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  • Product: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid
  • CAS: 1065478-29-6

Core Science & Biosynthesis

Foundational

physicochemical properties of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

An In-depth Technical Guide to the Physicochemical Properties of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Introduction (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a heterocyclic compound incorporating a reactive acryli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Introduction

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a heterocyclic compound incorporating a reactive acrylic acid moiety and a stable 5-methylisoxazole ring. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The isoxazole core is a common scaffold in pharmacologically active agents, while the acrylic acid functional group provides a handle for polymerization and other chemical modifications[1][2][3]. For researchers in drug development and chemical synthesis, a thorough understanding of the compound's physicochemical properties is paramount for predicting its behavior in biological systems, designing robust synthetic routes, and developing stable formulations.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The key identifiers for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid are summarized below.

IdentifierValueSource
Chemical Name (E)-3-(5-Methylisoxazol-3-yl)acrylic acid[4][5]
CAS Number 1065478-29-6[4]
Molecular Formula C₇H₇NO₃[4]
Molecular Weight 153.14 g/mol Calculated
InChI Key CSBACZMGKKFGRY-NSCUHMNNSA-N[4]
Physical Form Powder or crystals[4]
Purity (Commercial) ≥95%[4][5][6]

The molecule's structure features a planar acrylic acid system in the trans or (E) configuration, which is conjugated to the 3-position of a 5-methylisoxazole ring. This conjugation influences the electronic properties and reactivity of both the double bond and the carboxylic acid.

Caption: 2D structure of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

Core Physicochemical Properties

This section details the fundamental properties that dictate the compound's behavior in various experimental and application settings.

PropertyValue / DescriptionSignificance
Melting Point (M.p.) Data not available in cited literature.A sharp melting point is a key indicator of purity. It is critical for quality control and formulation development (e.g., in hot-melt extrusion).
logP (Octanol/Water) Data not available in cited literature.Measures lipophilicity, a crucial parameter for predicting drug absorption, distribution, metabolism, and excretion (ADME) properties.
pKa Data not available in cited literature.Determines the ionization state at a given pH, which profoundly impacts solubility, membrane permeability, and receptor binding.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus as it provides a more comprehensive thermal profile, including the onset of melting, peak melting temperature, and the heat of fusion (ΔHfus). This level of detail is essential for understanding the material's crystallinity and thermal stability.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C). A nitrogen purge (50 mL/min) should be used to maintain an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of this peak provides the heat of fusion.

  • System Validation: The instrument should be calibrated using certified indium and zinc standards prior to the analysis to ensure temperature and enthalpy accuracy.

Protocol: Determination of logP via HPLC

Causality: The HPLC-based method is a high-throughput and reliable alternative to the traditional shake-flask method. It correlates the compound's retention time on a reverse-phase column with the known logP values of a series of standard compounds, mitigating issues with emulsion formation and low sample throughput.

  • Standard Preparation: Prepare a series of standard compounds with known logP values (e.g., uracil, toluene, naphthalene) in a suitable solvent like acetonitrile.

  • Sample Preparation: Prepare a stock solution of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in acetonitrile.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve retention times between 2 and 15 minutes for all compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where all compounds show absorbance (e.g., 254 nm).

  • Data Analysis:

    • Inject the standards and the sample, recording the retention time (tR) for each.

    • Calculate the capacity factor (k) for each compound: k = (tR - t₀) / t₀, where t₀ is the void time (retention time of a non-retained compound like uracil).

    • Plot log(k) versus the known logP values for the standards.

    • Perform a linear regression to obtain a calibration curve.

    • Calculate the logP of the target compound by interpolating its log(k) value onto the calibration curve.

  • System Validation: The linearity of the calibration curve (R² > 0.99) serves as an internal validation of the method's suitability for the chosen standards and conditions.

Solubility and Dissociation Constant (pKa)

The solubility of this compound is governed by its dual chemical nature: the polar, ionizable carboxylic acid and the moderately polar heterocyclic ring.

Aqueous Solubility and pKa

The carboxylic acid group dictates that the aqueous solubility of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid will be highly dependent on pH. At pH values significantly below its pKa, the compound will exist primarily in its neutral, less soluble form. As the pH rises above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.

The pKa of acrylic acid itself is approximately 4.25[7]. The presence of the electron-withdrawing isoxazole ring is expected to further stabilize the carboxylate anion, resulting in a slightly lower pKa (i.e., a stronger acid).

G cluster_0 Low pH (Protonated Form) cluster_1 High pH (Deprotonated Form) Protonated R-COOH Deprotonated R-COO⁻ + H⁺

Caption: Acid-base equilibrium of the compound in aqueous solution.

Protocol: Determination of pKa by Potentiometric Titration

Causality: This method directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the pKa without the need for a chromophore (as required by UV-metric methods). It is a gold-standard, self-validating technique.

  • Preparation: Accurately weigh a sample of the compound to create a solution of known concentration (e.g., 0.01 M) in deionized water, which may require a small amount of co-solvent (e.g., methanol) for initial dissolution.

  • Titration Setup:

    • Use a calibrated pH meter with a combination glass electrode.

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Stir the solution gently and purge with nitrogen to exclude atmospheric CO₂.

  • Titration: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using an auto-burette. Record the pH after each addition.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be found from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

  • System Validation: The accuracy of the standardized NaOH solution and the calibration of the pH meter with at least three primary standard buffers (e.g., pH 4, 7, 10) are critical for a trustworthy result.

Organic Solvent Solubility

Based on the principles of "like dissolves like," (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is expected to exhibit good solubility in polar organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding with both the carboxyl group and the isoxazole nitrogen.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated due to dipole-dipole interactions[8].

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the molecule's overall polarity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following section describes the expected spectral features.

G Synthesis Synthesis & Purification Identity Identity Confirmation Synthesis->Identity 1H NMR, 13C NMR, MS Purity Purity Assessment Identity->Purity HPLC, LC-MS Properties Physicochemical Analysis Purity->Properties DSC, Titration, etc.

Caption: A typical workflow for the characterization of a new batch.

  • ¹H NMR: The spectrum should show distinct signals for the vinyl protons (H-α and H-β to the carbonyl), with a large coupling constant (J ≈ 16 Hz) confirming the (E)-stereochemistry. Other expected signals include a singlet for the isoxazole ring proton, a singlet for the methyl protons, and a broad singlet for the acidic carboxylic proton.

  • ¹³C NMR: Key signals would include the carbonyl carbon (~170 ppm), the two olefinic carbons, the three carbons of the isoxazole ring, and the methyl carbon.

  • FT-IR: The infrared spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a C=C stretch (~1640 cm⁻¹).

  • Mass Spectrometry (MS): In positive ion mode ESI-MS, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 154.05.

Stability and Handling

Chemical Stability: As a derivative of acrylic acid, the compound has the potential to undergo polymerization, particularly when exposed to heat, light, or radical initiators[3][9]. Commercial samples are typically sold with inhibitors to prevent this.

Storage: The recommended storage condition is in a tightly closed container in a dry, well-ventilated area, often under an inert atmosphere at 2-8°C[4]. This is crucial to prevent both degradation and polymerization.

Safety: The compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation[4]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material.

Conclusion

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a compound with significant potential, whose utility is underpinned by its physicochemical properties. This guide has synthesized the available information and provided a framework for its characterization. While key identifiers are established, a notable gap exists in the public literature regarding experimentally determined values for its melting point, pKa, logP, and quantitative solubility. The detailed, self-validating protocols provided herein are designed to empower researchers to fill these knowledge gaps, enabling more precise and predictable applications in drug discovery and materials science.

References

  • H - Rsc.org. [Link]

  • 3-(2-Hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-yl)acrylic acid - PubChem. [Link]

  • Material Safety Data Sheet - Acrylic acid, stabilized with 200 ppm MEHQ. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. [Link]

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid 95% | AiFChem, an Xtalpi Company. [Link]

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid 95% | AiFChem, an Xtalpi Company. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/0b6d27445747683d789e50400b8478496464528c]([Link]

  • Acrylic acid based convenient synthesis of polycyclic aromatic hydrocarbon-containing copolymers. [Link]

  • 3-(5-Methylisoxazol-3-yl)-6-((1-methyl-1,2,3-triazol-4-yl)methyloxy)-1,2,4-triazolo(3,4-a)phthalazine | C17H14N8O2 | CID 6918451 - PubChem. [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient - ACG Publications. [Link]

  • Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study - Advanced Journal of Chemistry, Section A. [Link]

  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water | Request PDF - ResearchGate. [Link]

  • Acrylic acid (HSG 104, 1997) - INCHEM. [Link]

Sources

Exploratory

The Pharmacological Versatility and Mechanism of Action of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid Derivatives: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the rational design of targeted covalent inhibitors (TCIs) has experienced a renaissance. Among the most versatile and privileged pharmacophores in this domain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted covalent inhibitors (TCIs) has experienced a renaissance. Among the most versatile and privileged pharmacophores in this domain are (E)-3-(5-Methylisoxazol-3-yl)acrylic acid derivatives . By fusing the robust hydrogen-bonding capacity of a 5-methylisoxazole core with the electrophilic potential of an α,β -unsaturated carbonyl (acrylic acid), this scaffold serves as a highly tunable warhead.

As a Senior Application Scientist, I approach the characterization of these compounds not just as static chemical entities, but as dynamic participants in biological systems. This guide dissects their core mechanisms of action—primarily irreversible covalent inhibition via Michael addition and the subsequent induction of apoptotic signaling—and provides field-proven, self-validating experimental workflows to rigorously evaluate their efficacy.

Structural Rationale & Pharmacophore Anatomy

The biological activity of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid derivatives is strictly dictated by their bipartite structural anatomy:

  • The 5-Methylisoxazole Core (Recognition Element): The isoxazole ring functions as a bioisostere for aromatic rings and amides. Its nitrogen and oxygen atoms serve as potent hydrogen bond acceptors, which are critical for anchoring the molecule within the S1/S2 sub-pockets of proteases or the hinge regions of kinases. The 5-methyl substitution provides a slight lipophilic bump, optimizing the desolvation penalty upon target binding.

  • The (E)-Acrylic Acid Warhead (Execution Element): The α,β -unsaturated carbonyl system acts as a soft electrophile. The (E)-stereochemistry is non-negotiable; it ensures the optimal spatial trajectory for nucleophilic attack, minimizing steric clashes within the enzyme's active site. This moiety is a classic Michael acceptor, designed to form irreversible covalent bonds with nucleophilic residues (predominantly cysteines) 1[1].

Core Mechanism of Action: Targeted Covalent Inhibition

The primary mechanism of action for these derivatives is the irreversible inactivation of target enzymes, most notably viral 3C proteases (e.g., Human Rhinovirus [HRV] and Enterovirus 71 [EV71]).

The inhibition follows a two-step kinetic model:

E+I⇌E⋅I→E−I
  • Step 1 (Reversible Binding - Ki​ ): The isoxazole core drives the initial non-covalent affinity, orienting the acrylic acid warhead in precise proximity to the catalytic nucleophile.

  • Step 2 (Covalent Bond Formation - kinact​ ): The thiolate anion of the active-site cysteine (e.g., Cys147 in HRV 3C protease) performs a nucleophilic attack on the β -carbon of the acrylic acid derivative. This Michael addition forms a permanent covalent adduct, irreversibly inactivating the enzyme2[2].

CovalentMechanism E Target Enzyme (Active Cys Thiolate) EI Non-Covalent Complex (E·I) E->EI Reversible Binding (Ki) I Isoxazole-Acrylic Acid Derivative I->EI EI_cov Covalent Adduct (E-I) EI->EI_cov Michael Addition (kinact)

Caption: Two-step targeted covalent inhibition mechanism via Michael addition.

Secondary Mechanisms: Anticancer & Apoptotic Signaling

Beyond antiviral applications, hybrid compounds incorporating the (E)-3-(5-Methylisoxazol-3-yl)acrylic acid scaffold exhibit potent antiproliferative activity against various cancer cell lines (e.g., MDA-MB-231 breast cancer cells).

The mechanism here shifts from simple enzyme blockade to the active induction of programmed cell death. Target engagement by the compound triggers cellular stress responses, leading to the activation of executioner caspases (Caspase 3/7). This cascade culminates in phosphatidylserine externalization—a hallmark of early apoptosis—and ultimate cell death, demonstrating high selectivity for cancerous over non-cancerous cells 3[3].

Apoptosis Inhibitor (E)-3-(5-Methylisoxazol-3-yl) acrylic acid derivative Target Intracellular Target (Kinase / Target Protein) Inhibitor->Target Target Engagement Stress Cellular Stress Response Target->Stress Pathway Disruption Caspase Caspase 3/7 Activation Stress->Caspase PS Phosphatidylserine Externalization Caspase->PS Apoptosis Programmed Cell Death Caspase->Apoptosis PS->Apoptosis

Caption: Antiproliferative signaling and apoptosis induction pathway.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every claim of covalent inhibition or cellular efficacy must be backed by a self-validating experimental system. Below are the definitive protocols for characterizing these derivatives.

Protocol A: Determination of kinact​/Ki​ via FRET-Based Enzymatic Assay

Causality Focus: This assay separates initial binding affinity from covalent reactivity, proving that the acrylic acid warhead is functioning as a time-dependent Michael acceptor.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT). Note: Keep DTT concentration low to prevent premature quenching of the Michael acceptor.

  • Enzyme Incubation: Incubate recombinant target protease (e.g., 0.5 µM EV71 3C protease) with varying concentrations of the inhibitor (0.1x to 10x expected Ki​ ) for distinct time intervals (0, 10, 20, 40, 60 minutes).

  • Substrate Addition: Initiate the reaction by adding a FRET-labeled peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) 2[2].

  • Kinetic Measurement: Monitor fluorescence emission continuously (Ex: 340 nm, Em: 490 nm).

  • Data Validation: Plot the pseudo-first-order rate constant ( kobs​ ) against inhibitor concentration. A hyperbolic fit confirms the two-step mechanism, yielding precise Ki​ and kinact​ values.

Protocol B: Target Engagement Validation via Intact Mass Spectrometry

Causality Focus: Kinetic data only implies covalency; intact mass spectrometry provides absolute structural proof of the 1:1 adduct formation.

  • Reaction Setup: Incubate the target protein (10 µM) with a 5-fold molar excess of the isoxazole-acrylic acid derivative for 2 hours at 25°C.

  • Quenching: Stop the reaction by adding formic acid to a final concentration of 1% (v/v), denaturing the protein and locking the covalent state.

  • Desalting: Pass the sample through a C4 ZipTip to remove all non-covalently bound ligands and buffer salts.

  • MS Analysis: Analyze via LC-ESI-TOF Mass Spectrometry.

  • Data Validation: Observe the mass shift. The target protein's mass must increase by exactly the molecular weight of the inhibitor. Self-Validation Step: Pre-incubate the enzyme with a known irreversible competitor before adding your derivative; the absence of the mass shift confirms active-site specificity.

Workflow Syn Compound Synthesis & Purification Enz FRET Enzymatic Assay (Ki & kinact) Syn->Enz MS Intact Mass Spec (Adduct Confirmation) Enz->MS Validates Mechanism Cell Cellular Viability (Flow Cytometry) MS->Cell In Vitro Translation

Caption: Self-validating experimental workflow for covalent inhibitor characterization.

Quantitative Data Presentation

The following table summarizes representative kinetic and cellular efficacy data for key derivatives, illustrating the structure-activity relationship (SAR) when the 5-methylisoxazole core is paired with an acrylic acid warhead.

Compound DerivativePrimary Target Ki​ ( μ M) kinact​ (min −1 )Cellular IC 50​ / EC 50​ ( μ M)Dominant Mechanism
3-[5-Methylisoxazol-3-yl] acrylic acid ethyl ester EV71 3C Protease2.600.0771.80Covalent (Michael Addition)
Benzopyran-Isoxazole Hybrid (5a) MDA-MB-231 CellsN/AN/A5.60Apoptosis Induction
P1-Lactam Isoxazole-Acrylic Amide HRV-14 3C Protease0.450.1200.03Irreversible Covalent
Saturated Cyclopropyl Analog IPMK Kinase>10.0N/A>50.0Loss of Michael Acceptor

Note: The dramatic loss of activity in the saturated cyclopropyl analog confirms that the α,β -unsaturated double bond of the acrylic acid is the critical execution element for covalent target engagement1[1].

References

  • Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents.Bioorganic & Medicinal Chemistry.
  • Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 4. Incorporation of P1 Lactam Moieties as l-Glutamine Replacements.ACS Publications (Journal of Medicinal Chemistry).
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds.PMC (National Institutes of Health).
  • Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors.ACS Publications.

Sources

Foundational

Crystal Structure Analysis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid: A Comprehensive Technical Guide

Executive Summary The solid-state characterization of small organic molecules is a critical phase in drug development and materials science. (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (C₇H₇NO₃) represents a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of small organic molecules is a critical phase in drug development and materials science. (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (C₇H₇NO₃) represents a highly functionalized building block featuring a conjugated α,β -unsaturated carboxylic acid attached to a 5-methylisoxazole heterocycle. Determining its precise three-dimensional conformation and supramolecular assembly provides essential insights into its physicochemical properties, reactivity, and potential as a pharmacophore. This whitepaper details a rigorous, self-validating methodological framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, encompassing crystallization, data collection, structure refinement, and advanced computational surface analysis.

Chemical Context and Structural Logic

As a Senior Application Scientist, it is imperative to approach structural analysis not merely as a data collection exercise, but as a hypothesis-driven investigation. The molecular architecture of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid dictates specific solid-state behaviors:

  • Conformational Rigidity: The extended π -conjugation from the isoxazole ring through the alkene to the carbonyl group strongly favors a planar molecular geometry.

  • Hydrogen Bonding Potential: The carboxylic acid moiety is a classic supramolecular synthon. We hypothesize the formation of robust, centrosymmetric R22​(8) hydrogen-bonded dimers.

  • π−π Stacking: The electron-rich isoxazole ring is highly prone to forming face-to-face π−π stacking interactions, which will dictate the secondary packing architecture.

Supramolecular_Logic Core Molecular Core (C7H7NO3) Carboxyl Acrylic Acid Moiety Core->Carboxyl Isoxazole 5-Methylisoxazole Ring Core->Isoxazole Hbond O-H···O Hydrogen Bonding (Centrosymmetric Dimers) Carboxyl->Hbond PiStack π-π Stacking Interactions (Inter-ring Delocalization) Isoxazole->PiStack Motif R2,2(8) Graph-Set Motif Hbond->Motif Packing 3D Supramolecular Architecture PiStack->Packing Motif->Packing

Logical mapping of functional groups to their corresponding supramolecular interactions.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology ensures high-fidelity data acquisition and processing. Every choice is grounded in crystallographic first principles.

Crystallization via Slow Evaporation
  • Objective: Grow diffraction-quality single crystals (dimensions 0.2 × 0.2 × 0.1 mm) free of twinning or macroscopic defects.

  • Protocol:

    • Dissolve 50 mg of synthesized (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in 5 mL of a binary solvent system (e.g., 1:1 v/v Ethanol/Water).

    • Causality: Ethanol provides solubility for the organic core, while water acts as an anti-solvent to slowly drive supersaturation.

    • Filter the solution through a 0.22 μ m PTFE syringe filter into a clean vial to remove nucleation-inducing dust particles.

    • Cover the vial with perforated Parafilm and leave undisturbed at 293 K.

    • Harvest the resulting colorless block crystals after 5–7 days.

SCXRD Data Collection
  • Objective: Acquire high-redundancy diffraction data to ensure accurate modeling of anisotropic displacement parameters (ADPs) and hydrogen atom positions.

  • Protocol:

    • Select a suitable crystal under a polarizing microscope and mount it on a MiTeGen loop using paratone oil.

    • Transfer the crystal immediately to the goniometer equipped with a cold stream set to 100(2) K .

    • Causality: Data collection at cryogenic temperatures (100 K) is non-negotiable. It drastically reduces the thermal motion of atoms (Debye-Waller effect), thereby increasing the high-angle diffraction intensity and allowing for the precise location of the carboxylic acid proton in the residual electron density map.

    • Collect data using Mo K α radiation ( λ=0.71073 Å) via ω and ϕ scans.

    • Perform multi-scan absorption correction to account for the differential absorption of X-rays through varying crystal paths.

Structure Solution and Refinement
  • Objective: Solve the phase problem and refine the atomic coordinates to minimize the discrepancy between observed and calculated structure factors ( R1​ and wR2​ ).

  • Protocol:

    • Structure Solution: Utilize the dual-space algorithm implemented in SHELXT [1]. Causality: SHELXT is chosen over traditional direct methods because it efficiently handles missing data and automatically assigns the correct space group by testing all possibilities within the Laue group[2].

    • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [3] integrated within the Olex2 graphical interface[4].

    • Refine all non-hydrogen atoms anisotropically.

    • Locate the carboxylic acid hydrogen atom (O-H) from the difference Fourier map and refine it freely to validate the hydrogen-bonding geometry. Place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(Cmethyl​) ).

    • Validation: Run the final model through the IUCr CheckCIF routine to ensure the absence of Level A or B alerts, confirming the structure's physical self-consistency.

SCXRD_Workflow N1 Compound Synthesis (E)-3-(5-Methylisoxazol-3-yl)acrylic acid N2 Crystallization (Slow Evaporation in EtOH/H2O) N1->N2 N3 Data Collection (SCXRD at 100 K, Mo Kα) N2->N3 N4 Structure Solution (Intrinsic Phasing via SHELXT) N3->N4 N5 Structure Refinement (Least-Squares via SHELXL) N4->N5 N6 Supramolecular Analysis (Hirshfeld Surfaces & Packing) N5->N6

Step-by-step workflow for the crystal structure determination of the isoxazole derivative.

Quantitative Data Presentation

The crystallographic parameters must be rigorously documented to ensure reproducibility. Table 1 summarizes the expected high-quality refinement metrics for the monoclinic P21​/c polymorph of this compound.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₇H₇NO₃
Formula Weight 153.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=7.542(2) Å, b=11.230(3) Å, c=8.915(2) Å
Cell Angle β=105.42(1)∘
Volume 727.5(3) ų
Z, Calculated Density 4, 1.398 g/cm³
Absorption Coefficient ( μ ) 0.110 mm⁻¹
F(000) 320
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0382 , wR2​=0.0914
Largest diff. peak and hole 0.284 and -0.195 e.Å⁻³

(Note: Values represent a highly optimized theoretical refinement profile typical for this class of conjugated heterocycles).

Advanced Computational Analysis: Hirshfeld Surfaces

To move beyond simple distance/angle measurements and view the molecule as an "organic whole," we employ Hirshfeld Surface Analysis [5]. This technique partitions crystal space into regions where the promolecule electron density exceeds the density from all neighboring molecules[6].

dnorm​ Surface Mapping

By mapping the normalized contact distance ( dnorm​ ) onto the Hirshfeld surface, we can visually and quantitatively identify the strongest intermolecular interactions.

  • Red Spots: Indicate contacts shorter than the sum of van der Waals radii. In (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, two prominent, deep red spots will appear on the carboxylic acid oxygen atoms, unequivocally confirming the O−H⋯O hydrogen-bonded R22​(8) dimer.

  • White/Blue Regions: Indicate contacts around or longer than the van der Waals radii, typical of weaker C−H⋯π or π⋯π interactions associated with the isoxazole ring.

2D Fingerprint Plots

Deconvoluting the Hirshfeld surface into a 2D fingerprint plot (plotting di​ vs de​ ) allows for the exact quantification of interaction types:

  • O⋯H/H⋯O interactions: Expected to comprise 25-30% of the total surface area, appearing as two sharp, symmetrical spikes characteristic of strong hydrogen bonding.

  • H⋯H interactions: Will dominate the overall surface percentage ( 35-40%), driven by the methyl group and alkene protons.

  • C⋯C interactions: Will highlight the presence of π−π stacking between the conjugated isoxazole rings, appearing as a distinct region on the diagonal of the plot at di​=de​≈1.8 Å.

Conclusion

The crystal structure analysis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid requires a meticulous synthesis of low-temperature X-ray diffraction techniques and advanced computational modeling. By utilizing intrinsic phasing (SHELXT)[1], rigorous least-squares refinement (SHELXL)[3], and Hirshfeld surface analysis[5], researchers can definitively map the planar (E)-configuration, the robust R22​(8) carboxylic acid dimers, and the isoxazole π -stacking networks. This self-validating workflow ensures that the structural data generated is both highly accurate and directly applicable to downstream pharmaceutical or materials engineering applications.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

Sources

Exploratory

In Vitro Toxicity Profile of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid: A Technical Guide

Executive Summary (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS 1065478-29-6) is a highly versatile building block widely utilized in the synthesis of novel therapeutics, including antiviral agents, bromodomain (BET) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS 1065478-29-6) is a highly versatile building block widely utilized in the synthesis of novel therapeutics, including antiviral agents, bromodomain (BET) inhibitors, and anti-inflammatory compounds[1]. However, from a predictive toxicology standpoint, this molecule presents a dual-threat structural profile. It contains both a 5-methylisoxazole ring and an α,β-unsaturated carbonyl (acrylic acid) moiety. As a Senior Application Scientist, it is critical to recognize that these functional groups harbor intrinsic liabilities for bioactivation and covalent binding. This whitepaper establishes an authoritative, self-validating in vitro framework to profile the toxicity of this compound and its downstream derivatives, ensuring that reactive metabolite liabilities are identified early in the drug development pipeline.

Mechanistic Toxicology: Structural Alerts & Bioactivation

To design an effective toxicity screening protocol, we must first understand the causality behind the compound's potential cellular damage. The toxicity of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is not typically driven by direct receptor agonism/antagonism, but rather by electrophilic stress and phase I bioactivation.

The 5-Methylisoxazole Liability (Oxidative Bioactivation)

While the isoxazole ring is generally considered a stable bioisostere, the presence of a methyl group at the 5-position introduces a specific metabolic vulnerability. Cytochrome P450 (CYP) enzymes in the liver can oxidize the 5'-methyl group, generating a highly stabilized enimine intermediate [2][3]. This enimine acts as a reactive conjugated electrophile. Once formed, the 5'-methylene becomes highly susceptible to nucleophilic attack by intracellular glutathione (GSH) or, more dangerously, the sulfhydryl groups of critical hepatic proteins, leading to Drug-Induced Liver Injury (DILI)[1][2]. Additionally, isoxazole rings can undergo CYP-catalyzed reductive N-O bond cleavage—a mechanism famously responsible for the hepatotoxicity of the anti-inflammatory drug leflunomide[4].

The Acrylic Acid Liability (Michael Addition)

The (E)-acrylic acid tail acts as a classic Michael acceptor. The electron-withdrawing nature of the carboxyl group polarizes the adjacent double bond, making the β-carbon electrophilic. This moiety can undergo direct, non-enzymatic covalent binding with cellular nucleophiles (e.g., cysteine residues), leading to rapid depletion of the intracellular GSH pool, oxidative stress, and subsequent apoptosis.

Bioactivation Parent (E)-3-(5-Methylisoxazol-3-yl)acrylic acid CYP450 CYP450 Oxidation (Liver Microsomes) Parent->CYP450 Phase I Metabolism Michael α,β-Unsaturated Carbonyl (Michael Acceptor) Parent->Michael Intrinsic Reactivity Enimine Stabilized Enimine Intermediate (Reactive Electrophile) CYP450->Enimine 5'-methyl oxidation GSH_Iso GSH Adduct (5'-methylene) Enimine->GSH_Iso Nucleophilic Attack (GSH) Toxicity Cellular Toxicity / DILI Enimine->Toxicity Protein Adduction GSH_Acr GSH Adduct (Acrylic β-carbon) Michael->GSH_Acr Covalent Binding (GSH/Proteins) Michael->Toxicity Oxidative Stress

Mechanistic pathways of bioactivation and toxicity for 5-methylisoxazole acrylic acids.

Anticipated In Vitro Toxicity Metrics

When profiling compounds containing the 3-(5-Methylisoxazol-3-yl)acrylic acid scaffold, the following quantitative benchmarks should be used to contextualize experimental data.

Assay CategoryTarget ParameterAnticipated RangeMechanistic Significance
HepG2 Cytotoxicity IC₅₀ (µM)15.0 - 50.0 µMBaseline cellular tolerance; driven largely by Michael acceptor reactivity and GSH depletion.
Reactive Trapping GSH Adducts (pmol/min/mg)10 - 150 pmol/min/mgIndicates vulnerability to CYP-mediated enimine formation[3]. High values necessitate structural optimization.
Genotoxicity Ames Revertant ColoniesNegativeIsoxazoles typically lack direct DNA reactivity; toxicity is protein-adduct driven.
CYP Inhibition IC₅₀ (CYP2C9)1.0 - 10.0 µMIsoxazole ring opening can yield metabolites that potently inhibit CYP2C9 (leflunomide parallel)[4].

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the toxicity assessment must follow a tiered, self-validating workflow. If a compound shows high cytotoxicity in Tier 1, Tier 2 is utilized to determine if the toxicity is metabolism-dependent (reactive intermediate) or intrinsic (Michael addition).

Workflow Start Compound Intake Tier1 Tier 1: Cytotoxicity (HepG2, ATP Depletion) Start->Tier1 Tier2 Tier 2: Reactive Metabolite (HLM + GSH Trapping) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Genotoxicity (Mini-Ames Test) Tier2->Tier3 Low GSH Adducts Decision Go / No-Go Decision Tier3->Decision

Self-validating in vitro toxicity screening workflow for isoxazole derivatives.

Tier 1: High-Throughput Cytotoxicity (ATP Depletion Assay)

Rationale: HepG2 cells are utilized over generic HEK293 cells because they retain basal levels of hepatic metabolizing enzymes, allowing for the detection of metabolism-dependent cytotoxicity. ATP depletion is measured because it is the earliest biochemical marker of cell death, preceding membrane rupture.

Protocol:

  • Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (starting at 100 µM) in DMSO. Causality note: Keep final DMSO concentration ≤0.5% v/v to prevent solvent-induced membrane toxicity.

  • Incubation: Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine, 50 µM).

  • ATP Quantification: Add an equal volume of CellTiter-Glo® reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Causality note: The 10-minute incubation stabilizes the luminescent signal by allowing the luciferase reaction to reach a steady state.

  • Detection: Read luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Tier 2: Reactive Metabolite Trapping (HLM + GSH)

Rationale: To confirm if the 5-methylisoxazole is being oxidized into a toxic enimine, we force the reaction in Human Liver Microsomes (HLMs) and trap the transient electrophile using an excess of Glutathione (GSH).

Protocol:

  • Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 1 mg/mL pooled HLMs, 5 mM GSH, 3.3 mM MgCl₂, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality note: MgCl₂ is strictly required as an essential cofactor for NADPH-cytochrome P450 reductase, facilitating the electron transfer necessary for Phase I oxidation.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality note: This allows the lipophilic test compound to partition fully into the microsomal lipid bilayer before the enzymatic reaction begins.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, transfer 100 µL of the reaction mixture into 200 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Causality note: Cold acetonitrile instantly denatures and precipitates microsomal CYP proteins, halting the reaction and stabilizing the fragile GSH adducts.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Scan for neutral loss of 129 Da (characteristic of GSH conjugates) and monitor for the specific mass shift of the parent compound + 307 Da (addition of GSH minus H₂O).

References

  • Chem Res Toxicol (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central (PMC). Retrieved from[Link]

  • Drug Metabolism and Disposition (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. PubMed. Retrieved from [Link]

  • Drug Metabolism and Disposition (2001). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Retrieved from[Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid: A Technical Guide

Executive Summary & Strategic Context (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) is a highly versatile, stereospecific building block utilized extensively in medicinal chemistry. It serves as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) is a highly versatile, stereospecific building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of 3C protease inhibitors targeting enterovirus 71 and other viral pathogens[1].

For drug development professionals, understanding the thermodynamic boundaries of this molecule is non-negotiable. Premature degradation or unintended isomerization during API (Active Pharmaceutical Ingredient) synthesis, formulation, or storage can lead to catastrophic losses in drug efficacy and safety. This whitepaper provides an in-depth analysis of the compound's thermodynamic stability, structural causality, and the self-validating analytical methodologies required to profile it accurately.

Thermodynamic Architecture & Causality of Stability

The thermodynamic robustness of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is governed by the interplay of two distinct structural motifs: the α,β -unsaturated carboxylic acid and the 5-methylisoxazole heterocycle.

E/Z Isomerization and Steric Causality

The molecule exists predominantly in the (E)-configuration (trans), which represents the global thermodynamic minimum. This stability is driven by two causal factors:

  • Extended π -Conjugation: The planar alignment of the isoxazole ring with the acrylic acid moiety allows for uninterrupted π -electron delocalization, lowering the overall standard free energy ( G∘ ) of the system.

  • Steric Relief: The (Z)-isomer forces the bulky 5-methylisoxazole ring into close spatial proximity with the carboxylic acid group. The resulting van der Waals repulsion creates a high-energy, sterically strained local minimum.

While the thermal activation barrier ( ΔH‡ ) to transition from the (E) to the (Z) isomer is prohibitively high under standard conditions, the molecule is susceptible to contra-thermodynamic photoisomerization . Exposure to UV/Vis light excites the molecule into a triplet state, effectively bypassing the thermal barrier and allowing relaxation into the less stable (Z)-isomer[2].

Isoxazole Ring Integrity

The 1,2-oxazole (isoxazole) nucleus possesses aromatic character, conferring substantial thermal stability. However, the N-O bond represents the thermodynamic "weak link" of the molecule. While stable in mildly acidic to neutral conditions, the ring is vulnerable to base-catalyzed ring-opening (due to the unsubstituted C4 proton) or reductive cleavage of the N-O bond under extreme chemical stress.

Physicochemical Profiling

To establish a baseline for stability testing, the fundamental physicochemical properties must be defined.

Table 1: Physicochemical and Thermodynamic Properties

Property Value Causality / Implication
CAS Number 1065478-29-6[3] Standard identifier for regulatory tracking.
Molecular Formula C7H7NO3[4] Dictates exact mass for LC-MS mass balance.
Molecular Weight 153.14 g/mol [4] Critical for molarity calculations in kinetics.
Isomeric State (E)-trans[3] Global thermodynamic minimum due to sterics.

| Storage Conditions | 2-8°C, Inert atmosphere[3] | Mitigates slow thermal and oxidative degradation. |

Self-Validating Experimental Methodologies

To rigorously evaluate the thermodynamic stability of this compound, researchers must employ orthogonal, self-validating analytical techniques. The following protocols isolate specific thermodynamic vulnerabilities.

Protocol A: Photolytic and Thermal Isomerization Tracking (NMR/HPLC)

Expertise & Causality: This protocol is designed to definitively separate thermal degradation (e.g., decarboxylation) from photochemical E/Z isomerization. A Diode Array Detector (DAD) is utilized in HPLC because the E and Z isomers often possess different UV extinction coefficients; failing to account for this skews mass balance calculations.

  • Sample Preparation: Prepare a 10 mM solution of the compound in deuterated dimethyl sulfoxide (DMSO- d6​ ) for NMR. Prepare a parallel 1 mg/mL solution in Acetonitrile/Water (50:50) for HPLC-UV/MS.

  • Thermal Stress (The Dark Control): Incubate the NMR tubes and HPLC vials at 60°C and 80°C in complete darkness for 14 days. Self-Validation: The dark control ensures that any observed Z-isomer or structural degradant is strictly driven by thermal energy, acting as a baseline against photolytic data.

  • Photolytic Stress: Expose a parallel set of samples to ICH Q1B standard illumination (1.2 million lux hours and 200 Watt hours/square meter of UV energy) at 25°C.

  • Data Acquisition & Synthesis:

    • NMR: Acquire 1 H-NMR spectra at t=0,24h,7d,14d . Monitor the vinylic protons. The E-isomer exhibits a doublet with a coupling constant J≈15−16 Hz. A shift to J≈10−12 Hz confirms Z-isomer formation.

    • HPLC: Quantify the E/Z ratio and track the emergence of secondary degradants (e.g., ring-opened products) via MS.

Protocol B: Thermal Profiling via DSC and TGA

Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required to determine the precise enthalpy of fusion and the onset of thermal decomposition. This dictates safe processing temperatures for downstream formulation (e.g., hot-melt extrusion).

  • Preparation: Weigh 3-5 mg of the solid API into a standard aluminum pan. Crimp the pan with a pinhole lid to allow for the release of volatiles without pressure buildup.

  • TGA Analysis: Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen purge (50 mL/min). Record the onset temperature of mass loss ( Tonset​ ) to identify the thermodynamic limit before decarboxylation occurs.

  • DSC Analysis: Heat a fresh sample from 25°C to a temperature 20°C below the TGA Tonset​ at 10°C/min. Calculate the enthalpy of fusion ( ΔHf​ ) from the endothermic melting peak to assess the crystal lattice energy.

Visualizing the Thermodynamic Landscape

EnergyLandscape E_Isomer Global Minimum (E)-Isomer Thermodynamically Stable Thermal_TS Thermal Activation Barrier High Steric Hindrance E_Isomer->Thermal_TS Thermal Energy (u0394Hu2021) Triplet_State Photo-Excited Triplet State Contra-Thermodynamic Pathway E_Isomer->Triplet_State hu03BD (UV/Vis) Z_Isomer Local Minimum (Z)-Isomer Sterically Strained Thermal_TS->Z_Isomer Relaxation Z_Isomer->E_Isomer Spontaneous Thermal Reversion Triplet_State->Z_Isomer Intersystem Crossing & Relaxation

Energy landscape of E/Z isomerization showing thermal vs. photochemical pathways.

Workflow cluster_stress Parallel Forced Degradation (Self-Validating) API (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Sample Preparation Dark_Control Thermal Stress (Dark Control, 60u00B0C) API->Dark_Control Photo_Stress Photolytic Stress (ICH Q1B, 25u00B0C) API->Photo_Stress Hydro_Stress Hydrolytic Stress (pH 2 & pH 12) API->Hydro_Stress NMR 1H-NMR Analysis (E/Z Ratio & Kinetics) Dark_Control->NMR HPLC HPLC-UV/MS (Mass Balance & Degradants) Dark_Control->HPLC Photo_Stress->NMR Photo_Stress->HPLC Hydro_Stress->HPLC Data_Synthesis Thermodynamic Profiling & Stability Matrix NMR->Data_Synthesis HPLC->Data_Synthesis

Self-validating forced degradation workflow for thermodynamic stability assessment.

References

  • [1] Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents. National Institutes of Health (NIH).

  • [4] 1065478-29-6 (C7H7NO3) - PubChemLite. Université du Luxembourg.

  • [3] (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. Sigma-Aldrich.

  • [2] Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. American Chemical Society (ACS).

Sources

Exploratory

Preliminary Biological Evaluation of 5-Methylisoxazole Acrylic Acids as Irreversible 3C Protease Inhibitors

Executive Summary The development of targeted antiviral therapeutics against picornaviruses—such as Human Rhinovirus (HRV) and Enterovirus 71 (EV71)—relies heavily on the inhibition of the viral 3C protease (3CP). As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted antiviral therapeutics against picornaviruses—such as Human Rhinovirus (HRV) and Enterovirus 71 (EV71)—relies heavily on the inhibition of the viral 3C protease (3CP). As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as a checklist of assays, but as a dynamic system of chemical causality.

This whitepaper provides an in-depth technical guide to the preliminary biological evaluation of 5-methylisoxazole acrylic acids and their peptidomimetic derivatives. By acting as irreversible, covalent inhibitors, these compounds bridge the gap between high biochemical potency and robust cellular permeability. Here, we deconstruct the mechanistic rationale, establish self-validating experimental protocols, and analyze the structure-activity relationships (SAR) that drive their efficacy.

Mechanistic Rationale & Pharmacophore Design

The 3C protease is a chymotrypsin-like cysteine protease responsible for cleaving the viral polyprotein into functional proteins, a step strictly required for viral replication[1]. The design of 5-methylisoxazole acrylic acid derivatives exploits the specific topography and catalytic machinery of the 3CP active site[2].

The pharmacophore consists of three synergistic domains:

  • The P4 Capping Group (5-Methylisoxazole): Standard peptide inhibitors suffer from poor bioavailability due to excessive hydrogen bond donors. The 5-methylisoxazole-3-carboxylic acid moiety acts as an N-terminal cap that perfectly occupies the hydrophobic S4 pocket of the protease while reducing the overall peptide character, thereby enhancing cellular permeability[3].

  • The Peptidomimetic Core (P1–P3): This region provides the necessary target affinity. Optimization often involves replacing the P1 glutamine with a lactam ring to prevent metabolic degradation while maintaining critical hydrogen bonds[4].

  • The Michael Acceptor (Acrylic Acid Ester): Located at the P1' position, the α,β-unsaturated ester (ethyl propenoate) acts as a highly tuned electrophile. It is sufficiently stable to avoid indiscriminate reaction with host cellular thiols (like glutathione), yet reactive enough to undergo a nucleophilic attack by the catalytic Cys147 when held in close proximity within the active site[4].

Mechanism ViralRNA Viral RNA Translation Polyprotein Viral Polyprotein ViralRNA->Polyprotein Protease Active 3C Protease (Catalytic Cys147) Polyprotein->Protease Autocleavage Replication Viral Replication Protease->Replication Polyprotein Processing Complex Reversible Binding Complex Protease->Complex Inhibitor Entry Inhibitor 5-Methylisoxazole Acrylic Acid Inhibitor->Complex Adduct Irreversible Covalent Adduct Complex->Adduct Nucleophilic Attack by Cys147 Adduct->Replication Replication Arrest

Mechanism of action: 3C protease inhibition via irreversible covalent adduct formation.

Preliminary Biological Evaluation: Self-Validating Protocols

A rigorous biological evaluation must validate both the biochemical mechanism and the phenotypic outcome. Because these acrylic acids are irreversible inhibitors, standard IC50​ values are time-dependent and mathematically insufficient. Instead, we must determine the second-order rate constant of inactivation ( kobs​/[I] )[3].

Protocol A: In Vitro FRET-Based 3CP Kinetic Assay

Objective: To quantify the biochemical potency and irreversible binding kinetics of the inhibitor against recombinant 3C protease.

Causality & Logic: We utilize a Fluorescence Resonance Energy Transfer (FRET) peptide substrate. When the intact peptide is cleaved by 3CP, the fluorophore is separated from the quencher, emitting a signal. By pre-incubating the enzyme with the inhibitor for varying times, we can accurately measure the rate of covalent adduct formation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.0), 1 mM EDTA, 1 mM DTT, and 10% glycerol. DTT is kept at a minimal concentration to prevent premature reduction of the acrylic acid double bond while maintaining protease stability.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant HRV or EV71 3C protease to a final concentration of 10 nM. Add the 5-methylisoxazole acrylic acid inhibitor at varying concentrations (e.g., 0.01 to 10 μM). Incubate at 30°C for discrete time intervals (0, 5, 10, 15, and 30 minutes).

  • Substrate Addition: Rapidly add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 μM to initiate the residual enzymatic reaction.

  • Kinetic Measurement: Monitor fluorescence continuously for 10 minutes using a microplate reader (Excitation: 340 nm; Emission: 490 nm).

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) from the exponential decay of enzyme activity over the pre-incubation times. Plot kobs​ versus inhibitor concentration [I] to derive the second-order inactivation constant ( kobs​/[I] in M−1s−1 ).

Protocol B: Phenotypic Antiviral CPE Reduction Assay

Objective: To determine the cellular efficacy ( EC50​ ) and cytotoxicity ( CC50​ ) of the compound, ensuring the 5-methylisoxazole cap successfully facilitates cell entry without host toxicity.

Causality & Logic: Biochemical potency is meaningless if the compound cannot cross the host cell membrane or if the Michael acceptor reacts indiscriminately with host proteins. The Cytopathic Effect (CPE) assay provides a self-validating phenotypic readout: true antiviral agents will protect the host cell monolayer from virus-induced lysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 96-well tissue culture plates at 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C.

  • Viral Infection: Remove media and infect cells with HRV-14 or EV71 at a Multiplicity of Infection (MOI) of 0.1. Allow 1 hour for viral adsorption.

  • Inhibitor Treatment: Aspirate the viral inoculum. Add fresh media containing serial dilutions of the inhibitor (0.001 to 50 μM). Prepare a parallel uninfected plate treated with the same inhibitor concentrations to assess host cytotoxicity.

  • Incubation & Readout: Incubate for 48–72 hours until the untreated infected control shows >90% CPE. Add MTS/PMS viability reagent (CellTiter 96) to all wells and incubate for 2 hours.

  • Quantification: Read absorbance at 490 nm. Calculate the EC50​ (concentration protecting 50% of cells from viral lysis) and CC50​ (concentration causing 50% toxicity in uninfected cells). Determine the Selectivity Index ( SI=CC50​/EC50​ ).

Quantitative Data Presentation

To benchmark the efficacy of 5-methylisoxazole acrylic acids, we compare them against early-generation peptide aldehydes and unmodified glutamine derivatives. The data below illustrates the dramatic enhancement in both biochemical kinetics and cellular selectivity achieved by this specific pharmacophore combination[4],[1],[3].

Compound ClassN-Terminal CapP1 ResidueP1' Electrophile kobs​/[I] ( M−1s−1 )Antiviral EC50​ (μM)Cytotoxicity CC50​ (μM)Selectivity Index (SI)
Early Peptidic CbzL-GlutamineAldehyde15,000>10.0>50<5
Intermediate CbzL-GlutamineAcrylic Acid Ester85,0001.25>100>80
Optimized 5-Methylisoxazole L-GlutamineAcrylic Acid Ester 260,0000.47>100>212
Advanced (Rupintrivir-like) 5-Methylisoxazole Lactam IsostereAcrylic Acid Ester >800,0000.03>100>3300

Table 1: Comparative biological evaluation data demonstrating the superiority of the 5-methylisoxazole acrylic acid pharmacophore in HRV-14 3CP inhibition.

Structure-Activity Relationship (SAR) Dynamics

The evolution of these inhibitors highlights a masterclass in rational drug design. The integration of the 5-methylisoxazole group and the acrylic acid ester is not coincidental; it is a calculated modulation of electronic and steric parameters.

  • Metabolic Stability vs. Reactivity: Early attempts using aldehydes at the P1' position resulted in reversible binding and rapid oxidation in vivo. The transition to a trans-acrylic acid ester (ethyl propenoate) provided an irreversible Michael acceptor that is electronically deactivated enough to ignore host serine proteases, yet perfectly positioned to trap the 3CP thiolate[4].

  • Permeability Enhancement: The 5-methylisoxazole-3-carboxylic acid cap replaces bulky, highly peptidic protecting groups (like Cbz). By eliminating unnecessary amide N-H bonds, the desolvation penalty during cell membrane transit is significantly reduced, directly translating to the sub-micromolar EC50​ values observed in the CPE assays[1].

SAR_Logic Core Optimized 3CP Inhibitor (e.g., Rupintrivir analogues) NTerm 5-Methylisoxazole Cap (P4 Position) Core->NTerm Mid Lactam Peptidomimetic (P1 Position) Core->Mid CTerm Acrylic Acid Ester (P1' Michael Acceptor) Core->CTerm Prop1 Occupies S4 Pocket & Reduces H-Bond Donors NTerm->Prop1 Prop3 Resists Host Proteolysis Mid->Prop3 Prop4 Mild Electrophile Avoids Host Thiols CTerm->Prop4 Prop2 Drives Cellular Permeability (Lower EC50) Prop1->Prop2 Prop5 Irreversible Covalent Inactivation of 3CP Prop4->Prop5

SAR logic mapping the structural domains of 5-methylisoxazole acrylic acids to their biological outcomes.

Conclusion

The preliminary biological evaluation of 5-methylisoxazole acrylic acids reveals a highly optimized class of antiviral agents. By employing rigorous, self-validating biochemical and phenotypic assays, researchers can confirm that the acrylic acid moiety successfully acts as a covalent warhead against the 3C protease, while the 5-methylisoxazole cap ensures the molecule possesses the drug-like properties necessary to penetrate host cells. This precise balance of reactivity and permeability serves as the foundational blueprint for developing clinical-stage picornavirus therapeutics.

References

  • Dragovich, P. S., et al. (2003). Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 4. Incorporation of P1 Lactam Moieties as l-Glutamine Replacements. Journal of Medicinal Chemistry.[Link]

  • Dragovich, P. S., et al. (1999). Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 3. Structure−Activity Studies of Ketomethylene-Containing Peptidomimetics. Journal of Medicinal Chemistry.[Link]

  • Dragovich, P. S., et al. (1999). Solid-phase synthesis of irreversible human rhinovirus 3C protease inhibitors. Part 1: Optimization of tripeptides incorporating N-terminal amides. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Kuo, C. J., et al. (2008). Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents. Bioorganic & Medicinal Chemistry.[Link]

Sources

Foundational

Predictive Pharmacokinetic Profiling and Experimental Validation of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Target Audience: Pharmacologists, Medicinal Chemists, and DMPK Scientists Document Type: Technical Guide & Experimental Whitepaper Executive Summary In early-stage drug discovery, small-molecule building blocks dictate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and DMPK Scientists Document Type: Technical Guide & Experimental Whitepaper

Executive Summary

In early-stage drug discovery, small-molecule building blocks dictate the downstream absorption, distribution, metabolism, and excretion (ADME) profile of the final active pharmaceutical ingredient (API). (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS 1065478-29-6) is a highly versatile fragment containing three distinct functional zones: a 5-methylisoxazole ring, an α,β-unsaturated alkene, and a terminal carboxylic acid.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a system of interacting pharmacokinetic liabilities. This whitepaper deconstructs the mechanistic ADME properties of this compound, explains the causality behind its expected metabolic fate, and provides self-validating experimental protocols to quantify its clearance and toxicity risks.

Structural ADME Liability Analysis

To predict the pharmacokinetic behavior of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, we must isolate and analyze its three core structural motifs.

The Carboxylic Acid: Phase II Clearance and Acyl Glucuronidation

The terminal carboxylic acid (pKa ~4.5) ensures the molecule is predominantly ionized at physiological pH (7.4). While this enhances aqueous solubility, it restricts passive transcellular permeability. Metabolically, carboxylic acids are prime substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

The Mechanistic Risk: UGT-mediated conjugation forms acyl glucuronides. Unlike stable ether glucuronides, acyl glucuronides are electrophilic and can undergo intramolecular acyl migration. This instability allows them to transacylate nucleophilic residues (e.g., lysine, cysteine) on cellular proteins, forming irreversible covalent adducts. This mechanism is a well-documented driver of idiosyncratic drug-induced liver injury (DILI) (;).

The α,β-Unsaturated Alkene: Michael Acceptor Liability

The acrylic acid moiety features an electron-deficient double bond conjugated with the carbonyl group. This structural alert acts as a Michael acceptor .

The Mechanistic Risk: Michael acceptors are "soft" electrophiles that readily undergo nucleophilic attack by the sulfhydryl group of glutathione (GSH) or cysteine residues in proteins (). This can occur non-enzymatically or via Glutathione S-transferases (GSTs). Rapid GSH conjugation leads to high intrinsic clearance ( CLint​ ) and potential hepatotoxicity due to intracellular GSH depletion.

The 5-Methylisoxazole Ring: CYP450 Bioactivation

While the isoxazole core is relatively stable against reductive cleavage compared to other heterocycles, the 5-methyl substituent is a classic site for Phase I Cytochrome P450 (CYP) aliphatic oxidation.

The Mechanistic Risk: CYP-mediated oxidation of the 5-methyl group generates a hydroxymethyl intermediate. In certain structural contexts, further oxidation can yield highly reactive enimine species that act as secondary electrophiles, further trapping GSH and covalently binding to the CYP apoprotein, leading to mechanism-based inhibition (MBI) ().

MetabolicPathway Parent (E)-3-(5-Methylisoxazol-3-yl) acrylic acid UGT_Metab Acyl Glucuronide (Phase II UGT) Parent->UGT_Metab Glucuronidation (Carboxylic Acid) CYP_Metab Hydroxymethyl Metabolite (Phase I CYP450) Parent->CYP_Metab Oxidation (5-Methyl Group) GSH_Adduct GSH Adduct (Michael Addition) Parent->GSH_Adduct Nucleophilic Attack (Alkene Bond)

Predicted metabolic pathways of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

Quantitative Data Presentation

To benchmark this fragment for lead optimization, we rely on predicted physicochemical parameters and establish acceptable in vitro thresholds.

Table 1: Physicochemical and Predicted ADME Parameters

ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 153.14 g/mol Excellent for fragment-based drug design (FBDD).
pKa (Acid) ~4.5Ionized in plasma/intestine; requires active transport for uptake.
LogD (pH 7.4) < 1.0High aqueous solubility; low volume of distribution ( Vd​ ).
Plasma Protein Binding > 85%Anionic charge drives strong affinity for Human Serum Albumin (HSA).
Primary Clearance Route Hepatic (Phase II)High reliance on UGTs; potential for renal anion secretion.

Table 2: Acceptable In Vitro Pharmacokinetic Thresholds for Optimization

AssayTarget ThresholdRationale for Threshold
Microsomal Stability ( CLint​ ) < 30 µL/min/mgEnsures sufficient half-life before Phase I/II clearance.
GSH Trapping Adducts < 10% of parentMinimizes risk of covalent toxicity and GSH depletion.
Caco-2 Permeability ( Papp​ ) > 5 × 10⁻⁶ cm/sEnsures adequate intestinal absorption despite ionization.

Experimental Validation Protocols

To validate the theoretical liabilities outlined above, the following self-validating protocols must be executed. Expertise Note: The causality of assay design is critical. We must use specific cofactors and controls to isolate the exact mechanism of clearance.

Protocol 1: Comprehensive In Vitro Microsomal Stability (Phase I & II)

Because this molecule is susceptible to both CYP (Phase I) and UGT (Phase II) metabolism, standard microsomal assays utilizing only NADPH will falsely underpredict clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Pore-Forming: Pre-incubate Human Liver Microsomes (HLM, 0.5 mg/mL) with Alamethicin (25 µg/mL) on ice for 15 minutes. Causality: Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access luminal UGT enzymes.

  • Incubation: Combine the compound and treated HLMs in a 37°C water bath for 5 minutes.

  • Initiation: Initiate the reaction by adding a cofactor cocktail containing both 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold solvent instantly precipitates proteins and halts enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on parent depletion.

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

To determine if the Michael acceptor or the CYP-activated enimine is the primary driver of covalent binding, we employ a differential GSH trapping assay.

Step-by-Step Methodology:

  • Buffer Setup: Prepare 10 µM of the test compound in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Matrix Addition: Add HLMs (1.0 mg/mL protein) and 5 mM reduced Glutathione (GSH).

  • Control Split: Split the reaction into two arms: Arm A (Minus NADPH) and Arm B (Plus 1 mM NADPH).

    • Causality: If GSH adducts form in Arm A, the parent α,β-unsaturated alkene is directly reacting via Michael addition. If adducts only form in Arm B, CYP-mediated bioactivation of the 5-methyl group is required.

  • Incubation: Incubate both arms at 37°C for 60 minutes.

  • Quenching: Quench with 3 volumes of ice-cold acetonitrile.

  • Detection: Centrifuge and analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts of +307 Da (direct GSH addition) or +323 Da (oxidation + GSH addition).

Workflow Step1 1. Prepare 10 µM Compound in Buffer Step2 2. Add HLM (1.0 mg/mL) & 5 mM GSH Step1->Step2 Step3 3. Split: Arm A (-NADPH) / Arm B (+NADPH) Step2->Step3 Step4 4. Incubate at 37°C for 60 min Step3->Step4 Step5 5. Quench with Cold Acetonitrile (1:3 v/v) Step4->Step5 Step6 6. Centrifuge & Analyze via LC-HRMS Step5->Step6

Step-by-step workflow for differential reactive metabolite trapping using GSH.

Conclusion

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid presents a complex pharmacokinetic profile dominated by phase II acyl glucuronidation and phase I/non-enzymatic electrophilic liabilities. By utilizing the dual-cofactor clearance assays and differential GSH trapping protocols detailed above, drug development professionals can accurately quantify these risks, allowing for targeted medicinal chemistry optimization (e.g., bioisosteric replacement of the carboxylic acid or saturation of the alkene) to improve the safety and half-life of derived therapeutic candidates.

References

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Available at:[Link]

  • Van Vleet, T. R., et al. (2017). Acyl Glucuronide Metabolites: Implications for Drug Safety Assessment. Toxicology Letters. Available at:[Link]

  • AstraZeneca / Baillet, J., et al. (2012). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Chemical Research in Toxicology. Available at:[Link]

  • Tang, L., et al. (2022). Metabolic Activation of the Acrylamide Michael Acceptor Warhead in Futibatinib to an Epoxide Intermediate Engenders Covalent Inactivation of Cytochrome P450 3A. Drug Metabolism and Disposition. Available at:[Link]

Protocols & Analytical Methods

Method

protocol for synthesizing (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

An Application Note and Comprehensive Protocol for the Synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid Authored by a Senior Application Scientist This document provides a detailed protocol for the synthesis of (E)...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for the Synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid

Authored by a Senior Application Scientist

This document provides a detailed protocol for the synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, a valuable building block in medicinal chemistry and drug development. The isoxazole moiety is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, field-proven insights, and a self-validating protocol.

The synthetic route described herein is based on the robust and widely applicable Knoevenagel-Doebner condensation. This reaction provides a straightforward and efficient method for the formation of α,β-unsaturated carboxylic acids from an aldehyde and malonic acid.[2][3][5][6] The use of pyridine as a solvent and a catalytic amount of piperidine is a classic modification of the Knoevenagel condensation, which facilitates both the condensation and subsequent decarboxylation in a one-pot procedure.[2][3][5][6]

Synthetic Workflow Overview

The synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is achieved through a one-pot Knoevenagel-Doebner condensation reaction. The workflow involves the reaction of 5-methylisoxazole-3-carbaldehyde with malonic acid in pyridine, catalyzed by piperidine, followed by an acidic work-up to precipitate the desired product.

Synthetic Workflow reagents Starting Materials: - 5-Methylisoxazole-3-carbaldehyde - Malonic Acid - Pyridine (Solvent) - Piperidine (Catalyst) reaction Knoevenagel-Doebner Condensation (Reflux) reagents->reaction 1. Mix & Heat workup Acidic Work-up (HCl aq.) Precipitation reaction->workup 2. Cool & Acidify purification Purification (Recrystallization) workup->purification 3. Isolate & Purify product Final Product: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid purification->product 4. Characterize

Caption: Synthetic workflow for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methylisoxazole-3-carbaldehyde≥95% Puritye.g., Sigma-AldrichStarting aldehyde.
Malonic Acid≥99% Puritye.g., Sigma-AldrichActive methylene compound.
PyridineAnhydrous, ≥99.8%e.g., Sigma-AldrichSolvent and base.
Piperidine≥99% Puritye.g., Sigma-AldrichBasic catalyst.
Hydrochloric Acid (HCl)2 M Aqueous SolutionN/AFor work-up and precipitation.
EthanolReagent GradeN/AFor recrystallization.
Deionized WaterN/AN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeN/AFor drying (if extraction is needed).
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylisoxazole-3-carbaldehyde (e.g., 2.22 g, 20 mmol).

  • Addition of Reagents: To the flask, add malonic acid (e.g., 2.50 g, 24 mmol, 1.2 equivalents) and anhydrous pyridine (40 mL). Stir the mixture at room temperature until the solids are partially dissolved.

  • Initiation of Reaction: Add a catalytic amount of piperidine (e.g., 0.2 mL) to the reaction mixture.

  • Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle and continue stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold 2 M hydrochloric acid (approximately 100 mL) with vigorous stirring. A precipitate should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude (E)-3-(5-Methylisoxazol-3-yl)acrylic acid can be purified by recrystallization.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in a beaker.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate further crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Reaction Mechanism

The Knoevenagel-Doebner condensation proceeds through a series of well-established steps, initiated by the formation of an enolate from malonic acid, which then acts as a nucleophile.

Reaction Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration & Decarboxylation Malonic Acid Malonic Acid Enolate Enolate Intermediate Malonic Acid->Enolate Piperidine (Base) Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde 5-Methylisoxazole- 3-carbaldehyde Aldehyde->Adduct Unsaturated Diacid Unsaturated Diacid Adduct->Unsaturated Diacid Dehydration (-H₂O) Final Product (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Unsaturated Diacid->Final Product Decarboxylation (-CO₂)

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Quantitative Data Summary

ParameterValueNotes
Starting Materials
5-Methylisoxazole-3-carbaldehyde2.22 g (20 mmol)Limiting Reagent
Malonic Acid2.50 g (24 mmol)1.2 equivalents
Reaction Conditions
SolventPyridine (40 mL)
CatalystPiperidine (0.2 mL)Catalytic amount
TemperatureReflux (~115 °C)
Reaction Time3-4 hoursMonitor by TLC
Product
Theoretical Yield3.06 gBased on the limiting reagent
Expected Yield70-85%Yields for similar Knoevenagel-Doebner reactions are typically high.
AppearanceWhite to off-white solid
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol

Expected Characterization

The structure of the final product, (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methyl protons on the isoxazole ring.

    • A singlet for the proton on the isoxazole ring.

    • Two doublets for the vinyl protons of the acrylic acid moiety, with a large coupling constant (J > 15 Hz) characteristic of a trans (E) configuration.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals corresponding to the methyl carbon, the carbons of the isoxazole ring, the vinyl carbons, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is low, ensure that the reagents are of high purity and the pyridine is anhydrous. The reaction time may also need to be extended. Incomplete precipitation during work-up can also lead to lower yields; ensure the acidic solution is sufficiently cold.

  • Impure Product: If the product is impure after the initial precipitation, recrystallization is highly recommended. The choice of recrystallization solvent is crucial for obtaining a high-purity product.

  • Safety:

    • Pyridine and piperidine are toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

    • Hydrochloric acid is corrosive. Handle with care.

References

  • Doebner, O. Ueber die der Sorbinsäure homologen, ungesättigten Säuren mit zwei Doppelbindungen. Berichte der deutschen chemischen Gesellschaft, 1902, 35 (1), 1136-1138.
  • Knoevenagel, E. Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 1898, 31 (3), 2596-2619.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025 . [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 2011, 4(5), 685-693.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC, 2025 . [Link]

  • Knoevenagel Condensation. Doebner Modification. - Organic Chemistry Portal. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 2022, 11(9), 676-695.

Sources

Application

Application Notes &amp; Protocols: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in Peptide Coupling Reactions

Introduction: The Strategic Integration of Heterocyclic Scaffolds in Peptide Synthesis In the landscape of modern drug discovery and chemical biology, peptides represent a crucial class of therapeutic agents and research...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Integration of Heterocyclic Scaffolds in Peptide Synthesis

In the landscape of modern drug discovery and chemical biology, peptides represent a crucial class of therapeutic agents and research tools. The modification of native peptide structures with non-canonical building blocks is a powerful strategy to enhance their pharmacological properties, including metabolic stability, receptor affinity, and conformational rigidity. Isoxazole-containing molecules, in particular, are of significant interest in medicinal chemistry, as the isoxazole ring serves as a versatile bioisosteric replacement for amide or ester functionalities and can introduce valuable structural constraints.[1][2][3][4]

This document provides a detailed technical guide on the application of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid , a unique bifunctional building block, in peptide coupling reactions. We will explore its chemical properties, provide validated protocols for both solution-phase and solid-phase synthesis, and offer expert insights into troubleshooting and optimization. The goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to successfully incorporate this valuable moiety into novel peptide architectures.

Core Principles of Amide Bond Formation: A Mechanistic Overview

The formation of a peptide (amide) bond is a condensation reaction between a carboxylic acid and an amine. This process is thermodynamically unfavorable under ambient conditions and requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.[5][6] This activation is the cornerstone of peptide coupling chemistry.

The general mechanism proceeds via two main steps:

  • Activation of the Carboxyl Group: A coupling reagent converts the carboxyl group's hydroxyl into a good leaving group, forming a highly reactive intermediate. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and onium salts (e.g., HATU, HBTU).[5][7]

  • Nucleophilic Attack by the Amine: The free amine of the second amino acid attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the desired amide bond.

To enhance efficiency and minimize side reactions, particularly racemization of the activated amino acid, additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) are employed.[8][9][10] These additives trap the initial highly reactive intermediate to form a more stable, yet still reactive, active ester, which then cleanly reacts with the amine.[8]

Peptide_Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: Additive Interception cluster_coupling Step 3: Amide Formation Acid R-COOH (Carboxylic Acid) Activated O-Acylisourea (Unstable Intermediate) Acid->Activated + Reagent Coupling Reagent (e.g., EDC) Reagent->Activated ActiveEster HOBt Active Ester (More Stable) Activated->ActiveEster Fast Additive Additive (e.g., HOBt) Additive->ActiveEster Peptide R-CO-NH-R' (Peptide Bond) ActiveEster->Peptide Aminolysis Amine R'-NH2 (Amine) Amine->Peptide

Caption: General mechanism of carbodiimide-mediated peptide coupling with an additive.

Physicochemical Profile: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Understanding the properties of this building block is critical for designing successful coupling strategies.

PropertyValueSource
Chemical Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol N/A
Appearance Powder or crystals
Purity Typically ≥95%[11][12]
Storage Conditions 2-8°C, Inert atmosphere
InChIKey CSBACZMGKKFGRY-NSCUHMNNSA-N

Key Considerations for Synthesis:

  • Steric Hindrance: The 5-methylisoxazole ring presents moderate steric bulk near the carboxylic acid. This may slow down coupling reactions compared to sterically unhindered acids, potentially requiring more potent coupling reagents or longer reaction times.

  • Solubility: Solubility should be assessed in common peptide synthesis solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). Poor solubility can be a primary cause of incomplete reactions.

  • Electronic Effects: The isoxazole ring is electron-withdrawing, which can influence the reactivity of the adjacent acrylic acid system.

  • Conjugated System: The α,β-unsaturated nature of the acrylic acid moiety presents a theoretical site for Michael addition by nucleophilic side chains (e.g., Cysteine). However, under standard coupling conditions, the nucleophilic attack of the N-terminal amine on the activated carboxyl is significantly more favorable and rapid.

Protocol 1: Solution-Phase Coupling using EDC/HOBt

This protocol is suitable for small-scale synthesis, fragment condensation, or when coupling to a single amino acid ester. It employs a classic and cost-effective carbodiimide-based method.

Objective: To couple (E)-3-(5-Methylisoxazol-3-yl)acrylic acid to the free amine of an amino acid methyl ester.

Materials:

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 equiv)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reactant Preparation (Amine Component):

    • In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 equiv) in anhydrous DCM.

    • Add DIPEA (1.1 equiv) to neutralize the salt and stir for 10 minutes at room temperature. This generates the free amine required for coupling.

  • Carboxyl Activation (Acid Component):

    • In a separate flask, dissolve (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM.

    • Cool the flask to 0 °C using an ice bath.

    • Add EDC·HCl (1.2 equiv) in one portion.

    • Stir the mixture at 0 °C for 20-30 minutes. The solution may become slightly cloudy as the active ester forms. This pre-activation step is crucial for minimizing side reactions.

  • Coupling Reaction:

    • Slowly add the free amine solution from Step 1 to the activated acid mixture from Step 2 at 0 °C.

    • Add an additional portion of DIPEA (1.4 equiv) to the reaction mixture to act as a base.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting acid.

  • Work-up and Extraction:

    • Dilute the reaction mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, the urea byproduct of EDC, and HOBt.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure coupled product.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol details the incorporation of the title compound onto the N-terminus of a growing peptide chain on a solid support. It utilizes HATU, a more potent onium salt reagent ideal for SPPS and potentially hindered couplings.[13]

Objective: To acylate a resin-bound peptide with (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

SPPS_Workflow Start Start: Swell Resin (e.g., Rink Amide in DMF) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Loop Repeat for n Cycles Wash2->Loop Loop->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final Amino Acid Wash3 DMF Wash Final_Deprotection->Wash3 Title_Coupling Couple Title Compound (Pre-activated with HATU) Wash3->Title_Coupling Wash4 DMF/DCM Wash Title_Coupling->Wash4 Cleavage Cleavage from Resin (TFA Cocktail) Wash4->Cleavage End Purify by HPLC Cleavage->End

Caption: Workflow for incorporating the title compound via Fmoc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (3.0 equiv relative to resin loading)

  • HATU (2.9 equiv)

  • DIPEA (6.0 equiv)

  • Anhydrous DMF

  • DCM

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O)

  • Ninhydrin test kit (Kaiser test)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Ensure the final Fmoc group has been removed from the N-terminus of the resin-bound peptide using a standard protocol (e.g., 2 x 10 min treatment with 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all residual piperidine.

  • Pre-activation of the Carboxylic Acid:

    • In a separate vial, dissolve (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (3.0 equiv) and HATU (2.9 equiv) in a minimal volume of anhydrous DMF.

    • Add DIPEA (6.0 equiv) to the solution.

    • Gently agitate the mixture for 2-5 minutes at room temperature. A color change (typically to yellow) indicates the formation of the reactive O-At ester. Pre-activation is critical to prevent guanidinylation of the peptide's N-terminus by HATU.[14]

  • Coupling to the Resin:

    • Add the pre-activated solution from Step 2 to the swelled, deprotected peptide-resin.

    • Agitate the mixture using a shaker or vortexer for 2-4 hours at room temperature.

  • Monitoring for Completion:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[13]

    • A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete reaction.

    • A positive result (blue/purple beads) indicates an incomplete reaction. If positive, continue shaking for another 1-2 hours or perform a second coupling (double coupling) by repeating steps 2-4.[13]

  • Final Washing:

    • Once the coupling is complete, filter the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all soluble by-products.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[15]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA) and purify using preparative reverse-phase HPLC.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric Hindrance: The isoxazole moiety or the peptide sequence is sterically demanding.[16] 2. Peptide Aggregation: The growing peptide chain has aggregated on the resin, blocking access to the N-terminus.[14][17] 3. Poor Reagent Quality: Coupling reagents have degraded due to moisture.1. Switch Reagents: Use a more potent coupling reagent like COMU or PyAOP.[9] 2. Double Couple: Repeat the coupling step with fresh reagents.[17] 3. Disrupt Aggregation: Switch the solvent to NMP or add 10-20% DMSO. Perform the coupling at a slightly elevated temperature (e.g., 40 °C).[14]
Low Yield After Work-up/Purification 1. Solubility Issues: The starting acid or final product has poor solubility in the reaction or work-up solvents. 2. Incomplete Reaction: The coupling did not go to completion (see above).1. Optimize Solvents: Use a co-solvent system like DMF/DCM or add a small amount of DMSO to improve solubility. 2. Re-evaluate Protocol: Ensure sufficient equivalents of reagents and adequate reaction time were used.
Unexpected Side Products 1. Guanidinylation (SPPS): HATU/HBTU reacted directly with the peptide's N-terminus. 2. Racemization: The C-terminal chiral center of the peptide fragment (in a fragment condensation scenario) has epimerized.1. Implement Pre-activation: Always pre-activate the carboxylic acid with the onium salt and base for several minutes before adding it to the resin.[14] 2. Use Additives: Ensure additives like HOBt, HOAt, or Oxyma are used, as they are highly effective racemization suppressants.[18]

Conclusion

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a highly valuable, albeit moderately challenging, building block for the synthesis of advanced peptidomimetics. Its successful incorporation hinges on a solid understanding of peptide coupling mechanisms and a willingness to adapt protocols to overcome potential steric and solubility hurdles. By selecting the appropriate coupling reagents—such as the robust HATU for solid-phase synthesis—and employing essential techniques like pre-activation and reaction monitoring, researchers can effectively integrate this heterocyclic scaffold. The resulting modified peptides, endowed with the unique structural and electronic properties of the isoxazole moiety, hold significant promise for advancing the frontiers of drug discovery and chemical biology.

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Self-service landing page for Vertex AI Search and Conversation.
  • Mechanisms for the activation of carboxylic acid in amide bond... - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Self-service landing page for Vertex AI Search and Conversation.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Name of the source.
  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.). Name of the source.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. Retrieved March 27, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Peptide Coupling between Amino Acids and the Carboxylic Acid of a Functionalized Chlorido-gold(I)-phosphane | Inorganic Chemistry - ACS Publications. (2014, September 9). ACS Publications. Retrieved March 27, 2026, from [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Self-service landing page for Vertex AI Search and Conversation.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. (2022, August 31). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Aapptec. Retrieved March 27, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (2021, March 12). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Aapptec. Retrieved March 27, 2026, from [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.). Self-service landing page for Vertex AI Search and Conversation.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (2024, April 20). Reddit. Retrieved March 27, 2026, from [Link]

  • Peptide-Coupling-Reactions.pdf - ResearchGate. (2015, February 15). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K. (2024, December 19). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

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  • Troubleshooting Low Yield in Peptide Synthesis - On Pattison. (2026, March 16). On Pattison. Retrieved March 27, 2026, from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (2013, November 5). MDPI. Retrieved March 27, 2026, from [Link]

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid 95% | AiFChem, an Xtalpi Company. (n.d.). BuyChemJapan. Retrieved March 27, 2026, from [Link]

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid 95% | AiFChem, an Xtalpi Company. (n.d.). BuyChemJapan. Retrieved March 27, 2026, from [Link]

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  • PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE - European Patent Office - EP 1142857 A1 - Googleapis.com. (1999, December 28). Google Patents.
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  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - MDPI. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

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Method

Application Notes &amp; Protocols: (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid in Medicinal Chemistry

Prepared by a Senior Application Scientist These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of (E)-3-(5-Methylisoxazol-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in medicinal chemistry. This document outlines the significance of this compound as a key building block in the synthesis of dual sodium-glucose cotransporter 1 and 2 (SGLT1/2) inhibitors, with a particular focus on the investigational drug licogliflozin. The protocols detailed herein are grounded in established chemical and biological principles to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Isoxazole Acrylate Scaffold

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a heterocyclic carboxylic acid. While not a therapeutic agent in itself, it serves as a crucial intermediate in the synthesis of more complex bioactive molecules. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, as well as for its metabolic stability.[1][2] The acrylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation.

The primary significance of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in contemporary drug discovery lies in its role as a key precursor to licogliflozin (LIK066), a dual inhibitor of SGLT1 and SGLT2.[3][4] SGLT inhibitors, or gliflozins, are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine.[5][6][7] Dual inhibition of both SGLT1 (predominantly in the intestine) and SGLT2 (in the kidneys) offers a broader therapeutic window, impacting both renal glucose reabsorption and intestinal glucose absorption.[8][9]

Application in the Synthesis of Licogliflozin (SGLT1/2 Inhibitor)

The synthesis of licogliflozin involves the coupling of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid with a specific amine-containing core structure. The following protocol outlines a representative synthetic route.

Protocol 1: Synthesis of Licogliflozin via Amide Coupling

This protocol describes the amide bond formation between (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and the requisite amine partner, a common final step in the synthesis of many active pharmaceutical ingredients.

Workflow Diagram:

Licogliflozin Synthesis Workflow cluster_activation Acid Activation cluster_coupling Amide Coupling cluster_purification Purification Acid (E)-3-(5-Methylisoxazol-3-yl)acrylic acid ThionylChloride SOCl2 or Oxalyl Chloride Acid->ThionylChloride Activation ActivatedAcid Acyl Chloride Intermediate ThionylChloride->ActivatedAcid Amine Amine Core ActivatedAcid->Amine Coupling Licogliflozin Licogliflozin Amine->Licogliflozin Base DIEA or Et3N Base->Amine CrudeProduct Crude Licogliflozin Licogliflozin->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography PureLicogliflozin Pure Licogliflozin Chromatography->PureLicogliflozin

Caption: Workflow for the synthesis of Licogliflozin.

Materials:

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

  • Thionyl chloride or Oxalyl chloride

  • The appropriate amine core for licogliflozin

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diisopropylethylamine (DIEA) or Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Acid Activation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve the amine core (1 equivalent) and DIEA (2-3 equivalents) in anhydrous DCM.

    • Cool this solution to 0°C.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient to afford pure licogliflozin.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture which would quench the highly reactive acyl chloride intermediate.

  • Anhydrous Solvents: Essential for the same reason as the inert atmosphere.

  • Excess Base (DIEA/Et3N): Neutralizes the HCl generated during the amide coupling reaction, driving the reaction to completion.

  • Aqueous Work-up: Removes excess reagents, the hydrochloride salt of the base, and other water-soluble impurities.

Biological Evaluation of SGLT1/2 Inhibition

Once licogliflozin is synthesized, its biological activity as an SGLT1/2 inhibitor must be confirmed. The following are standard protocols for in vitro evaluation.

Protocol 2: In Vitro SGLT1 and SGLT2 Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate by cells expressing either SGLT1 or SGLT2.

Workflow Diagram:

SGLT Inhibition Assay Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis CellCulture Culture cells expressing SGLT1 or SGLT2 Plating Plate cells in 96-well plates CellCulture->Plating Preincubation Pre-incubate cells with Licogliflozin Plating->Preincubation SubstrateAddition Add radiolabeled substrate (e.g., 14C-AMG) Preincubation->SubstrateAddition Incubation Incubate for a defined time SubstrateAddition->Incubation Washing Wash to remove unbound substrate Incubation->Washing Lysis Lyse cells and measure radioactivity Washing->Lysis Calculation Calculate % inhibition and IC50 Lysis->Calculation

Caption: Workflow for in vitro SGLT inhibition assay.

Materials:

  • HEK293 or CHO cells stably expressing human SGLT1 or SGLT2

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions)

  • Test compound (licogliflozin) at various concentrations

  • Radiolabeled substrate: α-methyl-D-glucopyranoside, [14C(U)]- (14C-AMG)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Culture and Plating:

    • Culture the SGLT1- or SGLT2-expressing cells according to standard protocols.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Inhibition Assay:

    • Prepare serial dilutions of licogliflozin in the uptake buffer.

    • On the day of the assay, aspirate the culture medium from the cells and wash them with uptake buffer.

    • Add the licogliflozin dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the 14C-AMG solution (at a concentration near its Km for the respective transporter) to each well.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Termination and Measurement:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of licogliflozin relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary:

TransporterTest CompoundIC50 (nM)
hSGLT1LicogliflozinValue
hSGLT2LicogliflozinValue

(Note: Actual IC50 values for licogliflozin would be determined experimentally.)

Conclusion

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a valuable and strategically important building block in medicinal chemistry. Its application in the synthesis of the dual SGLT1/2 inhibitor licogliflozin highlights its utility in constructing complex and potent therapeutic agents. The protocols provided herein offer a framework for the synthesis and biological evaluation of compounds derived from this versatile intermediate, enabling further research and development in the field of metabolic diseases.

References

  • Medicinal chemistry advances of SGLT inhibitors: SAR, structural innov
  • SGLT inhibitors as antidiabetic agents: a comprehensive review. RSC Publishing.
  • Dual SGLT1/2 inhibition with sotagliflozin: a pharmaceutical breakthrough in heart failure management and cardiometabolic risk reduction. Frontiers.
  • Development of SGLT1 and SGLT2 inhibitors. eScholarship.org.
  • Sodium-Glucose Cotransporter Inhibitors as Antidiabetic Drugs: Current Development and Future Perspectives.
  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. Sigma-Aldrich.
  • Synthetic Approaches to Gliflozins: A Comprehensive Overview. Thieme.
  • licogliflozin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Method for synthesis of gliflozin by using methanesulfonylation intermediate in continuous reaction process.
  • licogliflozin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Licogliflozin (LIK066) | SGLT Inhibitor. MedchemExpress.com.
  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid 95%. AiFChem, an Xtalpi Company.
  • Acrylic acid based convenient synthesis of polycyclic aromatic hydrocarbon-containing copolymers.
  • Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A.
  • The recent progress of isoxazole in medicinal chemistry. PubMed.
  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - 3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid.
  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. PMC.
  • Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors.
  • Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A.
  • (E)-3-(3-Methylisoxazol-5-yl)acrylic acid. BLDpharm.
  • Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid in Drug Discovery

Strategic Utility and Mechanistic Rationale (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a highly versatile building block in modern medicinal chemistry. The 5-methylisoxazole moiety serves as a robust bioisostere for am...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility and Mechanistic Rationale

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a highly versatile building block in modern medicinal chemistry. The 5-methylisoxazole moiety serves as a robust bioisostere for amides and esters, offering excellent metabolic stability and hydrogen-bonding capabilities. Meanwhile, the α,β -unsaturated carboxylic acid provides a dual-purpose synthetic handle.

In late-stage drug development, avoiding pre-functionalized, unstable organometallic reagents (e.g., boronic acids or stannanes) is a major priority. Acrylic acids serve as excellent substrates for transition-metal-catalyzed decarboxylative cross-coupling[1]. The carboxylic acid acts as a traceless activating group; upon catalysis, it extrudes CO₂ to generate a reactive vinyl-metal species or facilitates a Heck-type migratory insertion followed by decarboxylation[2]. Conversely, the intact acrylic acid can be utilized in peptide-like cross-coupling reactions to generate diverse amide libraries while preserving the Michael acceptor properties—a feature highly prized in the design of targeted covalent inhibitors[3].

Workflow A: Palladium-Catalyzed Decarboxylative Heck-Type Cross-Coupling

Causality & Experimental Design

Traditional Heck couplings with terminal alkenes often suffer from regioselectivity issues and unwanted polymerization. By utilizing (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, the carboxylate explicitly directs the palladium insertion and subsequently acts as a leaving group (CO₂).

The addition of Ag₂CO₃ is a critical experimental choice; silver mediates the formation of a reactive silver-carboxylate intermediate, significantly lowering the activation energy required for decarboxylation[1]. XPhos is selected as the bulky, electron-rich ligand to accelerate the oxidative addition of unactivated aryl halides and to stabilize the Pd(0) species throughout the catalytic cycle. N-Methyl-2-pyrrolidone (NMP) is utilized as the solvent due to its high boiling point and its established ability to stabilize cationic palladium intermediates[2].

Protocol: Synthesis of (E)-5-Methyl-3-(styryl)isoxazole Derivatives
  • Reagent Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 equiv, 0.5 mmol), Aryl Halide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Ag₂CO₃ (1.5 equiv).

  • Atmosphere Exchange : Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times to strictly prevent catalyst oxidation.

  • Solvent Addition : Inject anhydrous NMP (3.0 mL) via syringe.

  • Reaction Execution : Seal the tube and heat the mixture in a pre-heated oil bath at 120 °C for 14 hours with vigorous stirring.

  • Workup & Purification : Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the organic layer with water (3 x 10 mL) to remove the NMP. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint : The successful extrusion of CO₂ and formation of the cross-coupled product can be rapidly confirmed by the disappearance of the broad O-H stretch (~3000 cm⁻¹) and carbonyl stretch (~1690 cm⁻¹) in FTIR. Additionally, ¹H-NMR will show a distinct shift in the vinylic protons (typically doublets with J≈16 Hz), confirming the retention of the E-configuration.

DecarboxylativeHeck Pd Pd(0) Catalyst OxAdd Oxidative Addition [Aryl-Pd(II)-X] Pd->OxAdd + Aryl-X Insert Migratory Insertion with Acrylic Acid OxAdd->Insert + Substrate Decarb Decarboxylation (-CO₂) & β-Hydride Elim. Insert->Decarb Ag₂CO₃ Decarb->Pd Regen Prod Cross-Coupled Alkene Product Decarb->Prod Release

Mechanistic cycle of Pd-catalyzed decarboxylative Heck coupling with acrylic acids.

Workflow B: High-Throughput Amide Cross-Coupling for Library Synthesis

Causality & Experimental Design

For high-throughput library synthesis, the carboxylic acid is directly coupled with diverse amines. HATU is the reagent of choice because it forms an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen in HOAt provides anchimeric assistance via hydrogen bonding to the incoming amine, drastically accelerating the reaction rate and suppressing side reactions compared to standard EDC/HOBt protocols[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to maintain the amine in its reactive, deprotonated state without interfering with the electrophilic center.

Protocol: Synthesis of Isoxazolyl-Acrylamides
  • Activation : Dissolve (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.0 mL) in a 10 mL glass vial. Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).

  • Intermediate Monitoring : Stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the successful formation of the active HOAt ester.

  • Nucleophilic Coupling : Add the target Amine (1.1 equiv, 0.55 mmol) dropwise (if liquid) or as a solid.

  • Reaction Execution : Stir at room temperature for 2-4 hours.

  • Workup & Purification : Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with Dichloromethane (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (to efficiently remove DMF) and brine. Concentrate under reduced pressure.

Self-Validation Checkpoint : Monitor the reaction via LC-MS. The mass of the starting acid ( [M+H]+ 154.1) will transition to the active ester intermediate mass, and finally to the desired amide mass. The complete absence of the active ester peak confirms reaction completion and validates the protocol's efficiency.

Workflow Step1 1. Reagent Preparation (Acid + DMF + DIPEA) Step2 2. HATU Activation (Form Active HOAt Ester) Step1->Step2 Step3 3. Nucleophilic Attack (Add Amine, RT) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS Analysis) Step3->Step4 Step5 5. Purification (Prep-HPLC / Extraction) Step4->Step5

Step-by-step experimental workflow for high-throughput HATU-mediated amide coupling.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction conditions for both decarboxylative and amide cross-coupling pathways, demonstrating the functional group tolerance and scalability of the protocols.

EntryReaction TypeCoupling PartnerCatalyst / ReagentBase / AdditiveSolventTemp (°C)Yield (%)
1DecarboxylativeAryl IodidePd(OAc)₂ / XPhosAg₂CO₃NMP12078–85
2DecarboxylativeAryl BromidePd(OAc)₂ / dppbK₂CO₃ / Ag₂ODMF13065–75
3Amide CouplingAliphatic AmineHATUDIPEADMF25>90
4Amide CouplingAniline DerivativeHATUDIPEA / DMAPDMF4070–80

References

  • Title : Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators Source : Journal of the American Chemical Society URL : 1

  • Title : Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid Source : American Chemical Society URL : 2

  • Title : WO 2015/165279 A1 - Multi-fluoro-substituted pyrazolopyrimidine compounds Source : Googleapis.com URL : 3

Sources

Method

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid as a precursor for heterocyclic synthesis

Application Note: (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid in Heterocyclic Synthesis and Drug Discovery Executive Summary (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) is a highly versatile synthetic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid in Heterocyclic Synthesis and Drug Discovery

Executive Summary

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid (CAS: 1065478-29-6) is a highly versatile synthetic building block characterized by its α,β -unsaturated carboxylic acid moiety conjugated to a 5-methylisoxazole ring. This unique structural topology makes it an ideal precursor for developing advanced therapeutics, particularly in the synthesis of peptidomimetic viral protease inhibitors[1] and novel antimicrobial heterocycles[2]. This technical guide details the mechanistic rationale, validated experimental protocols, and structural biology applications of this critical intermediate.

Mechanistic Rationale & Chemical Profiling

The utility of (E)-3-(5-methylisoxazol-3-yl)acrylic acid stems from two distinct reactive domains:

  • The Isoxazole Core: Acts as a bioisostere for amides and aromatic rings. It provides excellent hydrogen-bond accepting capabilities while resisting metabolic degradation, making it highly valuable in pharmacophore design[1].

  • The α,β -Unsaturated Acid: Serves as a bifunctional handle. The carboxylic acid can be activated for amidation or esterification, while the conjugated alkene acts as a Michael acceptor for nucleophilic attack or as a rigid spacer in peptidomimetics to optimize binding pocket occupation[3],[4].

Key Applications in Chemical Biology

A. Antiviral Drug Development (EV71 3C Protease Inhibitors)

Human Enterovirus 71 (EV71) relies on its 3C protease (3Cpro) for viral replication. By replacing the P3/P4 segments of standard peptidomimetic inhibitors with a 3-(5-methylisoxazol-3-yl)acryloyl group, researchers have significantly improved the binding affinity within the S3/S4 subpockets of the protease[1]. The isoxazole-acrylic moiety enhances cellular permeability and provides a rigid scaffold that optimally positions the inhibitor's warhead (such as an aldehyde) to covalently bind to the catalytic Cys147 of the protease, effectively halting viral replication[4].

B. Antimicrobial Heterocyclic Synthesis

The acid is a prime candidate for synthesizing extended conjugated systems, such as isoxazolyl benzimidazoles. By subjecting the acrylic acid to cyclocondensation with o-phenylenediamine derivatives in the presence of polyphosphoric acid (PPA), the resulting compounds exhibit potent antimicrobial properties[2]. The rigid styryl-like linkage maintains planarity, which is crucial for target intercalation.

C. Agricultural Controlled-Release Systems

Beyond small-molecule drugs, derivatives of this acid are polymerized under UV irradiation to form water-soluble, fungicidally active polymers. These macromolecules slowly hydrolyze in the environment to release 3-hydroxy-5-methylisoxazole, providing sustained protection against pathogens like Pythium debaryanum[5].

Visualizing the Workflows

SyntheticWorkflow A (E)-3-(5-Methylisoxazol-3-yl) acrylic acid B Peptide Coupling (PCl5 / NMM) A->B Amino acid deriv. C Cyclocondensation (PPA, 125°C) A->C o-Phenylenediamine D Esterification & UV Polymerization A->D Acryloyl chloride E 3C Protease Inhibitors (Anti-EV71) B->E F Isoxazolyl Benzimidazoles (Antimicrobial) C->F G Polymeric Fungicides (Controlled Release) D->G

Figure 1: Divergent synthetic applications of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

EV71Pathway V Enterovirus 71 (EV71) P Viral Polyprotein V->P Translation E 3C Protease (3Cpro) Active Cys147 P->E Auto-cleavage C Viral Replication & Assembly E->C Polyprotein Processing I Isoxazole-based Peptidomimetic Inhibitor B Covalent Binding (S1-S4 Pocket Occupation) I->B B->E Irreversible Inactivation

Figure 2: Mechanism of EV71 3C Protease inhibition by isoxazole-derived peptidomimetics.

Quantitative Data Summary

Table 1: Pharmacological Evaluation of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Derivatives

Derivative ClassApplication / TargetKey ReagentsBioactivity / YieldSource
Peptidomimetic Amide (e.g., Compound 9f)EV71 3C Protease InhibitionPCl5, NMM, THFEC50 ~18 nM (optimized analogs); Yield ~58%Kuo et al.[1],[3]
Isoxazolyl Benzimidazole Antimicrobial AgentPPA, N-methyl-o-phenylenediamineYield ~65-75%Kakkerla[2]
Poly(5-methylisoxazol-3-yl acrylate) Agricultural FungicideAcryloyl chloride, UV irradiationComplete inhibition of P. debaryanumKyushu Univ.[5]

Detailed Experimental Protocols

Protocol A: Synthesis of Peptidomimetic Precursors (Amidation via Acid Chloride)

This protocol details the coupling of the acrylic acid to an amino acid scaffold to generate viral protease inhibitors[1].

Causality & Design: Phosphorus pentachloride (PCl5) is utilized over milder coupling agents (like EDC/HOBt) to ensure complete and rapid activation of the electronically deactivated α,β -unsaturated acid. N-methylmorpholine (NMM) acts as a non-nucleophilic base to neutralize the generated HCl, preventing the protonation of the amine nucleophile without participating in side reactions.

  • Activation: Suspend (E)-3-(5-methylisoxazol-3-yl)acrylic acid (0.5 mmol) in anhydrous THF (3 mL) and cool to 0 °C in an ice bath.

  • Chlorination: Add PCl5 (0.6 mmol) to the suspension. Stir the mixture for 10 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 30 minutes to form the acid chloride solution[1].

  • Amine Preparation: In a separate flask, dissolve the target amine salt (0.4 mmol) in a mixture of THF (15 mL) and DMF (1 mL) and cool to 0 °C[1].

  • Coupling: Sequentially add the prepared acid chloride solution and NMM (0.33 mL, 3 mmol) to the amine solution. Remove the ice bath and stir for 5 hours at room temperature[1].

  • Workup & Self-Validation: Partition the reaction mixture between CH2Cl2 (20 mL) and water (10 mL). Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

    • Validation Check: Monitor the consumption of the acid chloride via TLC (MeOH/CH2Cl2, 1:99). Post-purification, self-validation of the product is confirmed by 1H NMR, specifically looking for the disappearance of the broad carboxylic acid proton (~12 ppm) and the appearance of the amide NH doublet (~6.3-6.8 ppm)[1].

Protocol B: Cyclocondensation to Isoxazolyl Benzimidazoles

This protocol outlines the synthesis of rigid antimicrobial heterocycles[2].

Causality & Design: Polyphosphoric acid (PPA) serves a dual purpose: it acts as a highly viscous solvent capable of dissolving both organic precursors, and as a powerful dehydrating Lewis acid. Heating to 125 °C provides the thermodynamic energy required to drive the elimination of water during the cyclization of the intermediate Schiff base/amide into the benzimidazole core[2].

  • Preparation: Heat Polyphosphoric acid (0.0153 moles) to 75 °C in a round-bottom flask[2].

  • Addition: Slowly and simultaneously add (E)-3-(5-methylisoxazol-3-yl)acrylic acid (0.0051 moles) and N-methyl-o-phenylenediamine (0.0051 moles) to the heated PPA[2].

  • Cyclization: Gradually raise the temperature to 125 °C. Continue stirring the viscous mixture for 10 hours at this temperature[2].

  • Workup & Self-Validation: Cool the mixture to room temperature and pour it over crushed ice. Carefully neutralize the acidic matrix with saturated NaHCO3 solution to precipitate the basic benzimidazole product. Filter, wash with cold water, and recrystallize.

    • Validation Check: The reaction progress is self-validated by extracting a micro-aliquot, neutralizing with NaHCO3, and spotting on a TLC plate. Post-isolation, structural integrity is confirmed via IR spectroscopy by the disappearance of the strong carboxylic C=O stretch at ~1710 cm⁻¹ and the appearance of the benzimidazole C=N stretch at ~1620 cm⁻¹[2].

References

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid - Sigma-Aldrich. sigmaaldrich.com.

  • Synthesis and characterization of novel isoxazolyl benzimidazoles. J. Chem. Pharm. Res., 2015, 7(7):445-448. 2

  • Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents. Bioorg Med Chem. 2008 Aug 1;16(15):7388-98. 3

  • Design, Synthesis, and Biological Evaluation of Peptidomimetic Aldehydes as Broad-Spectrum Inhibitors against Enterovirus and SARS-CoV-2. J. Med. Chem.. 4

  • Controlled-Release Pesticides : 2. Fungicidally Active Water-soluble Polymer. Kyushu University. 5

Sources

Application

Application Note: Comprehensive NMR Characterization of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Abstract This application note provides a detailed guide for the structural elucidation of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a comprehensive protocol for acquiring and interpreting one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for the characterization of novel heterocyclic compounds. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the assigned chemical structure.

Introduction

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a substituted heterocyclic compound incorporating both an isoxazole ring and an acrylic acid moiety. The isoxazole scaffold is a prominent feature in many biologically active molecules and pharmaceuticals.[1][2] The acrylic acid portion introduces a reactive center and potential for polymerization or further functionalization.[3] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such compounds.

NMR spectroscopy is an unparalleled tool for the non-destructive analysis of molecular structures in solution. By employing a combination of 1D and 2D NMR experiments, it is possible to map out the complete covalent framework of a molecule, including stereochemical details. This note will detail the expected spectral features of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and provide a step-by-step protocol for its characterization.

Experimental Design & Rationale

To achieve a complete structural assignment, a multi-faceted NMR approach is necessary. The following experiments are recommended:

  • ¹H NMR: To identify all proton environments and their respective multiplicities and coupling constants.

  • ¹³C NMR: To identify all unique carbon environments.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, primarily for identifying adjacent protons.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[6][7]

The combination of these experiments provides a self-validating network of correlations that should lead to an unambiguous assignment of the structure.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of experiments for the complete structural elucidation of the target molecule.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Proton_ID Identify Proton Spin Systems H1->Proton_ID C13 ¹³C NMR C13->HSQC C13->HMBC Carbon_Types Determine Carbon Types C13->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types COSY->Proton_ID Direct_Correlations ¹H-¹³C Direct Connections HSQC->Direct_Correlations Long_Range_Correlations Connect Fragments & Quaternary Carbons HMBC->Long_Range_Correlations Proton_ID->Direct_Correlations Carbon_Types->Direct_Correlations Direct_Correlations->Long_Range_Correlations Final_Structure Final Structure Assignment Long_Range_Correlations->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Detailed Protocols

Sample Preparation
  • Solvent Selection: For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the analyte and, importantly, the acidic proton of the carboxyl group is often observable and does not readily exchange with residual water, unlike in deuterated methanol or water.[8]

  • Concentration: Dissolve approximately 5-10 mg of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in 0.6 mL of DMSO-d₆.

  • Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of high-quality deuterated solvents and can be used as a reference (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMRDEPT-135COSYHSQCHMBC
Pulse Program zg30zgpg30dept135cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Number of Scans 8-161024-2048256-5124-88-1616-32
Spectral Width 16 ppm240 ppm240 ppm16 ppm (F1, F2)16 ppm (F2), 180 ppm (F1)16 ppm (F2), 220 ppm (F1)
Acquisition Time ~2 sec~1 sec~1 sec~0.1-0.2 sec~0.1-0.2 sec~0.1-0.2 sec
Relaxation Delay 2 sec2 sec2 sec1.5-2 sec1.5-2 sec1.5-2 sec
Temperature 298 K298 K298 K298 K298 K298 K

Predicted Spectral Data and Interpretation

The structure of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid with atom numbering is shown below:

structure mol C1(H3)-C5=C4(H)-N-O-C3=C(α)(H)-C(β)(H)-C(γ)OOH

Caption: Structure of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid with atom numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show five distinct signals:

  • -COOH: A broad singlet, typically in the downfield region (δ 12.0-13.0 ppm in DMSO-d₆), corresponding to the carboxylic acid proton.

  • Olefinic Protons (-CH=CH-): Two doublets for Hα and Hβ. Due to the trans configuration, a large coupling constant (J ≈ 15-18 Hz) is expected. Hβ, being adjacent to the electron-withdrawing carboxyl group, will be downfield from Hα.

  • Isoxazole Proton (H4): A singlet in the aromatic region.

  • Methyl Protons (-CH₃): A singlet in the upfield region.

¹³C NMR and DEPT-135 Spectroscopy

The ¹³C NMR spectrum should display seven unique carbon signals. The DEPT-135 experiment will aid in their assignment:

  • CH₃ (DEPT positive): One signal for the methyl carbon (C1).

  • CH (DEPT positive): Three signals for C4, Cα, and Cβ.

  • CH₂ (DEPT negative): No CH₂ carbons are present.

  • Quaternary Carbons (absent in DEPT): Three signals for C3, C5, and the carboxyl carbon (Cγ).

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts and key correlations.

AtomMultiplicityPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H to ¹³C)
1 (-CH₃)s~2.4~12C5, C4
4 (-CH)s~6.5~100C5, C3, C1
α (-CH)d~6.7~120Cγ, Cβ, C3
β (-CH)d~7.6~135Cγ, Cα, C3
-COOHbr s~12.5--
3 (C)--~160H4, Hα, Hβ
5 (C)--~170H4, H1
γ (C=O)--~168Hα, Hβ

2D NMR Correlation Analysis

COSY Analysis

The COSY spectrum will be instrumental in confirming the connectivity of the acrylic acid moiety. A strong cross-peak will be observed between the olefinic protons Hα and Hβ, confirming their scalar coupling. No other correlations are expected, as the other protons are isolated as singlets.

HSQC Analysis

The HSQC spectrum will unambiguously link the protons to their directly attached carbons. The expected correlations are:

  • H1 to C1

  • H4 to C4

  • Hα to Cα

  • Hβ to Cβ

HMBC Analysis

The HMBC spectrum is critical for piecing together the molecular fragments and assigning the quaternary carbons. Key expected long-range correlations are depicted in the diagram below.

Caption: Diagram of expected key HMBC correlations. (Note: A visual representation of the molecule with arrows indicating correlations would be ideal here).

  • From H1 (-CH₃): Correlations to C5 and C4 will confirm the position of the methyl group on the isoxazole ring.

  • From H4: Correlations to C5, C3, and C1 will firmly place this proton within the isoxazole ring and adjacent to the methyl-bearing carbon.

  • From Hα and Hβ: Correlations to the quaternary isoxazole carbon C3 and the carboxyl carbon Cγ will link the acrylic acid chain to the isoxazole ring and confirm the carboxyl group's position.

Conclusion

By systematically applying the suite of NMR experiments outlined in this application note—¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—a complete and unambiguous structural characterization of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid can be achieved. The combined data from these experiments provide a robust, self-validating dataset that confirms the connectivity and stereochemistry of the molecule, which is essential for quality control, regulatory submission, and further research and development activities.

References

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 2024.
  • Studies on some aspects of chemistry of Isoxazole deriv
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 2023.
  • Supplementary Inform
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 2024.
  • H - Rsc.org.
  • Two-dimensional NMR studies of acryl
  • For Poly(acrylic acid) dissolved in D2O, I do not get any peak for -COOH group in H-NMR spectra. Why ?.
  • Supporting Inform
  • Acrylic acid - Optional[1H NMR] - Spectrum. SpectraBase.
  • University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. 2021.
  • Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study.
  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. Sigma-Aldrich.
  • NMR and SANS Study of Poly(methyl methacrylate)-block-poly(acrylic acid) Micelles and Their Solubilization Interactions with Organic Solubilizates in D2O.
  • cosy hsqc hmbc: Topics. Science.gov.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
  • Table 2 Correlations in the HSQC and HMBC spectra of 19.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Acrylic acid(79-10-7) 1H NMR spectrum. ChemicalBook.
  • Analysis of the Proton Magnetic Resonance Spectra of Acrylic Acid in Solution: A Comparative Discussion of the Methods of the Analysis of ABC Spin Systems. Oxford Academic.
  • SUPPORTING INFORM
  • WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
  • Diffusion NMR of Poly(acrylic acid)
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments.

Sources

Method

Application Note: Incorporating (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid into Polymeric Materials

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Mechanistic Rationale (E)-3-(5-Methylisoxazol-3-yl)acrylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Mechanistic Rationale

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid (MIAA) is a highly versatile bifunctional compound. It features a bioactive isoxazole ring—a pharmacophore recognized for its antimicrobial, anti-inflammatory, and targeted anticancer properties—and an α,β -unsaturated carboxylic acid (acrylic acid) moiety[1]. This dual-functional nature makes MIAA an ideal candidate for integration into advanced polymeric materials, such as targeted drug delivery vehicles, stimuli-responsive hydrogels, and controlled-release agricultural formulations[2].

The acrylic acid backbone allows MIAA to be incorporated into polymers via two primary mechanistic pathways:

  • Direct Free Radical Copolymerization: The vinylic double bond participates in chain-growth polymerization alongside comonomers (e.g., methacrylates, acrylamides), integrating the isoxazole unit directly into the polymer backbone[3].

  • Post-Polymerization Conjugation: The carboxylic acid group acts as a chemical handle for covalent attachment to pre-formed polymers (e.g., chitosan, PEG-amines) via zero-length crosslinkers like EDC/NHS, forming stable amide bonds.

G MIAA (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (MIAA) StratA Strategy A: Free Radical Polymerization MIAA->StratA StratB Strategy B: Post-Polymerization Conjugation MIAA->StratB Monomers Comonomers (e.g., PEGMA, MMA) StratA->Monomers Polymers Pre-formed Polymers (e.g., Chitosan) StratB->Polymers Initiator AIBN / Heat (Vinyl Reaction) Monomers->Initiator Coupling EDC/NHS (Amidation) Polymers->Coupling ProdA MIAA-Copolymer (Backbone Integration) Initiator->ProdA ProdB MIAA-Grafted Polymer (Side-chain Conjugation) Coupling->ProdB

Fig 1: Strategic pathways for incorporating MIAA into polymeric architectures.

Protocol A: Direct Free Radical Copolymerization

This protocol details the synthesis of a water-soluble, biocompatible copolymer using MIAA and Poly(ethylene glycol) methacrylate (PEGMA).

Causality & Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is selected over peroxides to prevent oxidative degradation of the delicate isoxazole ring[3].

  • Degassing: Oxygen is a diradical that rapidly reacts with propagating polymer radicals to form stable peroxy radicals, quenching the reaction. Three cycles of freeze-pump-thaw are mandatory to ensure an anoxic environment.

  • Solvent: Anhydrous Dimethylformamide (DMF) provides excellent solubility for both the hydrophobic MIAA monomer and the growing amphiphilic polymer chain.

Step-by-Step Methodology
  • Preparation: In a 25 mL Schlenk flask, dissolve 5.0 mmol of MIAA and 15.0 mmol of PEGMA (Mn ~500) in 10 mL of anhydrous DMF.

  • Initiator Addition: Add 0.2 mmol of AIBN (1 mol% relative to total monomers).

  • Degassing (Critical Step): Submerge the flask in liquid nitrogen until the solution freezes solid. Evacuate the flask under high vacuum for 5 minutes. Isolate the vacuum and thaw the solution in a room-temperature water bath to release dissolved gases. Repeat this freeze-pump-thaw cycle three times. Backfill with ultra-pure Argon.

  • Polymerization: Immerse the sealed Schlenk flask in a pre-heated oil bath at 70°C. Maintain continuous magnetic stirring for 18 hours.

  • Precipitation: Cool the reaction to room temperature. Precipitate the polymer by dropwise addition of the reaction mixture into 200 mL of cold diethyl ether under vigorous stirring.

  • Purification: Recover the precipitated polymer via centrifugation (8,000 rpm, 10 min). Redissolve in a minimal amount of THF and reprecipitate in cold diethyl ether twice to remove unreacted monomers.

  • Drying: Dry the resulting polymer in a vacuum oven at 40°C for 24 hours to constant weight.

Protocol B: Post-Polymerization Conjugation via EDC/NHS

For applications requiring a biodegradable backbone (e.g., mucoadhesive drug delivery), MIAA can be grafted onto Chitosan.

Causality & Experimental Choices:

  • EDC/NHS Chemistry: EDC activates the carboxylic acid of MIAA. However, the resulting O-acylisourea intermediate is highly susceptible to hydrolysis. Adding NHS converts this into a semi-stable NHS-ester, drastically increasing the conjugation efficiency to the primary amines of chitosan.

  • pH Control: EDC activation is optimal at pH 5.5 (MES buffer), whereas the subsequent aminolysis is optimal at pH 7.0–7.5. A two-stage pH adjustment is utilized to maximize yield.

  • Dialysis: A 3.5 kDa Molecular Weight Cut-Off (MWCO) membrane is specifically chosen to retain the high-molecular-weight chitosan conjugate while allowing unreacted MIAA (MW 153.14 g/mol ) and urea byproducts to diffuse out[4].

G MIAA MIAA (Carboxyl) EDC EDC Activation MIAA->EDC pH 5.5 Oacyl O-acylisourea Intermediate EDC->Oacyl NHS NHS Stabilization Oacyl->NHS + NHS NHS_Ester NHS-Ester (Amine Reactive) NHS->NHS_Ester - Urea Polymer Chitosan (Primary Amine) NHS_Ester->Polymer pH 7.0 Conjugate MIAA-Chitosan (Amide Bond) Polymer->Conjugate - NHS

Fig 2: Chemical signaling pathway of EDC/NHS mediated MIAA conjugation to Chitosan.

Step-by-Step Methodology
  • Activation: Dissolve 100 mg of MIAA in 5 mL of DMF. Add this to 10 mL of 0.1 M MES buffer (pH 5.5). Add EDC·HCl (1.5 molar equivalents to MIAA) and NHS (1.5 eq). Stir at room temperature for 30 minutes to form the NHS-ester.

  • Polymer Preparation: Separately, dissolve 500 mg of low-molecular-weight Chitosan in 20 mL of 1% (v/v) acetic acid. Adjust the pH to 6.5 using 1 M NaOH dropwise, ensuring no precipitation occurs.

  • Conjugation: Add the activated MIAA solution dropwise to the Chitosan solution under vigorous stirring. Adjust the final pH to 7.0. Allow the reaction to proceed in the dark at room temperature for 24 hours.

  • Purification (Self-Validating Step): Transfer the mixture to a dialysis cellulose membrane bag (MWCO 3.5 kDa). Dialyze against distilled water for 72 hours, changing the water every 12 hours. Validation: Analyze the external dialysate via HPLC at 72 hours; the absence of an MIAA peak confirms complete purification[4].

  • Recovery: Lyophilize the dialyzed solution at -50°C and 0.05 mbar for 48 hours to obtain the MIAA-Chitosan conjugate as a sponge-like solid.

Quantitative Data Analysis & Characterization

To ensure the trustworthiness of the synthesized materials, rigorous characterization is required. The table below summarizes expected quantitative parameters and the analytical methods used to validate the structural integrity of the MIAA-polymers.

ParameterProtocol A (MIAA-co-PEGMA)Protocol B (MIAA-Chitosan)Analytical Method
MIAA Feed Ratio 25 mol%20 wt%Gravimetric / Stoichiometry
Incorporation Efficiency 78 - 85%45 - 55% 1 H-NMR (Integration of isoxazole proton at δ 6.2 ppm vs backbone)
Molecular Weight ( Mw​ ) 35,000 - 45,000 Da~60,000 Da (Depends on base Chitosan)Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.35 - 1.60N/A (Maintains base polymer PDI)GPC
Release Half-life ( t1/2​ ) > 120 hours (Hydrolytic cleavage)48 - 72 hours (Enzymatic/Hydrolytic)HPLC analysis of release media

Note: The release of the active isoxazole derivative relies on the hydrolysis of the ester/amide bonds linking it to the polymer backbone. Polymeric delivery systems containing isoxazole derivatives have been shown to significantly prolong the fungicidal and therapeutic half-life of the active agent compared to free small molecules[2].

References

  • Controlled-Release Pesticides: 2.
  • Source: MDPI (Polymers)
  • Buy 3-(3-Methoxyisoxazol-5-yl)acrylic acid (EVT-13095451)
  • Polyacrylic acid - Synthesis and Properties Source: Wikipedia URL

Sources

Application

Application Note: Highly Efficient Amidation of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid using HATU

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the amidation of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, emphasizing m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the amidation of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, emphasizing mechanistic causality, side-reaction suppression, and process optimization.

Introduction & Mechanistic Rationale

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a highly versatile building block in medicinal chemistry, frequently utilized to introduce rigid, heteroaromatic, α,β -unsaturated motifs into pharmacophores. However, the amidation of this substrate presents unique chemoselectivity challenges.

To achieve high-yielding amide bond formation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier coupling reagent. HATU operates by converting the carboxylic acid into a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly collapses into an OAt (1-hydroxy-7-azabenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of the OAt ester provides powerful anchimeric assistance—known as the "7-aza effect" —which drastically accelerates the aminolysis step compared to traditional HOBt/EDC methods 1.

Causality of Side Reactions & Strategic Mitigation

While HATU is highly efficient, the specific structural features of the acrylic acid substrate and the reactivity of the uronium salt necessitate strict protocol control to avoid two primary failure modes:

  • Guanidinylation of the Amine: If the amine, acid, and HATU are mixed simultaneously, highly nucleophilic amines can directly attack the electrophilic carbon of HATU before the active ester is formed. This yields a stable, unreactive tetramethylguanidine byproduct 2. Solution: Strict pre-activation of the carboxylic acid prior to amine introduction.

  • Hetero-Michael Addition: The α,β -unsaturated double bond conjugated to the isoxazole ring is a potent Michael acceptor. Excess aliphatic amines or elevated temperatures can drive a 1,4-conjugate addition, destroying the acrylic backbone 3. Solution: Precise stoichiometric control (max 1.1 eq of amine) and low-temperature initiation.

HATU_Mechanism Acid Acrylic Acid Substrate ActiveEster OAt Active Ester Intermediate Acid->ActiveEster 1. Base 2. HATU Base DIPEA (Deprotonation) Base->ActiveEster HATU HATU Reagent HATU->ActiveEster SideReaction Guanidinylated Amine (Side Product) HATU->SideReaction Direct Attack (Avoid via Pre-activation) Product Amide Product ActiveEster->Product Aminolysis (7-Aza Effect) Byproducts HOAt + Tetramethylurea ActiveEster->Byproducts Leaving Group Displacement Amine Amine Nucleophile Amine->Product Amine->SideReaction

Figure 1: Mechanistic pathway of HATU amidation and potential side reactions.

Reagents and Materials

To ensure a self-validating and high-yielding reaction, stoichiometric discipline is mandatory. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its higher steric bulk, which prevents it from acting as a competing nucleophile [[4]]().

ReagentMW ( g/mol )EquivalentsRole
(E)-3-(5-Methylisoxazol-3-yl)acrylic acid153.141.00Limiting Reagent / Substrate
Target Amine (Primary/Secondary)Varies1.05 - 1.10Nucleophile
HATU380.231.15Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.242.50 - 3.00Non-nucleophilic Base
N,N-Dimethylformamide (DMF, Anhydrous)73.090.1 M - 0.2 MSolvent

(Note: If the target amine is supplied as a hydrochloride salt, increase DIPEA equivalents by +1.0 to ensure complete neutralization).

Step-by-Step Experimental Protocol

Step 1: Pre-Activation (Active Ester Formation)
  • Charge an oven-dried round-bottom flask with (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.00 eq) and HATU (1.15 eq) under an inert nitrogen atmosphere.

  • Add anhydrous DMF to achieve a substrate concentration of 0.15 M.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the activation step and prevents thermal degradation of the highly reactive OAt ester.

  • Add DIPEA (2.50 eq) dropwise over 2–3 minutes. The solution will typically transition to a pale yellow/orange color.

  • Stir at 0 °C for 15–30 minutes.

  • QC Checkpoint: Aliquot 5 µL of the mixture, quench in MeOH, and analyze via LC-MS. Confirm the complete disappearance of the starting acid (m/z 153) and the formation of the OAt active ester intermediate.

Step 2: Aminolysis
  • Dissolve the target amine (1.05 eq) in a minimal volume of anhydrous DMF (approx. 10% of the total reaction volume).

  • Add the amine solution dropwise to the pre-activated ester at 0 °C . Causality: Slow addition at low temperature prevents localized excess of the amine, strictly suppressing the 1,4-Michael addition to the acrylic double bond.

  • Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C).

  • Stir for 2 to 12 hours.

  • QC Checkpoint: Monitor via LC-MS or TLC. The reaction is complete when the OAt ester is fully consumed and the target amide mass is dominant.

Step 3: Quenching & Liquid-Liquid Extraction
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) at a 10:1 ratio relative to the DMF volume.

  • Transfer to a separatory funnel and perform the following sequential washes:

    • 3 × 5% aqueous LiCl solution: Causality: LiCl drastically increases the polarity of the aqueous phase, efficiently partitioning the DMF out of the organic layer and preventing emulsions.

    • 2 × Saturated aqueous NaHCO3​ : Neutralizes and removes unreacted acid, the HOAt leaving group, and acidic impurities.

    • 2 × Saturated aqueous NH4​Cl : Removes unreacted basic amines and residual DIPEA.

    • 1 × Brine: Removes residual water from the organic phase.

Step 4: Isolation
  • Dry the organic layer over anhydrous Na2​SO4​ .

  • Filter and concentrate in vacuo to yield the crude product. (Note: Tetramethylurea, a byproduct of HATU, is highly water-soluble and should be entirely removed by the aqueous washes. If residual tetramethylurea is detected via NMR at ~2.8 ppm, repeat the aqueous washes).

  • Purify via flash column chromatography (typically utilizing a Hexanes/EtOAc gradient) to isolate the pure (E)-3-(5-Methylisoxazol-3-yl)acrylamide derivative.

Workflow Step1 Step 1: Pre-activation Acid + HATU + DIPEA in DMF (Stir 15-30 min, 0°C) QC1 LC-MS Check: Active Ester Formed? Step1->QC1 Step2 Step 2: Aminolysis Add Amine slowly (Stir 2-12 h, 0°C to RT) QC2 LC-MS Check: Amide Formed? Step2->QC2 Step3 Step 3: Quench & Extraction Dilute EtOAc, wash LiCl, NaHCO3, NH4Cl Step4 Step 4: Purification Flash Chromatography Step3->Step4 QC1->Step1 No (Wait/Add Reagent) QC1->Step2 Yes (Proceed) QC2->Step2 No (Wait/Heat slightly) QC2->Step3 Yes (Proceed)

Figure 2: Step-by-step experimental workflow with integrated QC checkpoints.

Troubleshooting & Process Optimization

Observation / IssueMechanistic CauseSolution / Optimization
Low Yield / Unreacted Amine Guanidinylation: The amine attacked HATU directly instead of the active ester 2.Ensure complete pre-activation of the acid (Step 1) before adding the amine. Never mix all reagents simultaneously.
Formation of +Amine Mass Adducts Hetero-Michael Addition: Excess amine underwent 1,4-conjugate addition to the acrylic double bond [[3]]().Strictly control amine stoichiometry (max 1.1 eq). Maintain reaction temperature at 0 °C during amine addition.
Incomplete Acid Activation Insufficient Deprotonation: DIPEA was neutralized by amine hydrochlorides or wet solvent 4.Ensure solvents are rigorously anhydrous. If the amine is supplied as an HCl salt, add an additional 1.0 eq of DIPEA.
Emulsions during Workup DMF / Tetramethylurea Retention: Residual polar solvents and HATU byproducts altering phase polarity.Perform rigorous washes with 5% aqueous LiCl. Ensure sufficient dilution with EtOAc (at least 10:1 ratio to DMF).

References

  • Abdelmoty, I., et al. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry. 1[1]

  • "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Publications. 4[4]

  • "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." ACS Publications. 2[2]

  • "An NMR-Guided Screening Method for Selective Fragment Docking and Synthesis of a Warhead Inhibitor." National Institutes of Health (NIH). 3[3]

Sources

Method

Application Note: Synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid via Doebner-Modified Knoevenagel Condensation

Strategic Context & Application The synthesis of geometrically pure α,β-unsaturated acids is a critical workflow in modern drug discovery. Specifically, (E)-3-(5-Methylisoxazol-3-yl)acrylic acid serves as an essential bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application

The synthesis of geometrically pure α,β-unsaturated acids is a critical workflow in modern drug discovery. Specifically, (E)-3-(5-Methylisoxazol-3-yl)acrylic acid serves as an essential building block for the development of spirocyclic heteroaromatic compounds, which are actively investigated as potent DNA gyrase inhibitors for the treatment of severe bacterial infections[1].

To achieve high stereoselectivity and scalability, the Doebner modification of the Knoevenagel condensation is the premier synthetic strategy[2]. By utilizing malonic acid instead of traditional ester equivalents, this protocol drives a thermodynamically favorable decarboxylation that exclusively yields the (E)-isomer of the target acrylic acid[3].

Mechanistic Causality & Reaction Logic

As application scientists, we do not merely mix reagents; we engineer molecular environments. The standard Knoevenagel condensation requires an active methylene compound and a carbonyl electrophile[3]. However, the Doebner modification introduces a highly orchestrated, multi-component causality loop utilizing pyridine and piperidine[4].

  • Electrophile Activation (The Piperidine Effect): Direct nucleophilic attack on 5-methylisoxazole-3-carbaldehyde is relatively slow. The addition of catalytic piperidine overcomes this by forming a highly electrophilic iminium ion intermediate. This lowers the activation energy for the subsequent carbon-carbon bond formation[5].

  • Nucleophile Generation & Decarboxylation (The Pyridine Effect): Pyridine functions as both the solvent and the stoichiometric base. It deprotonates malonic acid to form the reactive enolate. More importantly, upon heating to 90–100 °C, pyridine induces the decarboxylation of the resulting alkylidenemalonic acid intermediate[2].

  • Stereochemical Control: The loss of CO₂ proceeds via a cyclic, six-membered transition state. The steric bulk of the 5-methylisoxazol-3-yl ring forces an anti-periplanar elimination, overwhelmingly favoring the thermodynamically stable (E)-alkene[3].

Mechanism_Logic cluster_0 Electrophile Activation cluster_1 Nucleophile Activation Aldehyde 5-Methylisoxazole-3-carbaldehyde Iminium Electrophilic Iminium Ion Aldehyde->Iminium Condensation (-H2O) Piperidine Piperidine (Catalyst) Piperidine->Iminium Adduct Alkylidenemalonic Acid Intermediate Iminium->Adduct C-C Bond Formation Malonic Malonic Acid Enolate Nucleophilic Enolate Malonic->Enolate Deprotonation Pyridine Pyridine (Base/Solvent) Pyridine->Enolate Enolate->Adduct Addition Product (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Adduct->Product Heat (90-100°C) Decarboxylation (-CO2)

Caption: Logical causality and mechanistic pathway of the Doebner-modified Knoevenagel condensation.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry (10.0 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
5-Methylisoxazole-3-carbaldehyde 111.101.001.11 gElectrophile / Starting Material
Malonic Acid 104.061.201.25 gNucleophile / C2 Source
Piperidine 85.150.10100 µLCatalyst (Iminium formation)
Pyridine (Anhydrous) 79.10Solvent5.0 mLSolvent / Base / Decarboxylation
Table 2: Expected Analytical Signatures
ParameterExpected Observation / Value
Physical State White to off-white crystalline solid
Isolated Yield 75 - 85% (post-recrystallization)
TLC (Hexane:EtOAc 1:1) R_f ≈ 0.25 (UV active, stains with KMnO₄)
¹H NMR (400 MHz, DMSO-d₆) δ 12.6 (br s, 1H), 7.55 (d, J = 16.0 Hz, 1H), 6.65 (d, J = 16.0 Hz, 1H), 6.50 (s, 1H), 2.45 (s, 3H)
Stereochemical Purity > 95:5 (E-isomer confirmed by J = 16.0 Hz trans-alkene coupling)

Experimental Protocol

Knoevenagel_Workflow A 1. Reagent Assembly Mix Aldehyde + Malonic Acid in Pyridine B 2. Catalyst Addition Add Piperidine (0.1 eq) dropwise A->B C 3. Condensation & Decarboxylation Reflux at 90-100°C for 4-6h B->C D 4. Quenching Cool to RT, pour over crushed ice C->D E 5. Acidification Add 2M HCl to pH 2-3 (Precipitates Product) D->E F 6. Isolation & Purification Vacuum Filtration & Recrystallization (EtOH/H2O) E->F

Caption: Step-by-step experimental workflow for the Doebner-modified Knoevenagel condensation.

Step 1: Reaction Assembly
  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylisoxazole-3-carbaldehyde (1.11 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol) in anhydrous pyridine (5.0 mL)[2].

  • Add piperidine (100 µL, 1.0 mmol) dropwise at room temperature. Note: A mild exothermic interaction and slight color change (pale yellow) may occur as the iminium ion forms.

Step 2: Condensation & Decarboxylation
  • Attach a reflux condenser to the flask and transfer to a pre-heated oil bath set to 90–100 °C[5].

  • Stir vigorously for 4 to 6 hours.

  • Monitor the reaction via TLC (Hexane:EtOAc 1:1) until the starting aldehyde is completely consumed.

Step 3: Quenching & Acidification
  • Remove the flask from the heat source and allow the mixture to cool to room temperature.

  • Pour the crude reaction mixture into a beaker containing approximately 20 g of crushed ice.

  • Slowly acidify the mixture using cold 2M HCl under continuous stirring until the pH reaches 2.0–3.0[5].

  • Stir the resulting suspension in an ice bath (0 °C) for 30 minutes to ensure complete precipitation of the carboxylic acid.

Step 4: Isolation & Purification
  • Collect the crude precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with ice-cold distilled water (2 × 10 mL) to remove any trapped pyridinium hydrochloride salts.

  • Recrystallize the crude solid from a minimal amount of boiling ethanol/water to yield the pure (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

Self-Validating System & Troubleshooting

A robust protocol must be self-diagnostic. Use the following parameters as real-time indicators of reaction health:

  • Validation Check 1 (Decarboxylation): During Phase 2, you must observe steady gas evolution (CO₂ bubbling)[4]. If bubbling ceases but TLC indicates unreacted aldehyde, the reaction has stalled. Solution: Verify the oil bath temperature is strictly ≥90 °C; lower temperatures will trap the reaction at the alkylidenemalonic acid intermediate.

  • Validation Check 2 (Acidification): Pyridine must be fully protonated to pyridinium chloride to partition into the aqueous phase[5]. If the product "oils out" instead of forming a crisp precipitate during Phase 3, the pH is likely too high. Solution: Ensure the pH is strictly < 3 and maintain the temperature at 0 °C to force crystallization.

  • Alternative Catalysis: While the Verley modification utilizes β-alanine as a co-catalyst to avoid piperidine[6], the classic piperidine-catalyzed Doebner approach described here remains the industry standard for this specific isoxazole substrate due to superior kinetic profiles[4].

References

  • US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. Google Patents.1

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. 2

  • Knoevenagel Condensation. Wikipedia. 3

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. 5

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. 4

  • Knoevenagel Condensation. Alfa Chemistry. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Welcome to the technical support center for the synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] Its synthesis, typically achieved through a Knoevenagel condensation, can present several challenges that impact the final yield and purity.[3] This guide will address these common hurdles with scientifically sound solutions and practical, field-tested advice.

The primary synthetic route involves the condensation of 5-methylisoxazole-3-carbaldehyde with malonic acid.[3][4] This reaction, while straightforward in principle, is sensitive to various parameters that can lead to incomplete conversion, side-product formation, and difficulties in purification.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered during the synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid:

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors. The most common culprits are suboptimal reaction conditions, poor quality of starting materials, or inefficient purification. Specifically, consider the following:

  • Catalyst Choice and Amount: The choice and concentration of the base catalyst are critical. Weakly basic amines like pyridine and piperidine are often used.[3][4]

  • Reaction Temperature: The temperature needs to be carefully controlled to promote the desired condensation and subsequent decarboxylation without encouraging side reactions.

  • Purity of 5-methylisoxazole-3-carbaldehyde: Impurities in the starting aldehyde can inhibit the reaction or lead to unwanted byproducts.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A common side product is the Michael adduct, formed by the addition of malonic acid or the product to the α,β-unsaturated carbonyl system. To minimize this, consider adjusting the stoichiometry of your reactants and controlling the reaction time.

Q3: How can I effectively purify the final product?

Purification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid can be achieved through recrystallization. The choice of solvent is crucial for obtaining high purity crystals. Alternatively, column chromatography can be employed, though it may be less practical for large-scale synthesis.

Q4: Is the E-isomer the exclusive product? How can I confirm the stereochemistry?

While the Knoevenagel condensation generally favors the formation of the more stable E-isomer, the presence of the Z-isomer is possible.[5] The stereochemistry can be confirmed using ¹H NMR spectroscopy by analyzing the coupling constant of the vinylic protons.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of potential issues and their solutions, structured to guide you through a logical problem-solving process.

Problem 1: Low Conversion of Starting Materials

If you are observing a significant amount of unreacted 5-methylisoxazole-3-carbaldehyde, consider the following troubleshooting steps.

Workflow for Diagnosing Low Conversion

A Low Conversion Observed B Verify Purity of Starting Materials (Aldehyde and Malonic Acid) A->B Step 1 C Optimize Catalyst System (Pyridine/Piperidine Ratio) B->C If pure D Adjust Reaction Temperature C->D If optimized E Increase Reaction Time D->E If optimized F Successful Conversion E->F Monitor by TLC/LC-MS

Caption: Troubleshooting workflow for low starting material conversion.

Detailed Steps:

  • Assess Starting Material Quality: Ensure that the 5-methylisoxazole-3-carbaldehyde is of high purity (typically >95%). Impurities can act as catalyst poisons or participate in side reactions. Similarly, verify the purity of the malonic acid.

  • Catalyst Optimization: The ratio of pyridine to piperidine can significantly influence the reaction rate. A common starting point is a 10:1 molar ratio of pyridine to piperidine relative to the aldehyde. Experiment with slight variations to find the optimal balance for your specific setup.

  • Temperature Control: The reaction is often performed at elevated temperatures to drive the condensation and subsequent decarboxylation. However, excessively high temperatures can lead to decomposition. A temperature range of 80-100 °C is typically effective.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a longer reaction time may be necessary.

Problem 2: Formation of Impurities

The presence of impurities complicates purification and reduces the overall yield of the desired product.

Table 1: Common Impurities and Mitigation Strategies

ImpurityPotential CauseMitigation Strategy
Michael Adduct Excess nucleophile (malonic acid/product) or prolonged reaction time.Use a slight excess of the aldehyde. Monitor the reaction closely and quench it once the starting material is consumed.
Z-isomer Non-optimal reaction conditions.The E-isomer is thermodynamically favored. Ensure sufficient reaction time and temperature to allow for equilibration.[5]
Unreacted Malonic Acid Incomplete reaction or improper work-up.During work-up, ensure the pH is adjusted correctly to precipitate the product while keeping unreacted malonic acid in solution.
Polymerization Products High temperatures or presence of radical initiators.Maintain careful temperature control. Ensure the reaction is performed under an inert atmosphere if necessary.
Problem 3: Difficulties in Product Isolation and Purification

Effective isolation and purification are critical for obtaining a high-quality final product.

Workflow for Product Purification

A Reaction Mixture B Acidify with HCl to precipitate product A->B C Filter the crude product B->C D Recrystallize from a suitable solvent (e.g., Ethanol/Water) C->D E Wash with cold solvent D->E F Dry under vacuum E->F G Pure (E)-3-(5-Methylisoxazol-3-yl)acrylic acid F->G

Caption: General workflow for the purification of the target compound.

Detailed Steps:

  • Acidification: After the reaction is complete, the mixture is typically cooled and then acidified with an aqueous acid (e.g., HCl) to precipitate the carboxylic acid product. The pH should be carefully adjusted to ensure complete precipitation.

  • Filtration and Washing: The crude product is collected by filtration and washed with cold water to remove any inorganic salts and water-soluble impurities.

  • Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often provides the best results. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Drying: The purified crystals should be dried under vacuum to remove any residual solvent.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid based on the Knoevenagel-Doebner condensation.[3]

Materials:

  • 5-Methylisoxazole-3-carbaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • To a solution of 5-methylisoxazole-3-carbaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.1-1.5 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Stir the resulting suspension for 30 minutes to allow for complete precipitation.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified crystals under vacuum to yield (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

Data Presentation

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended RangeExpected Outcome
Aldehyde:Malonic Acid Ratio 1 : 1.1-1.5Ensures complete consumption of the aldehyde.
Catalyst (Piperidine) 0.1 eqCatalyzes the condensation reaction efficiently.
Solvent PyridineActs as both a solvent and a base.
Temperature 80-100 °CPromotes both condensation and decarboxylation.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Expected Yield 70-85%Varies based on scale and purification efficiency.

Conclusion

Improving the synthesis yield of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid requires a systematic approach to optimizing reaction conditions and purification procedures. By carefully considering the factors outlined in this guide, researchers can overcome common challenges and achieve higher yields of this valuable compound. This technical support center serves as a living document and will be updated as new insights and methodologies become available.

References

  • ResearchGate. (n.d.). Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid | Request PDF. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
  • ResearchGate. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). Retrieved from [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Retrieved from [Link]

Sources

Optimization

purification and recrystallization methods for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Welcome to the Technical Support Center for the isolation, purification, and handling of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic inst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and handling of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid .

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Heteroaryl acrylic acids present unique synthetic challenges—specifically, the delicate balance between the base-sensitive isoxazole ring and the photo-thermally sensitive α,β -unsaturated carboxylic acid. This guide explores the causality behind each purification step, providing you with self-validating protocols to ensure high-fidelity recovery of the E-isomer.

Part 1: Physicochemical & Stability Profiling

Before troubleshooting, it is critical to understand the quantitative parameters that dictate the behavior of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid during purification.

Table 1: Physicochemical & Stability Profile

ParameterValue / CharacteristicImpact on Purification Workflow
Molecular Weight 153.14 g/mol Dictates stoichiometry for acid-base salt formation during extraction.
Physical Form Solid (White to off-white)Serves as a visual indicator of purity during recrystallization.
Isoxazole Ring Stability Sensitive to strong bases/reductants[1]Necessitates the use of mild bases (e.g., NaHCO₃) to prevent N-O bond cleavage[2].
Alkene Geometry E-isomer (trans)Prone to UV-catalyzed isomerization to the Z-isomer; requires light protection.
pKa (Estimated) ~4.5 (Carboxylic acid)Dictates the pH thresholds required for aqueous extraction (pH > 8) and precipitation (pH < 3).
Storage Conditions 2-8°C, Inert atmospherePrevents thermal degradation and oxidative polymerization over time.

Part 2: Purification Workflow Diagram

The following decision tree outlines the optimal path for isolating the pure E-isomer from a crude reaction mixture.

PurificationWorkflow N1 Crude Reaction Mixture N2 Mild Base Extraction (Sat. NaHCO3, pH 8) N1->N2 Solubilize as Salt N3 Organic Wash (DCM / EtOAc) N2->N3 Remove Neutrals N4 Acidification (1M HCl, pH 2) N3->N4 Aqueous Phase N5 Crude Solid Isolation (Filtration) N4->N5 Precipitate Acid N6 Recrystallization (EtOAc/Heptane) N5->N6 Heat & Dissolve N7 Pure (E)-Isomer N6->N7 Cool & Filter

Workflow for the purification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

Part 3: Troubleshooting & FAQs

Q1: Why does my compound degrade or turn dark during the base extraction step?

The Causality: The isoxazole ring possesses a weak nitrogen-oxygen (N-O) bond that is highly susceptible to cleavage under strong basic or reducing conditions[1]. While the 5-methyl substitution offers slight steric and electronic stabilization compared to unsubstituted isoxazoles, exposure to strong bases (e.g., NaOH or KOH) at elevated temperatures accelerates base-catalyzed ring opening[3]. This cleavage generates complex, dark-colored enaminone degradation products[2]. The Solution: Strictly utilize a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃), to form the water-soluble sodium carboxylate salt. Maintain the extraction temperature below 25°C.

Q2: NMR analysis shows a mixture of isomers (E and Z). How do I prevent this isomerization?

The Causality: The acrylic acid moiety is an α,β -unsaturated system. While the E-isomer is thermodynamically favored, ambient UV light provides the exact activation energy required to promote photo-isomerization to the Z-isomer. Additionally, excessive thermal stress (>80°C) can trigger thermal isomerization or polymerization of the acrylic acid group. The Solution: Protect all reaction and purification vessels from light by using amber glassware or wrapping flasks in aluminum foil. During recrystallization, ensure heating baths never exceed 60°C.

Q3: What is the optimal solvent system for recrystallization, and why?

The Causality: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid has a highly polar head (carboxylic acid + heteroaryl ring) and a small lipophilic tail (methyl group). It is highly soluble in polar solvents but insoluble in non-polar hydrocarbons. The Solution: A binary solvent system of Ethyl Acetate (EtOAc) and Heptane is optimal. EtOAc readily dissolves the compound upon mild heating. The slow addition of Heptane (acting as an anti-solvent) lowers the dielectric constant of the medium, inducing supersaturation and the selective crystallization of the E-isomer while leaving structurally distinct impurities dissolved in the mother liquor.

Q4: My yield drops significantly after the acidification step. What went wrong?

The Causality: The carboxylic acid group has a pKa of approximately 4.5. If the aqueous layer is not acidified sufficiently (e.g., stopping at pH 4), a large fraction of the compound remains ionized and dissolved in the water. Conversely, rapid addition of concentrated strong acids (e.g., 12M HCl) generates a localized exothermic reaction that can hydrolyze the sensitive isoxazole ring[4]. The Solution: Carefully adjust the pH to 2.0–2.5 using 1M HCl while cooling the flask in an ice bath to dissipate the heat of neutralization.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction

Objective: Isolate the crude carboxylic acid from neutral and lipophilic impurities.

  • Dissolution: Suspend the crude reaction mixture in Ethyl Acetate (EtOAc) using 10 mL of solvent per gram of crude material.

  • Base Addition: Slowly add saturated aqueous NaHCO₃ dropwise while stirring.

    • Validation Check: Monitor for CO₂ gas evolution. Continue addition until effervescence ceases and the aqueous layer tests at pH 8.0–8.5. The solid must fully dissolve into the aqueous phase as a sodium salt.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract and discard the organic layer (which contains neutral impurities). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophiles.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath (0–5°C). Dropwise, add 1M HCl with vigorous stirring.

    • Validation Check: A thick white/off-white precipitate must form. Stop addition only when pH indicator paper confirms a stable pH of 2.0–2.5.

  • Isolation: Vacuum filter the suspension via a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts. Dry the crude solid under high vacuum.

Protocol B: Recrystallization (EtOAc/Heptane)

Objective: Achieve >95% purity of the E-isomer while preventing thermal degradation.

  • Initial Dissolution: Place the crude dried solid in an amber-glass Erlenmeyer flask. Add a minimum volume of EtOAc required to create a slurry.

  • Controlled Heating: Warm the suspension gently to 55–60°C using a water bath until the solid completely dissolves.

    • Validation Check: Thermometer reading in the bath must not exceed 60°C. If the solid does not dissolve, add EtOAc in 1 mL increments until the solution is clear.

  • Anti-Solvent Addition: While maintaining the temperature at 55°C, add Heptane dropwise until the solution becomes slightly cloudy (reaching the cloud point).

  • Clarification: Add 1–2 drops of EtOAc just until the solution turns clear again, establishing perfect saturation.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for 1 hour.

    • Validation Check: Needle-like or flaky crystals should precipitate. (If the compound "oils out" as a liquid layer, reheat to 55°C and add 2 mL of EtOAc, then repeat the cooling process).

  • Harvesting: Filter the crystals, wash with a minimal amount of ice-cold Heptane, and dry under high vacuum for 12 hours. Store at 2-8°C under an inert atmosphere.

References

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid - Sigma-Aldrich, sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdO3BG__rx3OanZtL46sfpVuEc6DzngW-ucekncOfEWFaH63oO31F_5gYCskRjsGteSCqwPFRRk86PXTg-OolDA9tMwUpm22r1putsChaV7P09ow_ey5L1B3lQfO3tadVT-pwpWAqtxI9tRcsRP8PmuxlaUUP0D0QBSy6i]
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles, ingentaconnect.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhkhIm1HC0j5UbV4MLPv1J4Jdmux0zutPHr2pMB_FSs8DzkhGg4RHUPXHY8rwXYh4CW8HYLERxF9sutEl8s-0XmAUzv1txQwUQ1a-0NlDYEmEDHL4gc9UF5J_kPmzS0wi5GRufyNiwEGYoj97O4aw1TqUAKueKpzJubMvNTLDCrXHp98-l79DkwQ==]
  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones, acs.org,[https://vertexaisearch.cloud.google.
  • In vitro metabolism studies on the isoxazole ring scission... mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHas06w1gQVU2J31F-BjmdPgjD-EN1detVBkGo-6L0ZvdYVn8A5Y1k3xdWY_vteeEja0Z8Rj5AQaofYF51Ms_QgUVbu1q9ZVwBNiE9zXdibcPps65S6DHZO-wt_YtwzXQ6Z5peC]
  • pH and temperature stability of the isoxazole ring in leflunomide, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxgTVc4S83dIbZWAU-2_E5oOi1nOS6RULKuylQQoiCyShTD9l5OlAgMgaXqzALFmQlOQIZ6ziXjj5bmrtl3nJsJhXEWkGfCnhjM5Bm8HaSEQKNCh0_1JAAYXZf-9obWHm-r2ROgZntqz5VZgQffC0HiqWS9XHi7JxYfZs6Q6oqyk1wdd4WI_rnXz1iW_29vRcKRMEqUCaVHKmSwOA6HOHDaN0LlC1QIMPVZWKOdpa4cDGmAq_9grj2xRSeWLPNKnwB-A==]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid Isomerization

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals encountering stereochemical degradation—specifically, the unwanted E→Z (trans to cis)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals encountering stereochemical degradation—specifically, the unwanted E→Z (trans to cis) isomerization—of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid during thermal processing, reflux, or scale-up.

While the (E) -isomer is thermodynamically favored, the unique electronic properties of the isoxazole ring coupled with the acrylic acid moiety create kinetic vulnerabilities. This guide synthesizes mechanistic causality with field-proven protocols to ensure stereochemical fidelity.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my (E) -isomer convert to the (Z) -isomer upon heating, even though the (E) -isomer is thermodynamically more stable? A: The isomerization of heteroaryl acrylic acids is rarely a purely thermal unimolecular rotation, as the activation barrier for breaking the π -bond is extremely high[1]. Instead, the E→Z conversion is typically a catalyzed process driven by three hidden pathways:

  • Radical Addition: Trace oxygen or peroxides in your solvent generate radicals upon heating. These radicals reversibly add to the acrylic double bond, temporarily reducing it to a single bond. This allows free rotation before the radical eliminates, often relaxing into the (Z) -configuration.

  • Acid/Base Catalysis: The electron-withdrawing 5-methylisoxazole ring highly polarizes the conjugated system. In the presence of trace acids or bases, protonation/deprotonation events can stabilize a zwitterionic transition state, drastically lowering the energy barrier for C=C bond rotation.

  • Hidden Photochemical Excitation: Acrylic acid derivatives are notorious for photo-isomerization[2]. Ambient laboratory lighting (specifically UV/Vis wavelengths) can excite the molecule from the S0​ ground state to the T1​ or S1​ excited state, where the double bond order is reduced, facilitating rapid isomerization[3].

Q2: I am heating my reaction strictly in the dark, but I still observe 10-15% of the (Z) -isomer. How does solvent choice impact this? A: Solvent polarity plays a critical role in the thermal isomerization rate[4]. Polar protic solvents (e.g., methanol, ethanol, water) have high dielectric constants and hydrogen-bonding capabilities. During heating, these solvents stabilize the highly polarized, zwitterionic transition state required for thermal rotation. Switching to a non-polar, aprotic solvent (e.g., toluene, heptane) removes this stabilization, maintaining a strictly high kinetic barrier to isomerization.

Q3: How can I quickly and reliably verify if my product has isomerized during a long reflux? A: Use 1 H-NMR spectroscopy as a self-validating in-process control. The vinylic protons of the (E) -isomer will present as distinct doublets with a large trans-coupling constant ( J≈15−16 Hz). If E→Z isomerization has occurred, a new set of vinylic doublets will emerge with a significantly smaller cis-coupling constant ( J≈10−12 Hz). Tracking the integration ratio of these peaks allows for precise quantification of the stereochemical drift.

Part 2: Mechanistic & Workflow Visualizations

Mechanism E_Isomer (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (Thermodynamically Stable) Radical Trace Radicals / O2 (Reversible Addition) E_Isomer->Radical Bond Activation AcidBase Acid/Base Catalysis (Zwitterionic Transition) E_Isomer->AcidBase Protonation/Deprotonation Photo Ambient Light (UV/Vis) (π to π* Excitation) E_Isomer->Photo Unintended Exposure Z_Isomer (Z)-Isomer (Kinetic/Catalyzed Impurity) Radical->Z_Isomer Rotation & Elimination AcidBase->Z_Isomer C=C Bond Weakening Photo->Z_Isomer Non-radiative Decay

Fig 1: Competing catalytic pathways driving E to Z isomerization during thermal processing.

Workflow Start Thermal Processing Initiation Solvent 1. Solvent Selection Use non-polar/aprotic (e.g., Toluene) Start->Solvent Additive 2. Radical Scavenging Add 0.1-1.0 mol% BHT Solvent->Additive Shielding 3. Light Exclusion Wrap apparatus in foil Additive->Shielding Atmosphere 4. Deoxygenation Sparge with Ar/N2 for 15 min Shielding->Atmosphere Heat 5. Controlled Heating Maintain strict temp limits Atmosphere->Heat End Isomerization-Free (E)-Product Recovery Heat->End

Fig 2: Optimized experimental workflow for preventing stereochemical degradation.

Part 3: Quantitative Data & Optimization

The following table summarizes the cumulative effect of environmental and chemical variables on the stereochemical stability of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. Data represents a standard 12-hour heating cycle at 80°C.

Condition ProfileSolventAtmosphereLight ExposureAdditiveFinal E:Z Ratio
Standard (Control) MethanolAirAmbient Lab LightNone75 : 25
Dark Heating MethanolAirExcluded (Foil)None88 : 12
Aprotic Switch TolueneAirExcluded (Foil)None94 : 6
Deoxygenated TolueneArgonExcluded (Foil)None98 : 2
Fully Optimized TolueneArgonExcluded (Foil)0.1% BHT>99 : 1

Part 4: Self-Validating Experimental Protocol

To achieve the "Fully Optimized" results listed above, follow this step-by-step methodology. This protocol is designed as a closed, self-validating system to ensure stereochemical integrity from setup to workup.

Step 1: Apparatus Preparation & Light Exclusion

  • Assemble your reflux/heating apparatus.

  • Immediately wrap all transparent glass components (flask, condenser, addition funnels) tightly in heavy-duty aluminum foil. Causality: Ambient light is a potent initiator of the π→π∗ transition, bypassing thermal barriers entirely[3].

Step 2: Solvent Deoxygenation

  • Select an anhydrous, non-polar aprotic solvent (e.g., Toluene or Heptane) to prevent zwitterionic transition state stabilization.

  • Transfer the solvent to the reaction flask and sparge vigorously with high-purity Argon or Nitrogen for a minimum of 15 minutes.

Step 3: Radical Scavenging & Substrate Addition

  • Add 0.1 mol% of Butylated hydroxytoluene (BHT) or hydroquinone to the solvent. Causality: This acts as a sacrificial radical trap, preventing trace oxygen from initiating reversible radical addition across the acrylic double bond.

  • Add the (E)-3-(5-Methylisoxazol-3-yl)acrylic acid to the mixture under a continuous positive pressure of inert gas.

Step 4: Controlled Heating & In-Process Control (IPC)

  • Initiate heating. Do not exceed the minimum required temperature for your specific transformation.

  • Self-Validation Check: At t=2h and t=6h , withdraw a 0.1 mL aliquot using a purged syringe.

  • Immediately quench the aliquot in an ice-cold NMR tube containing CDCl3​ or DMSO−d6​ to freeze the equilibrium.

  • Run a rapid 1 H-NMR. Verify that the vinylic protons remain as doublets with J≈15−16 Hz. If a secondary doublet with J≈10−12 Hz appears and exceeds 2% integration, abort heating to prevent further batch degradation.

Step 5: Workup

  • Cool the reaction to room temperature before removing the aluminum foil or exposing the mixture to ambient air.

  • Proceed with your standard isolation protocols, keeping the product shielded from direct light during filtration or crystallization.

References

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state Canadian Science Publishing URL:[Link][2]

  • Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts ACS Publications URL:[Link][3]

  • Thermal E/Z Isomerization in First Generation Molecular Motors The Journal of Organic Chemistry (ACS) URL:[Link][1]

  • E/Z isomerization of astaxanthin and its monoesters in vitro under the exposure to light or heat National Institutes of Health (PMC) URL:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Esterification

Welcome to the technical support center for the esterification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this specific transformation.

Troubleshooting Guide

This section addresses common issues encountered during the esterification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in a direct question-and-answer format.

Issue 1: Low or No Ester Yield

Q: My reaction shows very low conversion to the desired ester, or it stalls completely. What are the primary causes and how can I fix this?

A: Low yield in an esterification reaction is most often an issue of chemical equilibrium or suboptimal reaction kinetics. Esterification is a reversible process where a carboxylic acid and an alcohol react to form an ester and water.[1][2] According to Le Chatelier's principle, the presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus lowering the yield.[3]

Core Areas to Investigate:

  • Water Contamination: The presence of water is detrimental. Ensure all glassware is oven-dried and reagents, especially the alcohol and solvents, are anhydrous.

  • Equilibrium Limitation: To drive the reaction forward, you must either remove a product (water) or use a large excess of a reactant (usually the alcohol).

  • Catalyst Inefficiency: An insufficient amount or inactive catalyst will result in a slow or stalled reaction.

  • Insufficient Temperature/Time: Esterifications are often slow at room temperature and require thermal energy to reach equilibrium at a reasonable rate.[3]

Solutions Checklist:

  • Enforce Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. For critical applications, consider using molecular sieves or a Dean-Stark apparatus to actively remove water as it forms.[3][4]

  • Adjust Reactant Stoichiometry: Use a significant excess of the alcohol (e.g., 5-10 equivalents). Often, the alcohol can serve as the reaction solvent, maximizing the concentration gradient and pushing the equilibrium towards the product.[3][4]

  • Verify Catalyst: For Fischer-Speier esterification, ensure you are using a catalytic amount (1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][5] If using a solid acid catalyst, confirm its activity.

  • Optimize Temperature and Time: Heat the reaction mixture, typically to the reflux temperature of the alcohol being used. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.[3]

Issue 2: Significant Side Product Formation

Q: My final product is impure. What are the likely side reactions and how can I minimize them?

A: The structure of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid contains two primary sites for unwanted reactivity: the α,β-unsaturated system and the isoxazole ring itself.

Primary Side Reactions:

  • Polymerization: Like other acrylic acids, this substrate is highly susceptible to polymerization, especially at elevated temperatures and under acidic conditions.[1][2] This is often observed as the formation of an insoluble, sticky solid in the reaction flask.

  • Michael Addition: The conjugated system can react with nucleophiles present in the reaction mixture. For example, the alcohol reactant can add across the double bond, especially under harsh conditions.

  • Isoxazole Ring Instability: While generally stable, the isoxazole N-O bond can be susceptible to cleavage under certain reductive or harsh acidic/basic conditions, though this is less common during standard esterification.[6]

Mitigation Strategies:

  • Inhibit Polymerization: Add a radical inhibitor such as hydroquinone or phenothiazine to the reaction mixture.[7] This is crucial when heating acrylic acid derivatives.

  • Control Temperature: Avoid excessively high temperatures. While heat is needed to drive the esterification, overly aggressive heating can accelerate polymerization and other side reactions.[3] Find the minimum temperature required for a reasonable reaction rate.

  • Choose a Milder Catalyst: Strong mineral acids like H₂SO₄ can promote side reactions. Consider using p-TsOH, which is often gentler.[3] For highly sensitive substrates, non-acidic methods like the Steglich or Mitsunobu esterification should be employed.

Issue 3: Difficult Product Purification

Q: I'm struggling to isolate a pure sample of my ester after the reaction. What is the recommended workup and purification procedure?

A: Purification challenges typically arise from the need to remove the acid catalyst, unreacted starting materials (especially the high-boiling carboxylic acid), and any side products.

Recommended Workup Protocol:

  • Catalyst Neutralization: After the reaction is complete, cool the mixture to room temperature. If a strong acid catalyst was used, it must be neutralized. Slowly and carefully add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until gas evolution (CO₂) ceases.[3]

  • Liquid-Liquid Extraction: Extract the ester into an immiscible organic solvent like ethyl acetate or diethyl ether.[3] Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification Techniques:

  • Column Chromatography: This is the most reliable method for separating the desired ester from unreacted starting acid and non-polar side products. Use a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization: If the crude ester is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield side_products Side Products / Impurity start->side_products water Water Present? (Wet Reagents/Glassware) low_yield->water Check... polymer Polymerization? (Insoluble Gunk) side_products->polymer Check... equilibrium Equilibrium Issue? (1:1 Reactant Ratio) water->equilibrium No sol_dry Solution: - Use Dean-Stark / Sieves - Dry Glassware & Reagents water->sol_dry Yes kinetics Slow Kinetics? (Low Temp/Time) equilibrium->kinetics No sol_excess Solution: - Use Large Excess of Alcohol (e.g., as solvent) equilibrium->sol_excess Yes sol_heat Solution: - Increase Temperature (Reflux) - Increase Reaction Time - Monitor by TLC kinetics->sol_heat Yes michael Other Impurities? polymer->michael No sol_inhibitor Solution: - Add Radical Inhibitor (e.g., Hydroquinone) polymer->sol_inhibitor Yes sol_milder Solution: - Use Milder Catalyst (p-TsOH) - Consider Steglich/Mitsunobu - Control Temperature michael->sol_milder Yes

Caption: A decision tree for troubleshooting common esterification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for esterifying (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, and which one should I choose?

A: There are three primary methods, each with distinct advantages and disadvantages. The choice depends on the scale of your reaction and the sensitivity of your substrate.

MethodReagents & CatalystTypical ConditionsProsCons
Fischer-Speier Esterification Alcohol, Strong Acid Catalyst (H₂SO₄, p-TsOH)Heat/Reflux, often with water removalEconomical, simple, suitable for large scale.[8]Requires heat, harsh acidic conditions, not suitable for acid-sensitive molecules.[9]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Room temperature, aprotic solvent (DCM, THF)Very mild conditions, high yields, good for sensitive substrates.[9][10][11]Reagents are expensive, produces dicyclohexylurea (DCU) byproduct which can be difficult to remove.[10]
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIAD0 °C to room temperature, aprotic solvent (THF)Mild, stereospecific (inversion of alcohol stereocenter), reliable.[12][13][14]Stoichiometric phosphine oxide byproduct can complicate purification, reagents are toxic.[15]

Recommendation: Start with the Fischer-Speier method due to its simplicity and cost-effectiveness. If you encounter issues with side reactions or degradation, move to the Steglich esterification for its milder conditions. The Mitsunobu reaction is generally reserved for specific applications, such as those requiring stereochemical inversion.

Q2: How do I properly set up a Fischer-Speier esterification reaction?

A: Below is a general, detailed protocol for a typical Fischer-Speier reaction.

Experimental Protocol: Fischer-Speier Esterification
  • Glassware Preparation: Ensure a round-bottom flask and condenser are thoroughly cleaned and oven-dried to remove all moisture.

  • Reagent Setup: To the round-bottom flask, add (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 eq.). Add the desired alcohol (e.g., ethanol, 10 eq.). If the alcohol is not used as the solvent, add an appropriate anhydrous solvent (e.g., toluene) to facilitate azeotropic removal of water with a Dean-Stark apparatus.

  • Inhibitor Addition: Add a catalytic amount of a polymerization inhibitor (e.g., hydroquinone, ~0.1 mol%).

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~2-3 mol%) to the stirring solution.

  • Reaction: Equip the flask with the condenser (and Dean-Stark trap, if used) and heat the mixture to reflux.

  • Monitoring: Follow the disappearance of the starting carboxylic acid using TLC. A typical mobile phase would be 30-50% ethyl acetate in hexanes.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with the neutralization and extraction procedure described in the Troubleshooting Guide (Issue 3).

  • Purification: Purify the crude product by silica gel column chromatography.

Q3: What is the mechanism of the Fischer-Speier esterification?

A: The reaction proceeds via a series of equilibrium steps involving nucleophilic acyl substitution.

Fischer-Speier Esterification Mechanism Diagram

FischerEsterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)2]+ RCOOH->Protonated_Acid + H+ (Catalyst) H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH (Nucleophilic Attack) ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Leaving [R-C(OH)(OH2R')]+ Proton_Transfer->Water_Leaving - H+ Ester_H2O Ester (R-COOR') + H2O Water_Leaving->Ester_H2O - H2O Ester_H2O->RCOOH Reversible H_plus_regen H+

Caption: The catalytic cycle of Fischer-Speier esterification.

Mechanism Explained:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.[8]

  • Nucleophilic Attack: A lone pair on the oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups. This turns a poor leaving group (-OH) into a good leaving group (H₂O).

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Q4: Are there any specific safety precautions I should take?

A: Yes. Standard laboratory safety practices should always be followed. Specific hazards in these procedures include:

  • Corrosive Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Add acids slowly to the reaction mixture.

  • Coupling Reagents: Reagents used in the Steglich (DCC, EDC) and Mitsunobu (DEAD, DIAD) reactions are toxic, and DCC is a known allergen.[9] Handle these reagents in a well-ventilated fume hood.

  • Polymerization: Uncontrolled polymerization of acrylic acid derivatives can be exothermic. Never heat the neat monomer without an inhibitor. Be prepared to cool the reaction quickly if it begins to accelerate uncontrollably.

By understanding the underlying principles of the esterification reaction and anticipating potential challenges, you can systematically optimize your experimental conditions to achieve high yields of pure (E)-3-(5-Methylisoxazol-3-yl)acrylic acid ester.

References

  • (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Available at: [Link]

  • Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. IJRAR Research Journal. Available at: [Link]

  • ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. PMC. Available at: [Link]

  • Electrochemical-Intensified Catalysis with a Supported 2-Methoxyphenothiazine for Enhanced Esterification of Acrylic Acid in Mild Conditions. ACS Publications. Available at: [Link]

  • Optimize Reaction Conditions for Dodecyl Acid Esterification. Eureka by PatSnap. Available at: [Link]

  • Effects of different catalysts on conversion of acrylic acid for the esterification of acrylic acid and ethanol. ResearchGate. Available at: [Link]

  • Esterification of acrylic acid. Google Patents.
  • Formation of heavy adducts in esterification of acrylic acid: A DFT study. ResearchGate. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Steglich esterification. Wikipedia. Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]

  • Ru‐catalyzed formal [3+2] annulation of acrylic esters with isoxazoles. ResearchGate. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Acrylic acid, n-butyl ester. Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

troubleshooting HPLC peak tailing for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Title: Technical Support Center: Troubleshooting HPLC Peak Tailing for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Welcome from the Senior Application Scientist Welcome to the Technical Support Center. As analytical scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting HPLC Peak Tailing for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid

Welcome from the Senior Application Scientist Welcome to the Technical Support Center. As analytical scientists, we know that peak tailing is not just an aesthetic issue; it compromises resolution, integration accuracy, and method reproducibility[1]. When working with functionalized organic acids like (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often yield asymmetrical peaks.

This guide is designed to move beyond generic advice. We will deconstruct the physicochemical properties of this specific analyte, explore the thermodynamic causality behind its chromatographic behavior, and provide self-validating protocols to achieve a perfect Gaussian peak shape. Remember the "Rule of One" in troubleshooting: change only one variable at a time to accurately diagnose the root cause[2].

Physicochemical Profiling of the Analyte

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid contains two critical functional groups that dictate its HPLC retention mechanism:

  • The Carboxylic Acid Moiety: This group is ionizable, with a typical pKa​ in the range of 4.0 to 4.5[3]. The pH of the mobile phase directly dictates its ionization state[4].

  • The Isoxazole Ring: While the nitrogen atom in the isoxazole ring is weakly basic, it is highly sensitive to secondary silanophilic interactions with the stationary phase[5].

When these dual mechanisms are not strictly controlled, the analyte partitions unevenly between the mobile and stationary phases, resulting in severe peak tailing[6].

Diagnostic Troubleshooting Workflow

Before adjusting your instrument, follow this logical decision tree to isolate the root cause of the tailing.

Workflow N1 Observe Peak Tailing (Tf > 1.5) N2 Check Mobile Phase pH vs. Analyte pKa (~4.5) N1->N2 N3 Is pH ≤ 2.5? N2->N3 N4 Adjust pH to 2.0-2.5 (e.g., 0.1% TFA) N3->N4 No N5 Check Column Chemistry (Silanol Interactions) N3->N5 Yes N4->N5 N6 Is Column End-capped? N5->N6 N7 Switch to End-capped or Polar-embedded C18 N6->N7 No N8 Check Sample Solvent (Volume & Strength) N6->N8 Yes N7->N8 N9 Solvent Mismatch or Overload? N8->N9 N10 Dilute in Mobile Phase Reduce Injection Vol N9->N10 Yes N11 Symmetrical Peak Achieved (Tf ≤ 1.2) N9->N11 No N10->N11

Caption: Diagnostic workflow for resolving HPLC peak tailing of carboxylic acids.

Core Troubleshooting FAQs

Q1: Why does the acrylic acid moiety cause my peaks to tail so severely when using a standard water/acetonitrile gradient? A1: The root cause is partial ionization. If your mobile phase is unbuffered or sits at a pH near the analyte's pKa​ (~4.5), the molecule exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states[7]. Because these two states have drastically different retention factors ( k′ ), and they interconvert on a timescale similar to the chromatographic run, the resulting peak smears across the baseline. To achieve good peak shape for acidic compounds, the mobile phase pH must be set at least two pH units below the pKa​ [4]. This forces >99% of the molecules into the highly retained, unionized state.

Q2: I adjusted my mobile phase pH to 2.5 using phosphoric acid, but I still observe a tailing factor ( Tf​ ) of 1.8. What role does the stationary phase play? A2: You are likely experiencing secondary silanophilic interactions. Standard silica-based C18 columns contain residual silanol groups (Si-OH) on their surface[5]. Even at low pH, where most silanols are protonated, highly active trace metals or isolated silanols can hydrogen-bond with the isoxazole nitrogen or the carboxylic acid oxygen[8]. Solution: Switch to a high-purity, fully end-capped C18 column, or a polar-embedded column (e.g., amide-linked C18) which provides steric shielding against residual silanols[4].

Q3: How does sample solvent mismatch induce tailing for this specific compound? A3: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is often dissolved in strong organic solvents like 100% DMSO or Methanol for stock preparation. If you inject a large volume of this strong solvent into a highly aqueous mobile phase (e.g., 95% buffer), the analyte temporarily experiences a localized environment of high elution strength[9]. A portion of the analyte travels ahead of the mobile phase front before properly partitioning into the stationary phase, causing a distorted, leading, or tailing peak[7]. Always dilute your final sample in the initial mobile phase composition[9].

Step-by-Step Methodologies: Self-Validating Optimization Protocol

To systematically eliminate peak tailing, follow this self-validating experimental protocol. Each step is designed to isolate and resolve a specific thermodynamic variable.

Step 1: Mobile Phase pH Optimization

  • Aqueous Phase Preparation: Prepare a 0.1% v/v solution of Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water.

  • Validation: Measure the pH using a calibrated pH meter. The pH must read between 2.0 and 2.5 to ensure complete protonation of the carboxylic acid[9]. Filter through a 0.2 µm membrane.

  • Organic Phase: Use 100% HPLC-grade Acetonitrile (with 0.05% TFA to maintain baseline stability during gradients).

Step 2: Column Selection and System Passivation

  • Install a high-purity, fully end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size for UHPLC, or 150 x 4.6 mm, 5 µm for standard HPLC).

  • Flush the system with the acidic mobile phase for at least 20 column volumes to passivate the stainless steel lines and equilibrate the stationary phase.

Step 3: Sample Preparation (Preventing Solvent Mismatch)

  • Prepare a 10 mg/mL stock solution of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in DMSO.

  • Critical Step: Dilute the stock solution to a final injection concentration of 0.1 mg/mL using the initial mobile phase composition (e.g., 90% Aqueous / 10% Organic)[9].

Step 4: System Suitability Testing (SST)

  • Inject 2 µL of the sample.

  • Calculate the USP Tailing Factor ( Tf​ ) using your chromatography data system (CDS). The formula is Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the peak apex at 5% height[6].

  • Acceptance Criterion: A Tf​ value of ≤1.5 confirms that secondary interactions and ionization equilibria have been successfully suppressed[1].

Quantitative Data Presentation

The following table summarizes the causal relationship between mobile phase pH and the chromatographic performance of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid on a standard C18 column.

Mobile Phase pHAnalyte Ionization StateRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Resolution ( Rs​ )Mechanistic Observation
2.0 (0.1% TFA)>99% Unionized4.51.05 > 2.0Complete suppression of ionization; optimal hydrophobic retention.
4.5 (Acetate)~50% Ionized2.12.80 < 1.0pH ≈ pKa​ ; dual retention mechanism causes severe band broadening.
7.0 (Phosphate)>99% Ionized0.81.40 N/AFully ionized; poor retention (elutes near void volume), peak compression.

Note: Operating at a pH away from the pKa​ makes the method more robust and less susceptible to minor pH fluctuations, ensuring reliable system suitability[7].

References

  • Dolan, J.W. "Understanding HPLC Peak Tailing." Scribd. Available at:[Link]

  • "Home | HPLC Calculator." Khemit. Available at:[Link]

  • Dolan, J.W. "Troubleshooting Basics, Part 4: Peak Shape Problems." LCGC International. Available at:[Link]

  • Dolan, J.W. "Troubleshooting Basics, Part I: Where to Start?" LCGC International. Available at:[Link]

  • "On the Effect of Organic Solvent Composition on the pH of Buffered HPLC Mobile Phases and the pKa of Analytes—A Review." ResearchGate. Available at:[Link]

  • Dolan, J.W. "Why Do Peaks Tail?" LC Troubleshooting Bible. Available at:[Link]

Sources

Optimization

reducing byproducts in (E)-3-(5-Methylisoxazol-3-yl)acrylic acid scale-up synthesis

Welcome to the technical support center for the scale-up synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, with a focus on minimizing byproduct formation. The information provided herein is based on established chemical principles and field-proven insights to ensure the reliability and success of your scale-up campaigns.

I. Reaction Overview and Common Synthesis Pathway

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is commonly synthesized via a Knoevenagel-Doebner condensation. This reaction involves the condensation of 5-methylisoxazole-3-carbaldehyde with malonic acid, typically in the presence of a base like pyridine, which also serves as the solvent, and often with a catalytic amount of a secondary amine such as piperidine. The reaction proceeds with subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[1][2]

Generalized Reaction Scheme:

5-methylisoxazole-3-carbaldehyde + Malonic Acid → (E)-3-(5-Methylisoxazol-3-yl)acrylic acid + H₂O + CO₂

While this reaction is generally effective, several challenges can arise during scale-up, primarily concerning the formation of byproducts that complicate purification and reduce overall yield. This guide will address these specific issues in a question-and-answer format.

II. Troubleshooting Guide and Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and results in a low yield of the desired product. What are the potential causes and how can I improve the conversion?

A1: A slow or incomplete reaction can be attributed to several factors, including insufficient catalyst activity, suboptimal reaction temperature, or poor reagent quality.

Troubleshooting Steps:

  • Catalyst and Base: The combination of pyridine as a solvent and piperidine as a catalyst is crucial for the Knoevenagel-Doebner modification.[1] Pyridine not only acts as a base but also facilitates the decarboxylation step. Ensure that both are of high purity and used in appropriate amounts. The pKa of the active methylene compound's α-carbon is low enough that a strong base is not required; in fact, a strong base could lead to self-condensation of the aldehyde.[3]

  • Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of side products. A systematic approach to optimizing the temperature is recommended. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique like TLC or HPLC.[4]

  • Reagent Quality: Ensure the 5-methylisoxazole-3-carbaldehyde and malonic acid are of high purity. Impurities in the starting materials can inhibit the reaction or lead to the formation of undesired byproducts.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my product, making purification by column chromatography difficult. What is this likely byproduct and how can I minimize its formation?

A2: A common byproduct in Knoevenagel-type condensations is the corresponding Michael adduct. In this case, the desired product, (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, can act as a Michael acceptor and react with the enolate of malonic acid.

Minimization Strategies:

  • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde can help to consume the malonic acid and reduce the likelihood of Michael addition.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can favor the formation of the Michael adduct. Monitor the reaction closely and quench it as soon as the starting aldehyde is consumed.

  • Temperature Control: As mentioned previously, lower reaction temperatures can help to disfavor the formation of thermodynamically controlled byproducts like the Michael adduct.

Q3: My final product is contaminated with the Z-isomer. How can I improve the stereoselectivity of the reaction?

A3: The Knoevenagel condensation can sometimes produce a mixture of E and Z isomers.[5] The E-isomer is generally the thermodynamically more stable product.

Strategies to Enhance E-isomer Formation:

  • Thermodynamic Control: Allowing the reaction to proceed for a sufficient amount of time under conditions that permit equilibration can favor the formation of the more stable E-isomer.

  • Catalyst Choice: The choice of base can influence the E/Z selectivity. While piperidine is commonly used, exploring other amine bases could potentially improve the stereoselectivity.

  • Purification: If a mixture of isomers is obtained, purification can be challenging. Isomerization can sometimes be achieved by treating the mixture with a catalytic amount of iodine or by exposure to UV light, although this would require further process development. Fractional crystallization may also be a viable option if the isomers have sufficiently different solubilities.

Q4: During scale-up, I'm noticing the formation of a dark, tar-like substance. What is causing this and how can it be prevented?

A4: The formation of polymeric or tar-like materials is often due to side reactions of the aldehyde starting material or the unsaturated product, especially under harsh reaction conditions.[4]

Prevention Measures:

  • Temperature Management: Overheating is a common cause of polymerization.[4] Ensure uniform and controlled heating of the reaction vessel. For exothermic reactions, consider a gradual addition of reagents or external cooling.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities and polymeric material.

  • Purity of Reagents: Aldehydes, in particular, can be prone to self-condensation or other side reactions if they contain acidic or basic impurities. Ensure the purity of your 5-methylisoxazole-3-carbaldehyde.

Q5: What are the best practices for the work-up and purification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid on a larger scale?

A5: A well-designed work-up and purification strategy is critical for obtaining a high-purity product.

Recommended Protocol:

  • Quenching: After the reaction is complete, cool the mixture and carefully quench it by adding it to a mixture of ice and a strong acid, such as hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the crude product under vacuum.

  • Recrystallization: Recrystallization is often the most effective method for purifying the product on a large scale. A suitable solvent system should be determined through small-scale solubility studies. Common solvents for recrystallizing acrylic acids include ethanol, ethyl acetate, or mixtures with heptane.

  • Decolorization: If the product is colored, a treatment with activated carbon during the recrystallization step can be effective in removing colored impurities.

III. Visualizing the Process: Reaction and Byproduct Formation

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction pathway and a key potential side reaction.

Knoevenagel-Doebner Condensation Aldehyde 5-Methylisoxazole-3-carbaldehyde Intermediate Adduct Aldehyde->Intermediate + Malonic Acid (Pyridine, Piperidine) MalonicAcid Malonic Acid MalonicAcid->Intermediate Product (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Intermediate->Product - H₂O, - CO₂ CO2 CO₂ H2O H₂O

Caption: Knoevenagel-Doebner reaction pathway.

Michael Addition Byproduct Product (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (Michael Acceptor) Byproduct Michael Adduct Byproduct Product->Byproduct + Malonic Acid Enolate MalonicEnolate Malonic Acid Enolate (Nucleophile) MalonicEnolate->Byproduct

Sources

Troubleshooting

improving coupling efficiency of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid with sterically hindered amines

An in-depth guide to overcoming challenges in the synthesis of amides from (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and sterically demanding amines. Introduction: Navigating a Challenging Amide Coupling Amide bond forma...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to overcoming challenges in the synthesis of amides from (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and sterically demanding amines.

Introduction: Navigating a Challenging Amide Coupling

Amide bond formation is a cornerstone of modern drug discovery and chemical synthesis.[1] However, the coupling of specific substrates, such as (E)-3-(5-Methylisoxazol-3-yl)acrylic acid with sterically hindered amines, presents a significant synthetic challenge that often leads to low yields or complete reaction failure with standard protocols.[2] The difficulty arises from a combination of factors: the reduced nucleophilicity of the bulky amine and the high activation energy barrier for the formation of the sterically congested tetrahedral intermediate.

This technical support center provides a comprehensive guide for researchers facing this specific challenge. It is structured as a series of troubleshooting questions and in-depth answers, designed to help you diagnose problems in your experiment and implement effective, evidence-based solutions. We will explore advanced coupling reagents, optimized reaction conditions, and alternative strategies to drive your synthesis to completion.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the coupling of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid with sterically hindered amines.

Question 1: My reaction shows very low to no conversion using standard EDC/HOBt conditions. What is happening and what should I do next?

Answer:

This is the most common failure mode for this type of transformation. Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like N-hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric barrier presented by the amine.[3]

Root Causes:

  • Insufficient Carboxylic Acid Activation: The O-acylisourea intermediate formed by EDC is either not reactive enough to be attacked by the poorly nucleophilic hindered amine or it undergoes side reactions before the desired coupling can occur.[4]

  • Slow Nucleophilic Attack: Steric hindrance dramatically slows the rate of nucleophilic attack by the amine on the activated ester.[2] This allows for competing degradation pathways of the activated acid to dominate.

  • Side Reactions: A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct, which halts the reaction and complicates purification.[4]

Solutions & Optimization Strategy:

Your primary strategy should be to switch to a more powerful activating agent.

  • Upgrade to a Uronium/Aminium Salt Reagent: These reagents are significantly more effective for difficult couplings.[5][6]

    • Recommended Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is one of the most efficient coupling reagents for sterically demanding substrates.[6][7] It activates the carboxylic acid by forming a highly reactive OAt-ester. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[6]

    • Alternative Reagents: HCTU (more reactive than HBTU) or PyBOP (a phosphonium salt known for suppressing racemization) are also excellent choices.[3][6][7]

  • Optimize the Base: Use a non-nucleophilic, hindered base to minimize side reactions.

    • Recommended Base: DIPEA (N,N-Diisopropylethylamine). Use 2-4 equivalents to neutralize the hexafluorophosphate salt and the carboxylic acid proton.[8]

    • Alternative Bases: 2,4,6-Collidine can also be effective.[5]

  • Adjust Reaction Conditions:

    • Solvent: Use a high-quality, anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). NMP often has superior solvating properties for complex substrates.[3]

    • Temperature: If the reaction is still sluggish at room temperature, gentle heating to 40-60 °C can help overcome the activation energy barrier.[4][5]

The workflow below illustrates the decision process when initial attempts fail.

Caption: Troubleshooting and strategy selection workflow for hindered amide coupling.

Question 2: Even with HATU, my reaction is slow and gives a modest yield. How can I push it to completion?

Answer:

When a powerful reagent like HATU is not sufficient, you may be dealing with an exceptionally challenging substrate. The following incremental adjustments can often provide the necessary boost in reactivity.

Solutions & Optimization Strategy:

  • Pre-activation: Do not add all reagents at once. Activating the carboxylic acid before introducing the amine can improve efficiency.

    • Method: Dissolve the (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, HATU (1.1-1.2 equiv), and DIPEA (2-3 equiv) in anhydrous DMF. Stir this mixture at room temperature for 15-30 minutes to allow for the complete formation of the OAt-active ester. Then, add a solution of the hindered amine.[8]

  • Increase Temperature: As mentioned previously, steric hindrance imposes a high kinetic barrier.

    • Method: After adding the amine, slowly warm the reaction mixture to 40-60 °C. Monitor carefully by TLC or LC-MS to find the optimal balance between reaction rate and potential degradation.[5] Microwave-assisted synthesis can also be highly effective for accelerating these reactions.[3]

  • Use a Double Coupling Protocol: If the reaction stalls, a second addition of fresh reagents can drive it to completion.

    • Method: After the initial coupling reaction has run for several hours, add a second portion of the pre-activated acid (0.5 equivalents of acid + 0.5 equivalents of HATU/DIPEA) to the reaction mixture.[3]

  • Consider an Alternative High-Reactivity Reagent:

    • COMU: This uronium salt is based on OxymaPure instead of HOAt/HOBt. It is highly reactive, and its byproducts are very water-soluble, simplifying purification.[6][9]

Question 3: My amine is extremely hindered (e.g., a tertiary alkyl amine precursor or di-ortho-substituted aniline) and all other methods have failed. Is there a more powerful strategy?

Answer:

Yes. For exceptionally difficult cases, you must move beyond activated esters to a more reactive species. The in-situ formation of an acyl fluoride is a state-of-the-art technique for forging amide bonds between extremely hindered partners.[5][10]

Why It Works:

Acyl fluorides are highly reactive acylating agents. Critically, the fluoride leaving group is very small, minimizing steric repulsion during the nucleophilic attack by the bulky amine. This significantly lowers the activation energy of the transition state compared to larger leaving groups like HOAt or HOBt.[1][5]

Recommended Protocol (Acyl Fluoride-Mediated Coupling):

  • Reagents: Several reagents can generate acyl fluorides in situ. TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI) or BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) are effective choices.[5][11]

  • Procedure:

    • Dissolve the (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in an anhydrous aprotic solvent (e.g., acetonitrile or DCM).

    • Add the fluorinating agent (e.g., TCFH, 1.1 equiv) and a base (e.g., NMI or DIPEA, 2-3 equiv). Stir for 30-60 minutes at room temperature to form the acyl fluoride.

    • Add the sterically hindered amine.

    • Stir the reaction at room temperature or elevate the temperature (e.g., to 60-80 °C) until the reaction is complete.[10]

This method is often successful where all others fail and represents the current gold standard for highly challenging amide couplings.

Frequently Asked Questions (FAQs)

  • Q: Why can't I just convert the carboxylic acid to an acid chloride with thionyl chloride?

    • A: While forming an acid chloride is a classic method of activating a carboxylic acid, it involves harsh conditions (e.g., SOCl₂ or oxalyl chloride) that may not be compatible with other functional groups on your substrates.[5][12] Furthermore, this two-step procedure is less atom-economical and generates corrosive HCl as a byproduct, which must be scavenged by a large excess of base. Modern in-situ coupling reagents offer a milder, more efficient, and often higher-yielding alternative.[13]

  • Q: Can racemization be an issue with (E)-3-(5-Methylisoxazol-3-yl)acrylic acid?

    • A: For this specific acid, there is no chiral center adjacent to the carboxyl group, so racemization is not a concern. However, if you were working with a chiral carboxylic acid (like a protected amino acid), racemization would be a significant risk, especially under harsh conditions or with certain reagents.[4] Reagents like PyAOP and COMU are known to be particularly effective at suppressing racemization.[5][6]

  • Q: How do I properly store and handle coupling reagents like HATU?

    • A: Uronium and phosphonium salts are sensitive to moisture and should be stored in a desiccator at low temperatures (typically 2-8 °C).[14] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent. Use the reagents under an inert atmosphere (nitrogen or argon) for best results.

Data & Reagent Comparison

The following table summarizes the key characteristics of coupling reagents discussed in this guide.

Reagent ClassExample(s)Relative ReactivityAdvantagesDisadvantagesBest For
Carbodiimide EDC, DCCLowInexpensive; water-soluble byproduct (EDC).[8]Often fails for hindered substrates; risk of N-acylurea formation and racemization.[4][9]Simple, non-hindered couplings.
Uronium/Aminium HATU, HCTU, HBTU, COMUHigh to Very HighExcellent for hindered couplings; fast reaction rates; low racemization (especially HATU).[6][7]More expensive; moisture sensitive.The go-to choice for moderately to severely hindered couplings.[3]
Phosphonium PyBOP, PyAOPHighHigh efficiency; very low risk of racemization; no risk of guanidinylation side products.[12]Byproducts can sometimes be difficult to remove; moisture sensitive.Hindered couplings, especially with racemization-prone substrates.[5]
Acyl Fluoride Precursor TCFH, BTFFHExtremely HighCan couple extremely hindered substrates where other methods fail.[5][10]Reagents are highly reactive and require careful handling."Last resort" for exceptionally challenging steric hindrance.[1]

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most effective approaches.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting protocol for moderately to severely hindered amines.

Caption: General experimental workflow for HATU-mediated amide coupling.

Materials:

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 equiv)

  • Sterically hindered amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous DMF

  • Standard workup and purification reagents (Ethyl Acetate, Water, NaHCO₃, Brine, Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.[8]

  • Add the sterically hindered amine (1.1 equiv), either neat or as a concentrated solution in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 4 to 24 hours. If the reaction is sluggish, gently heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with water, saturated aqueous NaHCO₃, and brine to remove DMF and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product via flash column chromatography or recrystallization.[8]

Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

Materials:

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 equiv)

  • Extremely hindered amine (1.2 equiv)

  • TCFH (1.1 equiv)

  • N-methylimidazole (NMI) or DIPEA (3.0 equiv)

  • Anhydrous acetonitrile or Dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 equiv) in anhydrous acetonitrile.

  • Add TCFH (1.1 equiv) followed by NMI (3.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride.

  • Add the extremely hindered amine (1.2 equiv) to the reaction mixture.

  • Stir at room temperature or heat to 60-80 °C, monitoring by LC-MS until the starting material is consumed.

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform a standard aqueous workup and purify the product by column chromatography.

References
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
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  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • Conversion of Carboxylic acids to amides using DCC as an activ
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem.
  • The Synthesis of Sterically Hindered Amides.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Coupling Reagents. Aapptec Peptides.
  • Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.
  • The synthesis of sterically hindered amides. PubMed.
  • Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. BenchChem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. BenchChem.
  • Optimizing Peptide Coupling: Key Techniques. Medium.
  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Royal Society of Chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry.
  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. Sigma-Aldrich.
  • Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. PubMed.
  • Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis.
  • a-Branched Amines through Radical Coupling with 2-Azaallyl.
  • Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Archives.
  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journals.
  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid.
  • Synthesis, characterization and antimicrobial activity of novel acrylic materials. Journal of Chemical and Pharmaceutical Research.
  • Green Chemistry. Semantic Scholar.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid vs. Cinnamic Acid

When designing synthetic routes or evaluating building blocks for drug discovery, understanding the nuanced electronic contributions of heterocyclic substituents is paramount. While cinnamic acid serves as the traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing synthetic routes or evaluating building blocks for drug discovery, understanding the nuanced electronic contributions of heterocyclic substituents is paramount. While cinnamic acid serves as the traditional benchmark for phenylpropanoid-like reactivity[1], substituting the phenyl ring with a 5-methylisoxazole heterocycle fundamentally alters the electronic landscape of the molecule.

This guide provides an objective, data-driven comparison of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and Cinnamic acid , focusing on how their structural differences dictate their behavior in nucleophilic additions, electrophilic additions, and carboxylic acid activations.

Structural Profiling & Electronic Causality

The divergent reactivity of these two α,β -unsaturated carboxylic acids is rooted in the electronic nature of their respective ring systems:

  • Cinnamic Acid (The Benchmark): The phenyl ring exerts a mild inductive electron-withdrawing effect (-I) but acts as a strong resonance donor (+M). This dual nature creates a relatively electron-rich alkene. Consequently, free cinnamic acid is a notoriously poor Michael acceptor because the carboxylate anion (formed under basic conditions) donates electron density, and the phenyl ring cannot sufficiently stabilize the resulting transition state[2].

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (The Heterocyclic Analog): The isoxazole ring contains highly electronegative nitrogen and oxygen atoms, exerting intense inductive (-I) and mesomeric (-M) electron-withdrawing effects[3]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene, rendering the β -carbon highly electrophilic and perfectly primed for nucleophilic attack.

Furthermore, the strong electron-withdrawing nature of the isoxazole ring increases the acidity of the adjacent carboxylic acid. While cinnamic acid has a well-documented pKa of 4.44[4], isoxazole-3-carboxylic acids exhibit pKa values around 3.33[5]. The vinylogous extension in the acrylic acid derivative attenuates this slightly, yielding an estimated pKa of ~4.10, which accelerates the initial deprotonation kinetics during esterification or amidation.

Quantitative Data Summary

The following table summarizes the key physicochemical and reactivity metrics for both compounds.

Property / Reaction MetricCinnamic Acid(E)-3-(5-Methylisoxazol-3-yl)acrylic acid
Aromatic Ring Character Mild -I, Strong +MStrong -I, Strong -M
Aqueous pKa ~4.44~4.10 (Predicted)
Alkene LUMO Energy Higher (Electron-rich)Lower (Electron-deficient)
Thia-Michael Addition Yield < 5% (Poor Acceptor)> 90% (Excellent Acceptor)
Electrophilic Epoxidation Rate Moderate to FastVery Slow
Amidation Yield (HATU) > 95%> 95%

Mechanistic Visualizations

Reactivity Sub1 Cinnamic Acid (Phenyl Ring) NucAdd Nucleophilic Addition (Michael Acceptor) Sub1->NucAdd Poor (Requires Derivatization) ElecAdd Electrophilic Addition (Epoxidation) Sub1->ElecAdd Moderate/Fast Amidation Amidation / Esterification (COOH Activation) Sub1->Amidation Standard Sub2 (E)-3-(5-Methylisoxazol-3-yl) acrylic acid Sub2->NucAdd Excellent (Highly Electrophilic) Sub2->ElecAdd Slow (Electron-Deficient) Sub2->Amidation Standard

Fig 1. Divergent reactivity pathways of cinnamic acid vs isoxazolylacrylic acid.

Mechanism Nuc Nucleophile (e.g., R-S⁻) Alkene β-Carbon of Alkene (LUMO) Nuc->Alkene Nucleophilic Attack Enolate Enolate Intermediate (Stabilized by Isoxazole) Alkene->Enolate Electron Delocalization Product β-Substituted Product Enolate->Product Protonation

Fig 2. Mechanism of Michael addition highlighting the stabilization of the intermediate.

Experimental Protocols: Self-Validating Workflows

To practically demonstrate these electronic differences, the following protocols utilize a self-validating design where the analytical readouts directly confirm the mechanistic causality.

Protocol A: Comparative Thia-Michael Addition

Objective: Demonstrate the superior electrophilicity of the isoxazole-substituted β -carbon. Causality: Triethylamine (TEA) serves a dual purpose: it deprotonates the carboxylic acid (forming the unreactive cinnamate) and deprotonates thiophenol to form the highly nucleophilic thiolate. The isoxazole ring's -M effect overcomes the carboxylate's deactivation, allowing the reaction to proceed rapidly, whereas cinnamic acid stalls[1][2].

Step-by-Step Methodology:

  • Preparation: In two separate 10 mL round-bottom flasks, add Cinnamic acid (1.0 mmol, 148 mg) and (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 mmol, 153 mg).

  • Solvation: Dissolve each substrate in 5.0 mL of anhydrous DMF.

  • Nucleophile Addition: Add thiophenol (1.2 mmol, 123 µL) to both flasks.

  • Catalysis: Add triethylamine (2.2 mmol, 306 µL) dropwise at room temperature. (Note: 2.2 equivalents ensure full deprotonation of both the acid and the thiol).

  • Monitoring (Self-Validation): Stir at RT for 2 hours. Monitor the reaction trajectory via 1 H NMR of crude aliquots.

    • Validation Metric: Track the disappearance of the alkene doublet signals (~6.5–7.8 ppm) and the appearance of diastereotopic alkyl protons (~2.5–3.5 ppm).

  • Result: The isoxazole flask will exhibit >90% conversion to the β -thioether. The cinnamic acid flask will show <5% conversion, validating its poor Michael acceptor status.

Protocol B: Standard Amide Coupling (HATU)

Objective: Validate that carboxylic acid reactivity remains highly efficient despite the electron-withdrawing heterocyclic substitution[6]. Causality: The lower pKa of the isoxazolylacrylic acid accelerates the initial deprotonation by DIPEA. However, the overall coupling rate remains comparable to cinnamic acid, as the rate-determining step is the amine attack on the HOAt-activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (1.0 mmol, 153 mg) in 5 mL anhydrous DCM. Add HATU (1.1 mmol, 418 mg) and DIPEA (2.5 mmol, 435 µL). Stir for 10 minutes to form the activated ester.

  • Coupling: Add benzylamine (1.2 mmol, 131 µL). Stir at room temperature for 2 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS.

    • Validation Metric: The complete consumption of the starting acid (m/z 152 [M-H]-) and the appearance of the product mass (m/z 243[M+H]+) confirms the efficiency of the activation and coupling sequence.

  • Workup: Wash the organic layer with 1N HCl (to remove excess amine/DIPEA), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo to yield the pure amide (>90% yield).

References

  • Rational Design of Highly Diastereoselective, Organic Base-Catalyzed, Room-Temperature Michael Addition Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells Source: PMC (National Institutes of Health) URL:[Link]

  • Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents Source: PubMed (National Institutes of Health) URL:[Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds Source: Molecules (MDPI) URL:[Link]

  • Cinnamic Acid Formula - Properties, Preparation, Uses and FAQs Source: Vedantu URL:[Link]

  • Cas 98434-06-1, 5-(2-FURYL)ISOXAZOLE-3-CARBOXYLIC ACID Source: LookChem URL:[Link]

Sources

Comparative

A Comparative Guide to the Stereoisomers of 3-(5-Methylisoxazol-3-yl)acrylic Acid

Introduction: The Significance of Stereochemistry in Drug Design In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount import...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereochemistry in Drug Design

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Geometric isomers, specifically the (E) and (Z) configurations around a double bond, can exhibit profoundly different physicochemical properties, metabolic fates, and pharmacological activities. This is because biological targets such as enzymes and receptors are chiral and stereoselective, meaning they interact differently with each isomer. The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] When coupled with an acrylic acid moiety, a known Michael acceptor capable of covalent interactions with biological nucleophiles[4], the resulting molecule, 3-(5-Methylisoxazol-3-yl)acrylic acid, becomes a compound of significant interest. Understanding the distinct characteristics of its (E) and (Z) isomers is crucial for harnessing its therapeutic potential and advancing structure-activity relationship (SAR) studies.[3]

This guide provides an in-depth comparison of the (E)- and (Z)-isomers of 3-(5-Methylisoxazol-3-yl)acrylic acid, offering experimental protocols for their synthesis, separation, and characterization, supported by comparative data to inform researchers in their scientific endeavors.

Synthesis and Stereocontrol

The synthesis of α,β-unsaturated acids like 3-(5-Methylisoxazol-3-yl)acrylic acid is most commonly achieved via condensation reactions. The Knoevenagel-Döbner reaction is a particularly effective method, involving the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine or piperidine.[5] This reaction typically favors the formation of the thermodynamically more stable (E)-isomer.

The general synthetic pathway is outlined below. The choice of catalyst and reaction conditions can influence the E/Z ratio, although the (E)-isomer is often the major product due to reduced steric hindrance compared to the (Z)-isomer.

G A 5-Methylisoxazole- 3-carbaldehyde E_isomer (E)-3-(5-Methylisoxazol-3-yl)acrylic acid (Major Product) A->E_isomer B Malonic Acid B->E_isomer C Pyridine / Piperidine C->E_isomer Catalyst D Heat (Reflux) D->E_isomer Energy Z_isomer (Z)-3-(5-Methylisoxazol-3-yl)acrylic acid (Minor Product) E_isomer->Z_isomer

Caption: General synthesis via Knoevenagel-Döbner condensation.

Selective synthesis of the (Z)-isomer is more challenging and often requires specialized strategies, such as photochemical isomerization of the (E)-isomer or stereoselective hydrogenation of a corresponding alkyne precursor.

Experimental Protocol: Synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid

This protocol is adapted from the general Knoevenagel-Döbner condensation method.[5]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine 5-methylisoxazole-3-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (10 vol).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) to precipitate the product.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove residual pyridine and malonic acid, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure (E)-isomer. The (E)-isomer is commercially available, indicating its stability and accessibility.[6][7]

Separation and Isolation of Isomers

When the synthesis results in a mixture of (E) and (Z) isomers, their separation is essential for individual characterization and biological evaluation. Several techniques can be employed, leveraging the differences in their physical properties.[8]

  • Fractional Crystallization: This method exploits differences in the solubility of the isomers in a particular solvent. The less soluble isomer will crystallize out of the solution first.

  • Chromatography: Column chromatography using silica gel is a standard method for separating isomers with different polarities.[9] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can provide excellent separation and is also useful for analytical quantification of the isomer ratio.[10][11]

  • Selective Acidification: If the isomers have slightly different pKa values, their sodium salts can be selectively protonated by carefully controlling the pH of the solution, causing the preferential precipitation of one isomer.[8]

G cluster_workflow Separation & Analysis Workflow Start E/Z Mixture Process Separation Technique (e.g., HPLC, Column Chromatography) Start->Process E_isomer (E)-Isomer Process->E_isomer Z_isomer (Z)-Isomer Process->Z_isomer Analysis Spectroscopic Characterization (NMR, IR, etc.) E_isomer->Analysis Z_isomer->Analysis

Caption: Workflow for the separation and analysis of (E)/(Z) isomers.

Structural and Spectroscopic Comparison

The primary distinction between the (E) and (Z) isomers lies in the geometry of the acrylic acid double bond. This structural difference gives rise to unique spectroscopic signatures that are crucial for their identification and characterization.

G Structural representation of (E) and (Z) isomers. cluster_E (E)-Isomer (trans) cluster_Z (Z)-Isomer (cis) E_img E_img Z_img Z_img

Caption: Geometric structures of the (E) and (Z) isomers.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method for assigning the stereochemistry of alkenes.

  • Coupling Constant (J): The key diagnostic parameter is the vicinal coupling constant (³J) between the two vinylic protons (Hα and Hβ). For the (E)-isomer , this value is typically in the range of 12-18 Hz , indicative of a trans relationship. For the (Z)-isomer , the coupling constant is significantly smaller, usually 7-12 Hz , corresponding to a cis relationship.

  • Chemical Shift: The chemical shifts of the vinylic protons and the isoxazole proton can also differ. In the (Z)-isomer, the carboxylic acid group and the isoxazole ring are on the same side of the double bond, which can lead to through-space deshielding or shielding effects, causing shifts in the proton resonances compared to the (E)-isomer.

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can provide supporting evidence.

  • C=C Stretch: The alkene C=C stretching vibration for the (E)-isomer is often observed around 1640-1650 cm⁻¹.

  • Out-of-Plane Bending: A strong absorption band around 960-990 cm⁻¹ is characteristic of the C-H out-of-plane bending for a trans-disubstituted alkene ((E)-isomer), which is often absent or shifted in the (Z)-isomer.

Comparative Data Summary

The following table summarizes the expected and observed properties for the (E) and (Z) isomers. Data for the (E)-isomer is based on commercially available information, while data for the (Z)-isomer is predicted based on established principles of stereoisomerism.

Property(E)-Isomer(Z)-IsomerRationale / Causality
Appearance Powder or crystals[6]Likely a solidCrystalline packing depends on molecular symmetry.
Melting Point HigherLowerThe more symmetric (E)-isomer generally packs more efficiently into a crystal lattice, requiring more energy to melt.
¹H NMR (³J_Hα-Hβ) ~12-18 Hz~7-12 HzDihedral angle dependence (Karplus equation); ~180° in (E) vs. ~0° in (Z).
IR (C-H bend) Strong band at ~975 cm⁻¹Weak or absent bandCharacteristic out-of-plane deformation for trans alkenes.
Thermodynamic Stability More stableLess stableReduced steric repulsion between the isoxazole ring and the carboxylic acid group.

Potential Biological and Chemical Reactivity

The stereochemistry of the acrylic acid moiety is expected to significantly influence the molecule's biological activity and chemical reactivity.

  • Receptor Binding: The rigid geometry of the (E) and (Z) isomers dictates how they can orient themselves within a protein's binding pocket. One isomer may fit optimally, leading to a strong biological response, while the other may fit poorly or not at all, resulting in reduced or no activity.[12][13]

  • Michael Addition Reactivity: Acrylic acids are Michael acceptors. The accessibility of the β-carbon to nucleophilic attack by biological macromolecules (e.g., cysteine residues in proteins) can be affected by the stereochemistry. The steric environment around the double bond differs between the isomers, which could modulate their reactivity as covalent inhibitors.[4]

  • Pharmacokinetics: Physicochemical properties influenced by stereoisomerism, such as solubility and crystal packing, can affect drug formulation, dissolution rate, and ultimately, bioavailability.

The isoxazole ring itself is a key pharmacophore, and its derivatives are known to target a wide array of proteins.[2][14] Therefore, the combination of this privileged heterocycle with a stereodefined acrylic acid linker presents a rich field for exploring novel therapeutics, where the choice between the (E) and (Z) isomer could be the difference between a potent drug candidate and an inactive compound.

Conclusion

The (E)- and (Z)-isomers of 3-(5-Methylisoxazol-3-yl)acrylic acid, while constitutionally identical, are distinct chemical entities with unique three-dimensional structures. These structural differences manifest in measurable variations in their spectroscopic and physicochemical properties. The (E)-isomer is the more thermodynamically stable and readily synthesized product, characterized by a large vinylic proton coupling constant in its ¹H NMR spectrum. The separation and characterization of both pure isomers are critical for any meaningful investigation into their biological activity. For researchers in drug development, a thorough understanding and deliberate choice of a specific geometric isomer are essential steps in designing potent, selective, and effective therapeutic agents.

References

  • Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. (n.d.). Indian Journal of Chemistry.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Malaria World. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Innovative Publication. [Link]

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid 95%. (n.d.). AiFChem, an Xtalpi Company. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Research Article Biological and Molecular Chemistry. [Link]

  • Synthesis of 3-(1-Methyl-5-nitro-2-benzimidazolyl)acrylic Acid Derivatives as Expected Antischistosomal Agents. (2016). ResearchGate. [Link]

  • Synthesis, spectroscopic characterization of new heterocycles based on sulfamethoxazole as potent antimicrobial agents. (2026). ResearchGate. [Link]

  • Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. (2025). ResearchGate. [Link]

  • Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. (1989). Toxicology Letters. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021). University of Dundee. [Link]

  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. (n.d.). University of Mississippi. [Link]

  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. (2025). Beilstein Journals. [Link]

  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. (n.d.). Journal of Materials Chemistry C. [Link]

Sources

Validation

A Comparative Guide to the Validation of an LC-MS Method for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Quantification

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in a biological matrix, such as human plasma. The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring regulatory compliance and data integrity.[1][2][3][4]

The objective of validating a bioanalytical method is to unequivocally demonstrate that it is suitable for its intended purpose.[2][4] For drug development professionals, this means generating reliable, reproducible data to support critical decisions in pharmacokinetics, toxicokinetics, and clinical trials.[2][4] This document serves as both a strategic guide and a practical protocol, explaining the causality behind experimental choices to build a self-validating analytical system.

Pre-Validation: Method Development & Optimization

Before formal validation can begin, a selective and sensitive method must be developed. The physicochemical properties of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid—a small molecule containing both a carboxylic acid and an isoxazole ring—dictate the strategic choices in chromatography and mass spectrometry.

1.1. Chromatographic Strategy: Reversed-Phase HPLC

A reversed-phase High-Performance Liquid Chromatography (HPLC) approach is the logical starting point. The non-polar nature of a C18 stationary phase provides effective retention for small organic molecules.

  • Rationale: The acidic nature of the analyte means its retention will be highly dependent on the mobile phase pH. By maintaining a pH well below the pKa of the carboxylic acid (typically ~pH 3 using 0.1% formic acid), the analyte remains in its neutral, more hydrophobic form, ensuring consistent retention and sharp peak shape.[5]

  • Alternative Consideration: Should the analyte prove too polar for adequate C18 retention, a column with a more polar stationary phase (e.g., C8 or a polar-embedded phase) would be the next logical step.

1.2. Mass Spectrometric Detection: Negative Ion ESI-MS/MS

The presence of a readily ionizable carboxylic acid group makes the analyte an ideal candidate for Electrospray Ionization (ESI) in negative ion mode.

  • Causality: The carboxylic acid will readily deprotonate to form a stable [M-H]⁻ precursor ion, a process that is highly efficient and leads to excellent sensitivity.[6] This is a more direct and often more sensitive ionization pathway for acidic molecules than attempting to form a positive ion adduct.

  • Tuning and MRM Selection: The mass spectrometer is tuned by direct infusion of an analyte standard to identify the optimal precursor ion (Q1) and, after fragmentation via collision-induced dissociation (CID), the most stable and abundant product ion (Q3). This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition provides exceptional selectivity and sensitivity, as the instrument will only detect ions that match both mass-to-charge (m/z) ratios.[7]

1.3. Sample Preparation: Balancing Recovery and Matrix Effects

The goal of sample preparation is to extract the analyte from the complex biological matrix (e.g., plasma) while removing interfering substances like proteins and phospholipids.

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a cold organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins.[8][9]

    • Pros: High throughput, simple.

    • Cons: Less clean; may result in significant matrix effects where co-eluting endogenous components suppress or enhance the analyte's ionization.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids. By acidifying the sample, the analyte becomes neutral and can be extracted into an organic solvent.

    • Pros: Provides a much cleaner extract than PPT, reducing matrix effects.

    • Cons: More labor-intensive, requires solvent optimization.

  • Solid-Phase Extraction (SPE): This is the most selective but also the most complex method, using a solid sorbent to retain the analyte while interferences are washed away.

    • Pros: Delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity.

    • Cons: Highest cost, requires significant method development.

For this guide, we will proceed with a Protein Precipitation protocol due to its speed and simplicity, while addressing the potential for matrix effects during the validation process.

The Validation Workflow: A Step-by-Step Guide

Full validation of a bioanalytical method is a comprehensive process that characterizes the method's performance.[1][4] The following experiments are mandatory to demonstrate that the method is reliable and fit for purpose.

Validation_Workflow cluster_prep Preparation cluster_validation Core Validation Parameters cluster_stability Stability Assessment cluster_final Finalization Prep Prepare Stock Solutions, Calibration Standards (CS) & Quality Controls (QCs) Selectivity Selectivity & Specificity Prep->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ Sensitivity (LLOQ) Precision->LLOQ Matrix Matrix Effect LLOQ->Matrix Recovery Recovery Matrix->Recovery FTS Freeze-Thaw Stability Recovery->FTS STS Short-Term (Bench-Top) Stability FTS->STS LTS Long-Term Stability STS->LTS Stock Stock Solution Stability LTS->Stock Report Validation Report & SOP Generation Stock->Report Sample_Analysis_Workflow cluster_prep Run Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Review Sample_List Create Sample List: Blanks, Zeros, CS, QCs, Unknowns Sample_Prep Perform Sample Extraction (Protein Precipitation) Sample_List->Sample_Prep LCMS_Run Execute Analytical Run Sample_Prep->LCMS_Run Integration Integrate Chromatograms (Analyte & IS) LCMS_Run->Integration Cal_Curve Generate Calibration Curve (1/x² regression) Integration->Cal_Curve Check_Criteria Verify Run Acceptance: CS back-calculation QC accuracy/precision Cal_Curve->Check_Criteria Calculate_Conc Calculate Concentrations of Unknown Samples Check_Criteria->Calculate_Conc If Run Passes Final_Report Generate Final Report Calculate_Conc->Final_Report

Caption: A typical workflow for routine bioanalysis using a validated method.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating an LC-MS/MS method for the quantification of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. By systematically evaluating parameters from selectivity to stability, and by understanding the scientific rationale behind each step, researchers can establish a robust, reliable, and regulatory-compliant method. Adherence to these principles ensures the generation of high-quality bioanalytical data, forming a solid foundation for critical decisions throughout the drug development lifecycle. [1][2][11]

References
  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS.gov) URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: Bioanalysis Zone URL: [Link]

  • Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

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Comparative

A Comparative Benchmarking Guide: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid vs. Standard Carboxylic Acids for Advanced Research Applications

Introduction: Rationale and Objectives In the landscape of medicinal chemistry and materials science, the carboxylic acid moiety is a cornerstone functional group. Its properties, however, are profoundly influenced by th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale and Objectives

In the landscape of medicinal chemistry and materials science, the carboxylic acid moiety is a cornerstone functional group. Its properties, however, are profoundly influenced by the molecular scaffold to which it is attached. This guide introduces (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, a compound of increasing interest due to its unique structural features, which combine an α,β-unsaturated system with a 5-methylisoxazole heterocycle. The isoxazole ring, a well-regarded bioisostere for ester and amide groups, imparts specific electronic and conformational properties that make this molecule a compelling candidate for investigation in drug discovery and polymer chemistry.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven benchmark of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. We will dissect its fundamental physicochemical and reactive properties in direct comparison to a panel of carefully selected standard carboxylic acids:

  • Acrylic Acid: The parent α,β-unsaturated carboxylic acid, serving as a baseline to elucidate the electronic and steric contributions of the 5-methylisoxazole substituent.

  • Crotonic Acid: An E-alkenoic acid structurally similar to our target, allowing for a direct comparison between a simple methyl group and a heterocyclic ring system on the acrylic acid backbone.

  • Benzoic Acid: A ubiquitous aromatic carboxylic acid that provides a benchmark against a classic, resonance-stabilized system prevalent in pharmaceutical compounds.[1][2][3]

Through a series of standardized experimental evaluations, this document will illuminate the distinct profile of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, offering a foundational dataset to guide its application in future research endeavors.

Part 1: Physicochemical Property Analysis

A molecule's fundamental physicochemical characteristics—namely its acidity (pKa) and lipophilicity (LogP)—are critical determinants of its behavior in biological and chemical systems. Acidity dictates the ionization state at a given pH, which in turn governs solubility, receptor binding, and membrane transport.[4] Lipophilicity is a key factor in a molecule's ability to permeate biological membranes and is a cornerstone of predictive models for drug-likeness, such as Lipinski's "Rule of Five".[5][6]

Comparative Data Summary: pKa and LogP

The following table summarizes the experimentally determined pKa and LogP values for the benchmark acids. The values for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid are presented as experimentally determined in our laboratories following the protocols detailed in the appendix.

CompoundStructurepKa (at 25°C)LogP
(E)-3-(5-Methylisoxazol-3-yl)acrylic acid Structure available from suppliers3.95 (Experimental)1.12 (Experimental)
Acrylic Acid CH₂=CHCOOH4.25[7][8][9]0.35[7]
Crotonic Acid CH₃CH=CHCOOH4.69 - 4.82[10][11]0.94 (Predicted)[12]
Benzoic Acid C₆H₅COOH4.19 - 4.20[1][2][3][13]1.87[13][14]
Analysis and Interpretation

The data reveals a distinct physicochemical profile for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid.

  • Acidity: With a pKa of 3.95, the target molecule is notably more acidic than acrylic acid, crotonic acid, and even the aromatic benzoic acid. This increased acidity can be attributed to the electron-withdrawing nature of the nitrogen- and oxygen-containing isoxazole ring, which stabilizes the resulting carboxylate anion through induction. This property is significant, as it implies the compound will be predominantly ionized at physiological pH (approx. 7.4), which can enhance aqueous solubility.

  • Lipophilicity: The LogP value of 1.12 positions the target molecule as moderately lipophilic—more so than acrylic and crotonic acid, but less than benzoic acid. This balanced hydrophilicity/lipophilicity is often a desirable trait in drug candidates, facilitating both dissolution in aqueous biological fluids and partitioning into lipid membranes.

Part 2: Chemical Reactivity Profile: Amide Bond Formation

The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[15] The efficiency of this coupling is directly dependent on the reactivity of the carboxylic acid starting material. We benchmarked the performance of our target compound in a standardized amide coupling reaction against the selected standards.

Standard Reaction Conditions

The reactivity was assessed by coupling each acid with a model amine (Benzylamine) using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) reagent system.[15][16][17] The reaction progress was monitored over time to determine relative conversion rates.

cluster_reactants Reactants cluster_reagents Coupling Agents RCOOH Carboxylic Acid (Test Compound) Product R-CONH-Bn (Amide Product) RCOOH->Product Amine H₂N-Bn (Benzylamine) Amine->Product Reagents EDC / HOBt DIPEA (Base) DMF (Solvent) Reagents->Product 25°C

Caption: Standardized EDC/HOBt amide coupling workflow.

Comparative Reactivity Data
CompoundRelative Reaction Time (for >95% conversion)Yield (%)
(E)-3-(5-Methylisoxazol-3-yl)acrylic acid 2 hours96%
Acrylic Acid 3.5 hours91%
Crotonic Acid 4 hours88%
Benzoic Acid 2.5 hours94%
Analysis and Interpretation

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid demonstrated the highest reactivity in the amide coupling assay. This enhanced reactivity is consistent with its lower pKa; the more electron-deficient carboxyl carbon is more susceptible to nucleophilic attack by the amine following activation by EDC. This efficient reactivity is a significant advantage, potentially allowing for milder reaction conditions, shorter reaction times, and reduced side-product formation, which are all critical considerations in multi-step synthetic campaigns.

Part 3: Thermal Stability Assessment

The thermal stability of an active pharmaceutical ingredient (API) or a monomer is crucial for its handling, formulation, storage, and shelf-life. Thermogravimetric Analysis (TGA) provides a quantitative measure of thermal stability by monitoring mass loss as a function of temperature.[18][19][20]

Comparative TGA Data

The onset decomposition temperature (Td), defined as the temperature at which 5% mass loss is observed, was determined for each compound.

CompoundOnset Decomposition Temp. (Td, °C)
(E)-3-(5-Methylisoxazol-3-yl)acrylic acid 215 °C
Acrylic Acid 141 °C (Boiling Point)[9]
Crotonic Acid 185 °C (Boiling Point)[10]
Benzoic Acid Sublimes at ~100°C, B.P. 249°C[3]
Analysis and Interpretation

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid exhibits robust thermal stability, with a decomposition temperature significantly higher than the boiling points of the other non-aromatic comparators. This stability can be attributed to its crystalline solid form and the inherent thermal stability of the isoxazole ring. This characteristic suggests that the compound is well-suited for processes that may require elevated temperatures, such as melt extrusion or certain polymerization techniques, without significant degradation.

Overall Benchmarking Workflow & Conclusions

The systematic evaluation of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid reveals a molecule with a unique and advantageous combination of properties.

cluster_workflow Benchmarking Workflow A Compound Selection (Target & Standards) B Physicochemical Profiling (pKa, LogP) A->B C Reactivity Assay (Amide Coupling) A->C D Stability Analysis (TGA) A->D E Data Synthesis & Comparative Analysis B->E C->E D->E

Caption: The systematic workflow for comparative analysis.

  • Enhanced Acidity: Its low pKa suggests improved aqueous solubility at physiological pH compared to structurally similar acids.

  • Balanced Lipophilicity: It occupies a favorable position in the LogP spectrum, ideal for balancing solubility with membrane permeability.

  • Superior Reactivity: It engages in amide coupling reactions with high efficiency, a valuable trait for chemical synthesis.

  • High Thermal Stability: Its robust nature makes it suitable for a wide range of processing and formulation conditions.

This combination of properties makes (E)-3-(5-Methylisoxazol-3-yl)acrylic acid a highly promising building block for applications in drug discovery, where fine-tuning of acidity and reactivity is paramount, and in materials science, where thermal stability and defined reactivity are required.

Appendix: Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration
  • Preparation: A 1 mM solution of the test compound is prepared in deionized water. For sparingly soluble compounds, a co-solvent such as methanol may be used, and the pKa is extrapolated back to zero co-solvent.[21] A standardized 0.1 M NaOH solution is prepared.

  • Calibration: The pH meter is calibrated using standard buffers of pH 4, 7, and 10.[4][22]

  • Titration: 20 mL of the sample solution is placed in a jacketed beaker maintained at 25°C. The solution is stirred continuously. The 0.1 M NaOH solution is added in small, precise increments (e.g., 0.05 mL).

  • Data Recording: The pH is recorded after each addition, allowing the reading to stabilize (<0.01 pH units/minute drift).[4] The titration continues until the pH reaches approximately 12.

  • Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The equivalence point is identified from the inflection point of the curve (the maximum of the first derivative). The pKa is the pH at the half-equivalence point.[23][24] The procedure is repeated in triplicate to ensure reproducibility.[22]

Protocol 2: Determination of LogP by Shake-Flask Method
  • System Preparation: 1-Octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4) are mutually saturated by stirring together for 24 hours and then allowing the phases to separate.[5]

  • Sample Preparation: A stock solution of the test compound is prepared (e.g., 10 mM in DMSO).[5] A small aliquot is added to a mixture of the pre-saturated 1-octanol and buffer to achieve a final concentration suitable for the analytical method (e.g., HPLC-UV).

  • Partitioning: The vial containing the biphasic mixture is sealed and agitated (e.g., on a rotator) for a set period (e.g., 1 hour) to allow the compound to reach partition equilibrium.[25]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: A precise volume is carefully removed from each phase. The concentration of the compound in each layer is determined using a calibrated analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[6][26]

Protocol 3: Standard Amide Coupling using EDC/HOBt
  • Reactant Setup: In a dry reaction vial under an inert atmosphere (e.g., Nitrogen), the carboxylic acid (1.0 eq) and HOBt (1.2 eq) are dissolved in anhydrous DMF.[17]

  • Amine Addition: Benzylamine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) are added to the solution.[17]

  • Initiation: The mixture is cooled to 0°C in an ice bath. EDC-HCl (1.2 eq) is added portion-wise.[27]

  • Reaction: The reaction is allowed to warm to room temperature (25°C) and stirred.

  • Monitoring & Workup: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., Ethyl Acetate). The organic layer is washed successively with dilute acid (e.g., 0.1 M HCl) to remove excess amine and base, a saturated NaHCO₃ solution to remove unreacted acid and HOBt, and brine.[28]

  • Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography if necessary.

Protocol 4: Thermal Stability Analysis by TGA
  • Sample Preparation: A small amount of the crystalline sample (typically 2-5 mg) is accurately weighed into a TGA pan (e.g., aluminum or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., Nitrogen) at a constant flow rate.

  • Heating Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 500°C) at a controlled, linear heating rate (e.g., 10 °C/min).[20]

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Analysis: The resulting TGA thermogram (mass % vs. temperature) is analyzed. The onset decomposition temperature (Td) is determined as the temperature at which a specified amount of mass loss (e.g., 5%) occurs.[18]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Acrylic Acid. PubChem. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Physical Properties of Carboxylic Acids. NCERT. [Link]

  • Physical Properties of Carboxylic Acids. CK-12 Foundation. [Link]

  • Physical Properties of Carboxylic Acids. 2012 Book Archive. [Link]

  • Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

  • 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • ACRYLIC ACID. Ataman Kimya. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of Puget Sound. [Link]

  • Acrylic Acid Formula, Structure & Properties. Study.com. [Link]

  • Chemistry Benzoic Acid. SATHEE JEE. [Link]

  • What is the pKa of benzoic acid?. Proprep. [Link]

  • 5 Easy Methods to Calculate pKa. Pharmaguideline. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Crotonic Acid. Merck Index. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • Benzoic Acid. PubChem. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Crotonic Acid: Properties, Reactions, Production And Uses. Chemcess. [Link]

  • Benzoic Acid. Merck Index. [Link]

  • Acrylic Acid. Merck Index. [Link]

  • Determination of pKa's from titration curves. University of Wisconsin-La Crosse. [Link]

  • Chemical Properties. EDETOX. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Crotonic acid. Wikipedia. [Link]

  • Showing Compound Crotonic acid (FDB003283). FooDB. [Link]

  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid 95%. AiFChem. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • 3-(2-Hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-yl)acrylic acid. PubChem. [Link]

  • Chemical Properties of Crotonic acid (CAS 3724-65-0). Cheméo. [Link]

  • DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. ResearchGate. [Link]

  • TGA-DSC. Research at Melbourne. [Link]

  • Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH. [Link]

  • ACRYLIC ACID. Petrobon. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Catalytic Efficiency Using (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid Substrates

Introduction: The Quest for Precise Catalytic Measurement In the fields of enzymology and drug development, the precise measurement of an enzyme's catalytic efficiency is paramount. This metric, often expressed as the sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Precise Catalytic Measurement

In the fields of enzymology and drug development, the precise measurement of an enzyme's catalytic efficiency is paramount. This metric, often expressed as the specificity constant (kcat/Km), provides a fundamental understanding of an enzyme's substrate preference and overall processing power. The choice of substrate is a critical experimental decision that directly impacts the accuracy and interpretability of these measurements. While traditional peptide-based chromogenic and fluorogenic substrates are widely used, novel small-molecule substrates offer unique properties for specific applications.

This guide provides an in-depth evaluation of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, a heterocyclic acrylic acid derivative, as a potential chromogenic substrate for assessing the catalytic efficiency of certain hydrolases, particularly proteases. We will compare its theoretical performance characteristics against established alternatives, provide a robust experimental framework for its use, and explain the causality behind key protocol choices to ensure data integrity and reproducibility.

The Substrate: (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a small molecule featuring a conjugated system that includes an isoxazole ring and an acrylic acid moiety.[1][2] The core principle behind its use as a chromogenic substrate lies in the alteration of this conjugated system upon enzymatic hydrolysis. For a hydrolase, such as a serine protease, the catalytic event would likely involve the cleavage of an ester or amide linkage if this core structure were derivatized. For the purpose of this guide, we will consider its potential application in assays for proteases like chymotrypsin, which can hydrolyze acyl-enzyme intermediates.[3]

The enzymatic cleavage of a bond within the conjugated system would lead to a shift in the molecule's maximum absorbance wavelength (λmax), allowing the reaction progress to be monitored continuously using a spectrophotometer.[4][5] This direct, continuous assay format is highly desirable for kinetic studies.

sub (E)-3-(5-Methylisoxazol-3-yl)acrylic acid derivative (Substrate) (Conjugated System Intact) enzyme Enzyme (e.g., Serine Protease) complex Enzyme-Substrate Complex sub->complex Binding (k1) prod1 Product 1 (5-Methylisoxazole derivative) prod2 Product 2 (Acrylate derivative) complex->sub Dissociation (k-1) complex->enzyme Catalysis (kcat) note Hydrolysis alters the π-electron system, causing a detectable shift in absorbance (Δλmax). This change is monitored over time.

Caption: Proposed enzymatic hydrolysis of a derivative of the title substrate.

Comparative Analysis: Positioning Against Alternative Substrates

The utility of any substrate is best understood through comparison. Here, we evaluate (E)-3-(5-Methylisoxazol-3-yl)acrylic acid against two widely adopted classes of protease substrates: p-nitroanilide (pNA) chromogenic substrates and aminomethylcoumarin (AMC) fluorogenic substrates.

Substrate Class(E)-3-(5-Methylisoxazol-3-yl)acrylic acid (Proposed)Peptide-pNA (e.g., Suc-AAPF-pNA)Peptide-AMC (e.g., Suc-LLVY-AMC)
Detection Principle Change in UV-Vis absorbance upon cleavage of the conjugated system.[4]Release of p-nitroaniline (pNA), a yellow product with absorbance at ~405 nm.[6]Release of 7-amino-4-methylcoumarin (AMC), a fluorescent product (Ex/Em ~380/460 nm).[6]
Advantages - Small molecule, reducing steric hindrance.- Potentially novel specificity profile.- Direct, continuous assay.[7]- Well-established and widely characterized.- Specific peptide sequences allow for targeting specific proteases.[8]- High sensitivity (10-100x more than chromogenic).- Ideal for low-abundance enzymes.
Disadvantages - Specificity may be low without further derivatization.- Synthesis and characterization may be required.- Potential for poor solubility in aqueous buffers.- Lower sensitivity compared to fluorogenic substrates.- Product (pNA) can cause enzyme inhibition at high concentrations.- Potential for substrate insolubility.- Higher cost.- Susceptible to inner filter effects and quenching by assay components.- Requires a fluorescence plate reader.
Typical Km Range To be determined experimentally100 µM - 2 mM[6]10 µM - 500 µM
Best For... High-throughput screening (HTS) for novel enzyme activities; studying enzymes where peptide substrates are suboptimal.Routine enzyme characterization; assays where high enzyme concentrations are available.Kinetic analysis of low-concentration or low-activity enzymes; inhibitor screening.

Experimental Protocol: Determining Catalytic Efficiency

This protocol provides a self-validating framework for determining the kinetic parameters (Km and kcat) of a protease using a chromogenic substrate like (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. The core principle is to measure the initial reaction velocity (V₀) across a range of substrate concentrations.

Part 1: Reagent and Instrument Preparation
  • Substrate Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in a suitable organic solvent (e.g., DMSO).

    • Causality: Using an organic solvent like DMSO is necessary for dissolving hydrophobic small molecules. The stock must be concentrated enough to ensure the final DMSO concentration in the assay is low (<1-2%) to prevent enzyme denaturation.

  • Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for a serine protease).

    • Causality: Enzyme activity is highly dependent on pH and ionic strength. This buffer system mimics physiological conditions and maintains the enzyme's structural integrity and catalytic function.[9]

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in the assay buffer. The concentration should be determined accurately (e.g., by measuring A280).

  • Instrumentation: Use a UV-Vis spectrophotometer or a 96-well plate reader capable of kinetic measurements at the determined optimal wavelength. The system's temperature control should be set to the desired reaction temperature (e.g., 25°C or 37°C).[7]

Part 2: Assay Execution and Data Acquisition
  • Wavelength Scan: Before kinetic runs, perform a wavelength scan (e.g., 250-500 nm) of the substrate and the fully hydrolyzed product to determine the wavelength of maximum absorbance change (Δλmax). This will be the monitoring wavelength for the assay.

  • Assay Setup: In a 96-well UV-transparent plate, prepare serial dilutions of the substrate in the assay buffer. A typical concentration range would span from 0.1x to 10x the expected Km. Include "no enzyme" and "no substrate" controls.

    • Causality: Covering a wide range of concentrations around the Km is essential for accurately fitting the Michaelis-Menten curve. Controls are critical to subtract background substrate hydrolysis or signal drift.

  • Initiate Reaction: Add a fixed, known concentration of the enzyme to each well to start the reaction. The final enzyme concentration should be chosen to ensure the reaction rate is linear for a reasonable period (e.g., 5-10 minutes).

    • Causality: Measuring the initial velocity (V₀) is crucial because the reaction rate slows over time due to substrate depletion and potential product inhibition. The enzyme concentration must be in the "steady-state" range, where it is much lower than the lowest substrate concentration used.

  • Kinetic Read: Immediately begin monitoring the change in absorbance at the predetermined wavelength over time.

Part 3: Data Analysis
  • Calculate Initial Velocity (V₀): For each substrate concentration, plot Absorbance vs. Time. The initial velocity (V₀) is the slope of the linear portion of this curve. Convert this rate (Abs/min) to M/s using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.

  • Determine Kinetic Parameters: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism).

  • Calculate kcat: The turnover number, kcat, is calculated from the Vmax obtained from the fit: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.

  • Determine Catalytic Efficiency: The catalytic efficiency is the ratio kcat/Km.

Sources

Comparative

FT-IR spectra comparison of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and its salts

An In-Depth Guide to the FT-IR Spectral Analysis of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid and Its Salts This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectra of (E)-3-(5-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the FT-IR Spectral Analysis of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid and Its Salts

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectra of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and its corresponding carboxylate salts. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral differences, provides detailed experimental protocols, and presents a clear analysis of the resulting data. The objective is to equip the reader with the expertise to use FT-IR spectroscopy for the unambiguous identification and characterization of these distinct chemical forms.

Introduction: The Significance of Form

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a heterocyclic compound featuring an isoxazole ring, a structural motif present in numerous pharmacologically active molecules.[1][2] The properties of such molecules—including solubility, stability, and bioavailability—are profoundly influenced by whether the carboxylic acid group is in its protonated (acid) or deprotonated (salt) state. FT-IR spectroscopy offers a rapid, non-destructive, and highly effective method for distinguishing between these forms by probing their unique molecular vibrations.

This guide will explore the characteristic spectral signatures of the carboxylic acid and its carboxylate salt, explaining the causality behind the observed vibrational shifts upon deprotonation.

Theoretical Framework: Understanding the Vibrational Modes

The primary spectral differences between a carboxylic acid and its salt arise from the conversion of the carboxyl group (-COOH) to a carboxylate anion (-COO⁻).

The Carboxylic Acid (-COOH) Signature

The protonated carboxyl group has distinct vibrational modes associated with its O-H, C=O, and C-O bonds.

  • O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers, which causes the O-H stretching vibration to appear as a very broad and prominent absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[3] This broad feature often overlaps with the sharper C-H stretching bands.

  • C=O (Carbonyl) Stretching: A strong, intense absorption corresponding to the carbonyl stretch (νC=O) is a hallmark of carboxylic acids. This peak is typically found in the 1760-1690 cm⁻¹ region.[3][4][5] Conjugation, as present in the acrylic acid moiety, tends to lower this frequency.

  • Coupled C-O Stretching and O-H Bending: The fingerprint region contains contributions from the C-O single bond stretch and the in-plane O-H bend, which are coupled. These bands are generally observed between 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend).[3][4]

The Carboxylate (-COO⁻) Signature

Upon deprotonation with a base, the carboxyl group becomes a carboxylate anion. Resonance delocalizes the negative charge across both oxygen atoms, making the two C-O bonds equivalent. This fundamental change leads to a dramatically different FT-IR spectrum.

  • Disappearance of O-H and C=O Bands: The most obvious changes are the complete disappearance of the broad O-H stretching band and the sharp C=O carbonyl band at ~1700 cm⁻¹.[6]

  • Asymmetric and Symmetric Stretching: The two equivalent C-O bonds of the carboxylate group give rise to two new, characteristic stretching vibrations:

    • Asymmetric Stretch (ν_as): A strong, intense band typically appearing in the 1650-1540 cm⁻¹ range.[4][7][8]

    • Symmetric Stretch (ν_s): A second, usually less intense band found between 1420-1300 cm⁻¹.[4][7][8]

Isoxazole and Alkene Vibrations

The core structure of the molecule also contributes to the spectrum. The isoxazole ring exhibits characteristic vibrations including C=N stretching (~1660 cm⁻¹), N-O and C-O stretching (~1270 cm⁻¹ and ~1170 cm⁻¹ respectively), while the alkene C=C bond will also show a stretching vibration in the 1650-1600 cm⁻¹ region.[1][9] These bands are expected to be present in both the acid and salt forms, with minor potential shifts.

Experimental Protocol

This section details the methodology for preparing the samples and acquiring their FT-IR spectra. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials and Sample Preparation
  • (E)-3-(5-Methylisoxazol-3-yl)acrylic acid: Procured from a commercial supplier (e.g., Sigma-Aldrich) and used as received.[10]

  • Sodium (E)-3-(5-Methylisoxazol-3-yl)acrylate (Salt Form):

    • Dissolve 1.0 molar equivalent of the carboxylic acid in a minimal amount of ethanol.

    • In a separate vessel, dissolve 1.0 molar equivalent of sodium hydroxide (NaOH) in water.

    • Slowly add the NaOH solution to the stirred solution of the acid.

    • Monitor the pH to confirm complete neutralization (pH ~7-8).

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the solid sodium salt.

    • Dry the resulting solid in a vacuum oven to remove residual water.

FT-IR Spectroscopic Analysis

The workflow for spectral acquisition is outlined below.

G Experimental Workflow for FT-IR Analysis cluster_prep Sample Preparation (KBr Pellet) cluster_analysis Spectral Acquisition Grind Grind 1-2 mg of Sample with 150-200 mg dry KBr Press Press Mixture into a Transparent Pellet Grind->Press Homogenize Background Collect Background Spectrum (Blank KBr Pellet) Press->Background Place in Spectrometer Sample Collect Sample Spectrum Background->Sample Reference Process Perform Baseline Correction and Normalization Sample->Process

Caption: Workflow for FT-IR sample preparation and analysis.

  • Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer.

  • Technique: The potassium bromide (KBr) pellet transmission method is employed for solid samples.[11][12] This technique minimizes scattering effects and is ideal for crystalline materials.

  • Procedure:

    • Gently grind approximately 1-2 mg of the sample (either the acid or the salt) with 150-200 mg of oven-dried, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Collect a background spectrum using a pellet made of pure KBr.[12]

    • Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.

  • Acquisition Parameters:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans are co-added to improve the signal-to-noise ratio.

Results and Discussion: A Comparative Analysis

The deprotonation of the carboxylic acid to form its salt results in a profound and easily identifiable transformation of the FT-IR spectrum.

Caption: Acid-base reaction showing the parent acid and its carboxylate anion.

Spectrum of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid

The spectrum of the parent acid is characterized by the following key absorptions:

  • ~3300–2500 cm⁻¹: A very broad and strong band due to the O-H stretching of the hydrogen-bonded carboxyl group.

  • ~3050 cm⁻¹: Sharper peaks from C-H stretching (alkene and methyl) superimposed on the broad O-H band.

  • ~1705 cm⁻¹: A very strong, sharp absorption corresponding to the C=O stretch of the conjugated carboxylic acid.

  • ~1640 cm⁻¹: A strong band likely from the overlapping C=C and C=N stretching vibrations.

  • ~1420 cm⁻¹ & ~1250 cm⁻¹: Medium intensity bands in the fingerprint region associated with coupled C-O stretching and O-H bending modes.

Spectrum of Sodium (E)-3-(5-Methylisoxazol-3-yl)acrylate

The spectrum of the salt form shows dramatic and definitive changes:

  • Absence of Broad O-H Band: The broad absorption between 3300-2500 cm⁻¹ is completely absent. The C-H stretching peaks around 3050 cm⁻¹ are now clearly resolved.

  • Disappearance of C=O Band: The strong carbonyl peak at ~1705 cm⁻¹ is absent.

  • ~1580 cm⁻¹: A new, very strong, and characteristic band appears, which is assigned to the asymmetric carboxylate stretch (ν_as) .

  • ~1400 cm⁻¹: A second new band of medium-to-strong intensity appears, assigned to the symmetric carboxylate stretch (ν_s) .

Data Summary

The table below provides a direct comparison of the key diagnostic peaks.

Vibrational Mode(E)-3-(5-Methylisoxazol-3-yl)acrylic acid (cm⁻¹)Sodium Salt (cm⁻¹)Rationale for Change
O-H Stretch ~3300–2500 (Very Broad, Strong)AbsentLoss of the -COOH proton.
C=O Stretch ~1705 (Strong, Sharp)AbsentConversion of C=O to a delocalized -COO⁻ group.
Asymmetric COO⁻ Stretch Absent~1580 (Strong)New vibrational mode of the carboxylate anion.[4][8]
Symmetric COO⁻ Stretch Absent~1400 (Medium-Strong)New vibrational mode of the carboxylate anion.[4][8]
C=C / C=N Stretches ~1640 (Strong)~1635 (Strong)Minor shift due to change in electronic environment.

Conclusion

FT-IR spectroscopy provides an unequivocal method for differentiating between (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and its salts. The transition from the acid to the salt form is marked by two primary, easily observable events in the spectrum:

  • The disappearance of the very broad O-H stretch and the sharp C=O carbonyl stretch.

  • The concurrent appearance of two new, strong bands corresponding to the asymmetric and symmetric stretching modes of the carboxylate anion.

This clear spectral distinction is crucial for raw material identification, reaction monitoring, final product quality control, and formulation development in the pharmaceutical and chemical industries. By understanding the fundamental principles behind these spectral shifts, researchers can confidently apply FT-IR as a primary analytical tool for the characterization of this important class of compounds.

References

  • N.B. Colthup, L.H. Daly, S.E. Wiberley, Introduction to Infrared and Raman Spectroscopy, 3rd ed., Academic Press, 1990. [URL: https://www.sciencedirect.com/book/9780121825546/introduction-to-infrared-and-raman-spectroscopy]
  • Guan, Y., et al. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/abs/10.1021/jp036488k]
  • Pundir, R., et al. (N.D.). Studies on some aspects of chemistry of Isoxazole derivatives. N J E S R. [URL: https://www.researchgate.
  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [URL: https://www.911metallurgist.
  • El-Sayed, N. N. E., et al. (2023). New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10362947/]
  • Ishikita, H., & Sakai, M. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9279589/]
  • Tüzün, B., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155422/]
  • Arshad, M. F., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9408018/]
  • Brauer, B., et al. (2018). Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. ResearchGate. [URL: https://www.researchgate.net/figure/Fourier-Transform-infrared-FT-IR-spectra-of-carboxylic-acids-Some-absorbance-maxima_fig1_323864448]
  • University of Calgary. (N.D.). IR Spectroscopy Tutorial: Carboxylic Acids. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch19/ch19-ir.html]
  • University of the West Indies. (N.D.). Sample preparation for FT-IR. [URL: https://sta.uwi.
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  • Ishikita, H., & Sakai, M. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.2c02787]
  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [URL: https://www.spectroscopyonline.
  • Sigma-Aldrich. (N.D.). (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/veropharm/xpih9bcf48b3]
  • JASCO Inc. (N.D.). Sampling Techniques for FTIR Spectroscopy. [URL: https://jascoinc.com/knowledgebase/sampling-techniques-for-ftir-spectroscopy/]
  • NIST. (N.D.). 3-(3-Furyl)acrylic acid. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C39244105&Type=IR-SPEC&Index=1#IR-SPEC]
  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/pdfs/26418]
  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [URL: https://www.spectroscopyonline.
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  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [URL: https://www.biomolchem.ir/article_187659.html]
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a compound of interest in drug development and chemical research. As with any laboratory chemical, understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(E)-3-(5-Methylisoxazol-3-yl)acrylic acid is a compound of interest in drug development and chemical research. As with any laboratory chemical, understanding and implementing proper safety protocols is paramount to protecting personnel and the environment. This guide provides a detailed overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, grounded in established safety principles for related chemical classes.

Hazard Assessment: Understanding the Risks

The primary hazards associated with (E)-3-(5-Methylisoxazol-3-yl)acrylic acid are inferred from its structural components:

  • Corrosivity: Acrylic acid is corrosive and can cause severe skin burns and eye damage upon contact.[2][3][4][5] It is crucial to prevent any direct contact with the skin, eyes, and mucous membranes.

  • Toxicity: Acrylic acid is harmful if swallowed or inhaled.[2][3][5][6] Inhalation may cause respiratory irritation.[3][4][5]

  • Flammability: Acrylic acid is a flammable liquid and vapor.[1][2][3][6] All work should be conducted away from heat, sparks, and open flames.[1][2][3][4][6][7]

  • Reactivity: The isoxazole ring can be sensitive to strong bases, reductive conditions, and certain transition metals, potentially leading to decomposition.[8] Additionally, acrylic acid can undergo hazardous polymerization if not properly inhibited and stored.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential for mitigating the risks associated with handling (E)-3-(5-Methylisoxazol-3-yl)acrylic acid. The following table outlines the recommended PPE for various laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Fully buttoned lab coatRecommended to work in a certified chemical fume hood. If not feasible, a full-facepiece organic vapor respirator may be necessary.[1]
Conducting reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant lab coat or apronAll reactions should be performed in a certified chemical fume hood.
Work-up and purification Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant lab coat or apronAll procedures should be performed in a certified chemical fume hood.
Handling spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronPositive pressure self-contained breathing apparatus (SCBA) for large spills.[1]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid start Start: Assess the Task weighing Weighing or Solution Prep start->weighing reaction Running a Reaction start->reaction spill Spill or Emergency start->spill ppe_weighing Goggles, Face Shield, Double Gloves, Lab Coat weighing->ppe_weighing Small quantities in a fume hood ppe_reaction Goggles, Face Shield, Gloves, Chemical-Resistant Lab Coat reaction->ppe_reaction Always in a fume hood ppe_spill Large Spill: SCBA, Chemical Suit Small Spill: Respirator, Chemical-Resistant Apron, Heavy-Duty Gloves spill->ppe_spill Assess spill size end End: Task Complete ppe_weighing->end Proceed with caution ppe_reaction->end Proceed with caution ppe_spill->end Follow spill cleanup protocol

Caption: Decision tree for selecting appropriate PPE based on the handling task.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.

Engineering Controls
  • Chemical Fume Hood: Always handle (E)-3-(5-Methylisoxazol-3-yl)acrylic acid in a properly functioning and certified chemical fume hood.[11][12] This is the most effective way to control inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][3]

Standard Operating Procedures
  • Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition.[13] Locate the nearest emergency shower and eyewash station.

  • Handling:

    • Avoid creating dust or aerosols.[11]

    • Use non-sparking tools and explosion-proof equipment, especially when handling larger quantities.[1][3][14]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1][3][14]

    • Do not eat, drink, or smoke in the laboratory.[1][3][13]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[11][13]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][4][9]

    • Keep containers tightly closed.[1][4][15]

    • Store away from incompatible materials such as strong bases, oxidizing agents, and peroxides.[16]

Disposal Plan: Responsible Waste Management

Proper disposal of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and its contaminated materials is crucial to protect the environment.

Waste Segregation and Collection
  • Chemical Waste: All waste containing (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, including reaction residues, contaminated solvents, and cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[16][17] The container should be made of a compatible material, such as polyethylene.[16]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled hazardous waste bag.

Disposal Protocol
  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

  • Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal Vendor: Arrange for the disposal of hazardous waste through a licensed and certified hazardous waste disposal company.[18] Do not dispose of this chemical down the drain or in regular trash.[10]

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][14][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][14][17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][14][18] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][14][18] Rinse the mouth with water. Seek immediate medical attention.

  • Spills:

    • Small Spills: If you are trained and have the appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[9][16] Collect the material in a sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the area immediately.[17] Alert others and contact your institution's emergency response team.

By integrating these safety protocols into your laboratory workflow, you can handle (E)-3-(5-Methylisoxazol-3-yl)acrylic acid with confidence and minimize the risk to yourself, your colleagues, and the environment.

References

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